Cubenol

Catalog No.
S642407
CAS No.
21284-22-0
M.F
C15H26O
M. Wt
222.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cubenol

CAS Number

21284-22-0

Product Name

Cubenol

IUPAC Name

4,7-dimethyl-1-propan-2-yl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-4a-ol

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

InChI

InChI=1S/C15H26O/c1-10(2)13-6-5-12(4)15(16)8-7-11(3)9-14(13)15/h9-10,12-14,16H,5-8H2,1-4H3

InChI Key

COGPRPSWSKLKTF-UHFFFAOYSA-N

SMILES

CC1CCC(C2C1(CCC(=C2)C)O)C(C)C

Synonyms

cubenol

Canonical SMILES

CC1CCC(C2C1(CCC(=C2)C)O)C(C)C

Isomeric SMILES

C[C@@H]1CC[C@H]([C@H]2[C@]1(CCC(=C2)C)O)C(C)C

epi-Cubenol is a natural product found in Zingiber montanum, Clinopodium gilliesii, and other organisms with data available.

Comprehensive Technical Guide to Cadinane-Type Sesquiterpenoids: Properties, Bioactivities, and Research Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cadinane-Type Sesquiterpenoids

Cadinane-type sesquiterpenoids represent a prominent class of natural products characterized by a distinctive 4-isopropyl-1,6-dimethyldecahydronaphthalene skeleton [1]. These compounds are widely distributed in nature, occurring in various plants, marine organisms, and fungi. They have attracted significant scientific interest due to their structural diversity and broad spectrum of biological activities, making them promising candidates for pharmaceutical development, agrochemical applications, and scientific research tools. The cadinane backbone serves as a foundation for numerous derivatives and isomers, including cadinenes, muurolenes, amorphenes, and bulgarenes, classified according to the position of double bonds and stereochemical features [1].

These secondary metabolites are particularly abundant in essential oil-producing plants, marine sponges, soft corals, and various fungal species. Recent investigations have identified novel cadinane derivatives with complex structural features, including dimeric diastereomers with unique polycyclic systems and chiral derivatives that require sophisticated separation and analysis techniques [2] [3]. The continuous discovery of new cadinane sesquiterpenoids from diverse natural sources underscores their ecological significance and potential for drug discovery programs targeting various human diseases.

Structural Characteristics and Classification

Fundamental Structural Features

Cadinane sesquiterpenoids share a common carbon framework based on the cadalane skeleton (C15H28), but exhibit considerable structural diversity through variations in:

  • Oxidation patterns: Including hydroxy, keto, aldehyde, and carboxylic acid functional groups
  • Double bond positions: Creating subclasses like α, β, γ, and δ-cadinene isomers
  • Stereochemistry: Multiple chiral centers leading to complex stereoisomerism
  • Cyclization patterns: Formation of additional ring systems in complex derivatives
  • Dimerization: Formation of dimeric sesquiterpenoids with enhanced structural complexity

The table below summarizes key structural characteristics of selected cadinane-type sesquiterpenoids:

Table 1: Structural Characteristics of Representative Cadinane-Type Sesquiterpenoids

Compound Name Natural Source Molecular Formula Structural Features Reference
Ximaocavernosin Q Acanthella cavernosa (sponge) Not specified Aromatic ring, racemic mixture separable by chiral HPLC [2]
Hibisceusones A-C Hibiscus tiliaceus (infected stems) Not specified Dimeric diastereomers, 1,4-dioxane ring fused to cadinane skeletons [3]
Mansonone I Santalum album (sandalwood) Not specified Aromatic cadinane, quinone structure [4]
12-hydroxy-α-cadinol Daedaleopsis tricolor (fungus) Not specified Hydroxylated cadinane derivative [5]
Adenophorone Eupatorium adenophorum Not specified New cadinane configuration established by ECD calculations [6]
Endoperoxide cadinane Sinularia sp. (soft coral) Not specified Endoperoxide functional group [7]
Advanced Structural Types

Recent research has revealed increasingly complex cadinane derivatives with novel structural arrangements:

  • Dimeric Diastereomers: Hibisceusones A-C from Hibiscus tiliaceus represent the first reported natural products containing a 1,4-dioxane ring linearly fused to different cadinane-type polycyclic skeletons. These dimers exhibit diastereomerism, requiring sophisticated techniques including X-ray diffraction for absolute configuration determination [3].

  • Chiral Derivatives: Compounds such as ximaocavernosin Q from Acanthella cavernosa are often isolated as racemic mixtures, necessitating separation using chiral-phase HPLC. The absolute configuration of these optically pure enantiomers is determined through advanced spectroscopic methods including time-dependent density functional theory/electronic circular dichroism (TDDFT-ECD) calculations [2].

  • Functionalized Derivatives: Cadinane sesquiterpenoids bearing endoperoxide and hydroperoxide functional groups have been isolated from soft corals, exhibiting significant biological activities [7].

Biological Activities and Therapeutic Potential

Cadinane-type sesquiterpenoids demonstrate a remarkable range of biological activities, making them attractive targets for pharmaceutical development. The table below summarizes key bioactivities and potential therapeutic applications:

Table 2: Bioactivities and Therapeutic Potential of Cadinane-Type Sesquiterpenoids

Bioactivity Model System Key Compounds Potency/IC50 Mechanistic Insights Reference
Anti-inflammatory LPS-induced RAW 264.7 macrophages Endoperoxide cadinanes Significant inhibition at tested concentrations Inhibition of TNF-α and CCL2 release [7]
Cytotoxic Triple-negative breast cancer cells (MDA-MB-231) Hibisceusone B Significantly high activity Apoptosis induction via PI3Kα pathway inhibition [3]
Wnt signal inhibition TCF/β-catenin transcriptional (TOP) activity Mansonone I 1.2 μM Inhibition of Wnt signaling pathway [4]
Antifungal Wood-decay fungi (Lenzites betulina, Trametes versicolor, Laetiporus sulphureus) α-Cadinol 0.10 mM (total mean IC50) Correlation with log P; role of unsaturated bonds and oxygen-containing groups [8]
Antibacterial Bacterial pathogens Endoperoxide and hydroperoxide cadinanes Active at tested concentrations Not fully elucidated [7]
Chemosensitizing Multidrug-resistant uterine sarcoma cells (MES-SA/MX2) Cadinanes from Heterotheca inuloides Enhanced cytotoxicity of doxorubicin and mitoxantrone Interaction with ABC transporters; potential P-glycoprotein modulation [9]
Anti-inflammatory Mechanisms

Cadinane-type sesquiterpenoids exhibit potent anti-inflammatory effects through multiple mechanisms. Compounds isolated from the soft coral Sinularia sp. demonstrated significant anti-inflammatory effects on LPS/IFN-γ-stimulated RAW 264.7 macrophage cells [7]. The inflammatory process involves complex signaling pathways that can be modulated by cadinane derivatives:

G LPS LPS Receptor Receptor LPS->Receptor Binding IFNγ IFNγ IFNγ->Receptor Binding NFκB NFκB Receptor->NFκB Activation TNFα TNFα NFκB->TNFα Transcription CCL2 CCL2 NFκB->CCL2 Transcription Inflammation Inflammation TNFα->Inflammation Promotes CCL2->Inflammation Promotes

Cadinane anti-inflammatory mechanism: Inhibition of pro-inflammatory mediator release in macrophages

Research on cadinane derivatives from Heterotheca inuloides further confirmed their anti-inflammatory potential using the TPA-induced mouse ear edema model, demonstrating their efficacy in vivo [9].

Anticancer and Cytotoxic Activities

Cadinane sesquiterpenoids show promising anticancer activities through diverse mechanisms. Hibisceusone B demonstrated a significantly high anti-triple-negative breast cancer effect, with potency 3-4 fold higher than its diastereomers hibisceusones A and C [3]. The anticancer mechanism involves induction of apoptosis through inhibition of the PI3Kα pathway, a critical signaling cascade in cancer cell survival and proliferation:

G Cadinane Cadinane PI3Kα PI3Kα Cadinane->PI3Kα Inhibits Apoptosis Apoptosis Cadinane->Apoptosis Induces Akt Akt PI3Kα->Akt Activates SurvivalSignals SurvivalSignals Akt->SurvivalSignals Promotes SurvivalSignals->Apoptosis Inhibits

Cadinane-induced apoptosis in cancer cells via PI3Kα pathway inhibition

Certain cadinane derivatives also exhibit chemosensitizing properties, potentiating the cytotoxicity of conventional chemotherapeutic agents like doxorubicin and mitoxantrone in multidrug-resistant cancer cells. This activity is potentially mediated through interactions with ABC transporters, possibly inhibiting P-glycoprotein drug efflux mechanisms [9].

Structure-Activity Relationships

Structure-activity relationship (SAR) studies reveal critical structural features influencing cadinane bioactivity:

  • Oxygen-containing functional groups significantly enhance antifungal activity, with α-cadinol exhibiting the strongest effect (IC50 0.10 mM) against wood-decay fungi [8].
  • Unsaturated double bonds contribute to antifungal potency, with saturation reducing activity in some derivatives.
  • Stereochemical configuration influences biological activity, as evidenced by the varying potency of diastereomers like hibisceusones A-C [3].
  • Lipophilicity correlates with antifungal activity, as measured by log P values [8].
  • Dimerization can enhance bioactivity, as demonstrated by hibisceusone B's superior cytotoxicity compared to monomeric analogues [3].

Research Methodologies and Experimental Protocols

Isolation and Purification Techniques

The complex nature of cadinane-type sesquiterpenoids requires sophisticated isolation and purification strategies:

  • Extraction Methods: Sequential extraction using solvents of increasing polarity (hexane, dichloromethane, ethyl acetate, methanol) to obtain comprehensive metabolite profiles [2] [6].
  • Chromatographic Techniques:
    • Flash chromatography for initial fractionation of crude extracts
    • Normal-phase and reversed-phase HPLC for intermediate purification
    • Chiral-phase HPLC for separation of enantiomeric pairs from racemic mixtures [2]
  • Specialized Separation Challenges:
    • Racemic compounds like ximaocavernosin Q require chiral-phase HPLC for resolution into optically pure enantiomers [2]
    • Dimeric diastereomers like hibisceusones A-C need careful chromatographic separation to isolate individual diastereomers [3]

The general workflow for cadinane sesquiterpenoid research involves multiple steps from extraction to biological evaluation:

G Sample Sample Extraction Extraction Sample->Extraction Solvent extraction Fractionation Fractionation Extraction->Fractionation Column chromatography Isolation Isolation Fractionation->Isolation HPLC StructureElucidation StructureElucidation Isolation->StructureElucidation NMR, MS, X-ray Bioassay Bioassay StructureElucidation->Bioassay Activity testing

General workflow for cadinane sesquiterpenoid research from isolation to bioactivity assessment

Structure Elucidation Techniques

Advanced spectroscopic and computational methods are essential for determining the structures of cadinane derivatives:

  • NMR Spectroscopy:
    • 1D NMR (1H, 13C) for basic skeletal information
    • 2D NMR (COSY, HSQC, HMBC, NOESY) for connectivity and stereochemistry
  • Mass Spectrometry:
    • HRESIMS for precise molecular formula determination
  • X-ray Crystallography:
    • Absolute configuration determination using Cu Kα radiation
    • Flack parameter calculation for stereochemical assignment [2] [3]
  • Computational Methods:
    • TDDFT-ECD calculations for absolute configuration determination [2]
    • Theoretical ECD calculations combined with experimental data [6]
  • Chiroptical Methods:
    • Electronic Circular Dichroism (ECD) for configurational assignment
Bioactivity Screening Protocols

Standardized bioassays provide quantitative assessment of cadinane sesquiterpenoid activities:

  • Anti-inflammatory Assays:

    • LPS-induced cytokine release in RAW 264.7 macrophages measuring TNF-α and CCL2 inhibition [2] [7]
    • TPA-induced mouse ear edema model for in vivo validation [9]
  • Cytotoxicity Assays:

    • SRB or MTT assays against human cancer cell lines
    • Triple-negative breast cancer cells (MDA-MB-231) for specific cancer types [3]
  • Antifungal Assays:

    • Wood-decay fungi (Lenzites betulina, Trametes versicolor, Laetiporus sulphureus) using in vitro growth inhibition [8]
  • Enzyme Inhibition Assays:

    • Wnt signal inhibition through TCF/β-catenin transcriptional (TOP) activity screening [4]
    • α-Glucosidase inhibition for antidiabetic potential [6]
    • Acetylcholinesterase inhibition for neurodegenerative disease applications [6]
  • Antibacterial Assays:

    • Disc diffusion or microdilution methods against pathogenic bacteria [7]

Biosynthetic Pathways and Natural Distribution

Biosynthetic Origins

Cadinane sesquiterpenoids originate from the mevalonate pathway, with farnesyl diphosphate (FPP) serving as the central precursor. Cyclization and subsequent modifications yield diverse cadinane skeletons:

  • Initial cyclization of FPP generates the cadinane carbon framework
  • Oxidative modifications introduce hydroxyl, keto, and other functional groups
  • Secondary transformations including aromatization, glycosylation, and dimerization
  • Species-specific enzymes in different organisms create unique structural variants

Research on Acanthella cavernosa has proposed plausible biosynthetic pathways for cadinane sesquiterpenoids and their internal correlations, though full enzymatic characterization remains incomplete [2].

Natural Sources

Cadinane-type sesquiterpenoids have been isolated from diverse biological sources:

  • Marine Organisms:
    • Sponges (Acanthella cavernosa) [2]
    • Soft corals (Sinularia species) [7]
  • Terrestrial Plants:
    • Sandalwood (Santalum album) [4]
    • Mexican Arnica (Heterotheca inuloides) [9]
    • Eupatorium (Eupatorium adenophorum) [6]
  • Fungi:
    • Basidiomycetes (Daedaleopsis tricolor) [5]

Conclusion and Future Perspectives

Cadinane-type sesquiterpenoids represent a promising class of natural products with demonstrated potential for therapeutic development. Their structural complexity, diverse biological activities, and multiple mechanisms of action position them as valuable candidates for drug discovery programs. Future research should focus on:

  • Comprehensive SAR studies using synthetic and semisynthetic approaches
  • Target identification and detailed mechanism of action studies
  • Biosynthetic pathway engineering for sustainable production
  • Preclinical development of lead compounds with optimal efficacy and safety profiles
  • Exploration of synergistic effects with existing therapeutics

References

natural sources of Cubenol in plants and algae

Author: Smolecule Technical Support Team. Date: February 2026

Natural Sources of Cubenol

The primary natural source of this compound identified in recent research is the green macroalga Dasycladus vermicularis from the Adriatic Sea. The table below summarizes the key findings from the study:

Aspect Detail
Organism Green macroalga Dasycladus vermicularis (Scopoli) Krasser 1898 [1]
Location Adriatic Sea (Croatia), inhabiting rocky substrates of Mediterranean littoral zones [1]
Identified Form Sesquiterpene alcohol [1]
Detection Method Gas Chromatography–Mass Spectrometry (GC-MS) [1]
Sample State Identified in fresh algal samples; abundance decreased significantly in air-dried samples [1]
Extraction Technique Hydrodistillation (HD) [1]

Experimental Protocols for Analysis

The identification of this compound in Dasycladus vermicularis involved a detailed experimental workflow for analyzing volatile organic compounds (VOCs), which is outlined below.

cluster_1 Sample Preparation Paths Start Start: Algal Biomass (Dasycladus vermicularis) SamplePrep Sample Preparation Start->SamplePrep HD Hydrodistillation (HD) SamplePrep->HD FrDV Fresh Sample (FrDV) SamplePrep->FrDV DrDV Air-Dried Sample (DrDV) SamplePrep->DrDV GCMS GC-MS Analysis HD->GCMS DataProc Data Processing & Compound Identification GCMS->DataProc FrDV->HD DrDV->HD

Experimental workflow for this compound analysis.

Sample Preparation
  • Researchers collected and processed algal samples in two distinct states: fresh (FrDV) and air-dried (DrDV). This comparison is crucial as the volatile profile, including this compound, is highly sensitive to post-harvest processing [1].
Volatile Compound Extraction
  • The study employed Hydrodistillation (HD) using a Clevenger-type apparatus to isolate volatile compounds. Approximately 100 g of fresh or dried algae were distilled in 500 mL of distilled water for two hours [1].
  • For a complementary analysis of the headspace VOCs, Headspace Solid-Phase Microextraction (HS-SPME) was also used with two different fibers (DVB/CAR/PDMS and PDMS/DVB) to capture a broad range of compounds of varying polarities [1].
Compound Identification and Quantification
  • The extracted compounds were analyzed using Gas Chromatography–Mass Spectrometry (GC-MS). This technique separates complex mixtures and allows for the identification of individual components based on their mass spectrum [1] [2].
  • Identification is achieved by comparing the experimentally obtained mass spectra with reference spectra in standard libraries (e.g., NIST, Wiley) [1].
  • The relative quantity of a compound is typically expressed as a percentage of the total ion current (% Area). In the case of this compound in fresh D. vermicularis, it was reported as a "dominant" compound in the hydrodistillation extract, though the precise percentage was not listed in the provided table [1].

Research Context and Potential

This compound was investigated as part of a broader chemical profiling of Dasycladus vermicularis. The research highlights several key points for scientific and industrial consideration:

  • Metabolic Context: this compound is a sesquiterpenoid, a class of secondary metabolites known for their diverse biological activities. Its biosynthesis in algae is part of a complex metabolic network that can be influenced by evolutionary history and environmental pressures [3].
  • Antioxidant Potential: The less polar fractions of D. vermicularis (which contain non-volatile compounds like pigments and lipids) demonstrated significant in vivo antioxidant activity in a zebrafish model, reducing ROS levels by 1.5-fold upon pre-treatment [1]. While this activity is not directly attributed to this compound, it underscores the pharmaceutical potential of this algal species.
  • Drift in Pathways: Metabolic pathways, including those for lipids and terpenoids, can "drift" over evolutionary time. This means that even closely related algal species might employ slightly different enzymes or pathways to produce the same compound, like this compound [3].

Future Research Directions

To advance the understanding and application of this compound, the following research avenues are suggested:

  • Broader Species Screening: Systematically screen diverse algal species, particularly brown and red macroalgae, and cyanobacteria for this compound production [4] [1].
  • Bioactivity Assays: Isolate pure this compound and subject it to targeted bioactivity tests, including antimicrobial, anti-inflammatory, and cytotoxic assays [4] [1].
  • Biosynthetic Pathway Elucidation: Investigate the full biosynthetic pathway of this compound in algae, which could open up possibilities for metabolic engineering or synthetic biology to enhance production [3] [5].

References

Stereochemistry and Isomerism: Foundational Concepts

Author: Smolecule Technical Support Team. Date: February 2026

The following core principles are highly relevant to understanding the stereochemistry of a molecule like cubenol. This table summarizes the key types of stereoisomers [1] [2].

Type of Stereoisomer Key Characteristic Example / Note
Enantiomers Non-superimposable mirror images [1] [2]. Rotate plane-polarized light equally but in opposite directions; identical physical properties except for interaction with other chiral entities [1] [2].
Diastereomers Stereoisomers that are not mirror images [1] [2]. Have different physical properties (e.g., boiling point, solubility) and can be separated by chromatographic methods [2].
Cis–Trans / E–Z Isomers Differ in spatial arrangement around a double bond or ring; restricted rotation [1]. Cis (Z): higher priority groups on same side. Trans (E): higher priority groups on opposite sides [1].
Conformers Differ by rotation around single bonds; typically interconvert rapidly at room temperature [1]. Usually not isolable [1].
Atropisomers Stereoisomers from hindered rotation around a single bond; steric strain barrier allows isolation [1]. Can be isolable if the energy barrier to rotation is high enough [1].
Meso Compounds Molecules with stereogenic centers that also possess an internal plane of symmetry; achiral overall [2]. Optically inactive despite having stereocenters [2].

Analytical Techniques for Separation and Characterization

For a complex natural product like this compound, which likely exists as multiple stereoisomers, the following chromatographic techniques are critical for separation and analysis [3] [4].

Technique Separation Principle Common Application in Natural Product Analysis
Gas Chromatography (GC) Separates volatile compounds based on partitioning between a gaseous mobile phase and a liquid stationary phase. Primary method for analyzing essential oil components like sesquiterpenes (e.g., this compound); often coupled with Mass Spectrometry (GC-MS) for identification [3].
Chiral Chromatography Uses a chiral stationary phase to directly separate enantiomers based on diastereomeric complex formation. Essential for resolving and quantifying individual enantiomers of a compound, which is crucial for authentication and biological activity assessment [3].
Size Exclusion Chromatography (SEC) Separates molecules based on their size and hydrodynamic volume. More commonly used for larger polymers, proteins, and nucleic acids rather than small molecules like this compound [4].
Affinity Chromatography Utilizes highly specific biological interactions (e.g., antibody-antigen). Used primarily for separating biomacromolecules (e.g., proteins) and is not typically applied to small terpenes [4].

The workflow for characterizing a compound like this compound typically involves extraction, chromatographic separation, and structural elucidation. The diagram below outlines this general experimental workflow.

Start Plant Material EP Extraction &⏎Distillation Start->EP Sep Chromatographic⏎Separation EP->Sep MS MS Analysis⏎(e.g., GC-MS) Sep->MS NMR NMR Spectroscopy⏎for Stereochemistry MS->NMR Auth Compound⏎Authentication NMR->Auth

General workflow for this compound analysis from plant material to authentication.

How to Proceed with this compound Research

To obtain the specific data you need, I suggest these approaches:

  • Consult specialized databases: Search for "this compound", "δ-cadinene pathway", and "sesquiterpene biosynthesis" on platforms like SciFinder, Reaxys, or PubMed. These are more likely to contain detailed stereochemical profiles.
  • Focus on biosynthesis: this compound is a sesquiterpene alcohol. Its stereochemistry is determined by the enzymatic reduction of its precursor. Searching for the specific This compound synthase enzyme and its mechanism can provide stereochemical insights [3].
  • Review related compounds: Literature on the stereochemistry of other sesquiterpenes (like δ-cadinol) in the same biosynthetic pathway can offer valuable analogies.

References

biosynthesis pathway of Cubenol in nature

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Cubenol

This compound is a sesquiterpenoid, a class of natural compounds built from three isoprene units (C15) and characterized by the presence of a hydroxyl (-OH) group [1] [2]. The following table summarizes its core chemical identity.

Property Description
IUPAC Name 4,7-dimethyl-1-propan-2-yl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-4a-ol [1]
Molecular Formula C15H26O [1]
Molecular Weight 222.37 g/mol [1]
CAS No. 21284-22-0 [1]
Chemical Class Sesquiterpenoid (cadinan-type sesquiterpene alcohol) [1] [2]

Biosynthetic Origin and Production

This compound is a natural product found in various plants and microorganisms. The general biosynthetic framework for sesquiterpenoids like this compound is well-established, though the specific steps to form the this compound skeleton are an area of ongoing research.

  • General Sesquiterpenoid Pathway: Sesquiterpenoids are biosynthesized through two primary pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids [3]. These pathways produce the universal five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These units condense to form farnesyl pyrophosphate (FPP), a C15 precursor [2]. The conversion of FPP into diverse sesquiterpenoid skeletons, including cadinane, is catalyzed by sesquiterpene synthases [4] [2].
  • Production in Streptomyces griseus*: The actinomycete *Streptomyces griseus has been experimentally shown to produce 1-epi-cubenol [4]. This demonstrates that the enzymatic machinery (terpene cyclases) required to form the this compound skeleton exists in bacteria, indicating a broad phylogenetic distribution of its biosynthesis [4].

The logical flow from primary metabolism to this compound can be summarized as follows, though please note this illustrates the general sesquiterpenoid framework rather than a fully characterized pathway for this compound specifically:

G Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis C5 Units\n(IPP/DMAPP) C5 Units (IPP/DMAPP) Pyruvate->C5 Units\n(IPP/DMAPP) MEP Pathway Farnesyl Pyrophosphate\n(FPP, C15) Farnesyl Pyrophosphate (FPP, C15) C5 Units\n(IPP/DMAPP)->Farnesyl Pyrophosphate\n(FPP, C15) Condensation Cadinane Skeleton Cadinane Skeleton Farnesyl Pyrophosphate\n(FPP, C15)->Cadinane Skeleton Sesquiterpene Synthase Various Cadinanes\n(e.g., this compound) Various Cadinanes (e.g., this compound) Cadinane Skeleton->Various Cadinanes\n(e.g., this compound) Oxidation (Dehydrogenases, Cytochromes P450)

Analytical Methods for Identification

The identification and quantification of this compound in complex biological mixtures, such as essential oils, rely on chromatographic and spectroscopic techniques [1].

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for analysis.
    • Retention Indices: this compound has specific retention indices on different GC columns, for example, 1543 on an HP-5ms column and 2152 on an HP-INNOWax column, which aids in its identification [1].
    • Mass Spectral Features: Key mass spectral fragments for this compound include a top peak at m/z 119, with other significant peaks at m/z 41, 43, 105, and 161 [1]. In a study of fully deuterated 1-epi-cubenol, the molecular ion shifted from m/z 222 (C15H26O) to m/z 248 (C15D26O), confirming the structure and demonstrating the utility of isotopic labelling for pathway elucidation [4].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR is particularly valuable for the structural elucidation and confirmation of this compound and its various stereoisomers (e.g., 1-epi-cubenol, 1,10-di-epi-cubenol) [1].

Documented Biological Activities

This compound contributes to the biological activities of the essential oils in which it is found, though many studies report on the whole oil rather than the isolated compound [1].

Activity Context / Model Key Findings
Antimicrobial Artemisia spinosa essential oil (31.02% this compound) tested against various bacteria [1] Showed highest activity against Gram-positive bacteria (MICs: 7.81-15.62 mg/mL) and bactericidal effects across all tested strains [1].
Acaricidal (-)-cubenol [1] Identified as having properties that control mites and ticks, suggesting agricultural and potential medical applications [1].

Research Perspectives and Experimental Approaches

Given that the specific biosynthetic pathway of this compound is not fully mapped, here are some contemporary experimental strategies that can be applied to elucidate it:

  • Genomics and Metabolomics: Screening gene clusters in known producer organisms like Streptomyces griseus can identify candidate sesquiterpene synthases and cytochrome P450 genes likely involved in the pathway [4] [2].
  • Heterologous Biosynthesis: A powerful approach is to reconstruct the pathway in a microbial host such as yeast or E. coli [2]. This involves:
    • Synthase Screening: Isolating and heterologously expressing a putative this compound synthase gene.
    • Pathway Engineering: Optimizing the host's MVA or MEP pathway to supply sufficient FPP precursor.
    • Enzyme Engineering: Improving the activity and specificity of the biosynthetic enzymes.
  • Stable Isotope Labelling: Using precursors like [1-13C]-Glucose or fully deuterated media, as demonstrated with Streptomyces griseus, allows for tracking the incorporation of atoms into this compound, which is crucial for confirming the biosynthetic route [4].

References

epi-Cubenol vs Cubenol structural differences

Author: Smolecule Technical Support Team. Date: February 2026

Basic Chemical Properties

Both Cubenol and 1-epi-Cubenol share the same molecular formula and mass, as they are stereoisomers.

Property Description
Common Name This compound / 1-epi-Cubenol [1]
IUPAC Name [1S-(1α,4β,4aβ,8aα)]-1-Isopropyl-4,7-dimethyl-1,3,4,5,6,8a-hexahydro-4a(2H)-naphthalenol [2] [3]
Chemical Formula C₁₅H₂₆O [4] [1] [2]
Molecular Weight 222.3663 g/mol [2] [3] [5]
CAS Registry Number 21284-22-0 [2] [3]

Analytical Characterization Data

The following table summarizes experimental data that can be used to characterize and distinguish these compounds.

Analytical Method Experimental Data

| Mass Spectrometry (MS) | This compound: Characteristic fragments at m/z = 204, 179, 161, 119, 105 [2]. Deuterated 1-epi-Cubenol ([²H₂₆]-1-epi-Cubenol): Molecular ion shifts to m/z = 248. Key fragment ions shift to m/z = 228, 197, 178, 130, 114 [1]. | | Gas Chromatography (GC) | Retention Index (non-polar column): 1642 (on DB-5 at 25°C) [5]. Deuterated vs. Non-deuterated: Fully deuterated [²H₂₆]-1-epi-Cubenol elutes almost 1 minute earlier than its non-deuterated counterpart due to a weaker interaction with the stationary phase [1]. |

Understanding the "epi" Prefix and Key Experiments

Although the exact spatial configuration difference is not detailed in the search results, the context provides important scientific insights.

  • The Meaning of "epi-": The prefix "1-epi-cubenol" indicates that this isomer differs from this compound in its three-dimensional configuration at the first carbon atom in the molecule [1]. This small change does not alter the molecular formula but can significantly impact how the molecule interacts with biological systems.

  • Key Experimental Workflow: A primary source for 1-epi-Cubenol involves its production as a fully deuterated compound by the bacterium Streptomyces griseus. The diagram below outlines this process.

DMM Fully Deuterated Minimal Medium (DMM) Bacteria Streptomyces griseus (Fermentation) DMM->Bacteria Product Deuterated [²H₂₆]-1-epi-Cubenol Bacteria->Product 8-10 days (Slowed metabolism) Analysis Analysis: GC-MS & NMR Product->Analysis

Experimental workflow for producing deuterated 1-epi-Cubenol via fermentation [1].

How to Proceed with Your Research

The current search results lack a direct, atomic-level structural comparison. To perform an in-depth analysis, I suggest you:

  • Consult Specialized Databases: Use crystallographic databases like the Cambridge Structural Database (CSD) or the Protein Data Bank (PDB) to search for any published X-ray crystal structures of this compound or 1-epi-cubenol. A 3D crystal structure would provide the definitive atomic coordinates.
  • Perform a Literature Review: Conduct a targeted search in scientific journals (e.g., via PubMed, Scopus) using terms like "this compound stereochemistry," "this compound absolute configuration," or "this compound NMR comparison" to find articles where the spatial configuration was explicitly determined.
  • Leverage the Provided Data: The mass spectrometry and gas chromatography data provided here are practical for identifying and distinguishing these compounds in the lab, which is crucial for experimental protocols.

References

Cubenol in Humulus lupulus and other plant species

Author: Smolecule Technical Support Team. Date: February 2026

Cubenol Production in Streptomyces griseus

The actinomycete Streptomyces griseus can produce the sesquiterpene 1-epi-cubenol. The methodology below describes how to obtain a fully deuterated version of this compound [1].

Experimental Protocol for Deuterated [²H₂₆]-1-epi-Cubenol [1]:

  • Culture Conditions: Grow Streptomyces griseus on agar plates containing a fully deuterated minimal medium (DMM). As a control, culture on a normal medium (65.GYM).
  • Observation: Metabolism is significantly slowed on DMM, requiring 8-10 days for full growth compared to 2 days on the normal medium.
  • Volatile Collection: After growth, use a Closed-Loop Stripping Apparatus (CLSA) to collect volatiles emitted by the bacterium onto charcoal traps.
  • Extraction & Analysis: Extract the trapped volatiles with dichloromethane and analyze via GC-MS.
  • Key Results: Deuterated 1-epi-cubenol elutes about 1 minute earlier than the non-labelled compound in GC. Its mass spectrum shows a shifted molecular ion from m/z = 222 (C₁₅H₂₆O) to m/z = 248 (C₁₅D₂₆O), confirming the incorporation of 26 deuterium atoms [1].

The experimental workflow for this protocol can be visualized as follows:

Start Start Experiment Medium Culture Preparation Deuterated Minimal Medium (DMM) Start->Medium Growth Bacterial Growth Streptomyces griseus (8-10 days) Medium->Growth Collection Volatile Collection Closed-Loop Stripping (CLSA) Growth->Collection Analysis Extraction & Analysis Dichloromethane, GC-MS Collection->Analysis Results Data Interpretation Identify [²H₂₆]-1-epi-Cubenol Analysis->Results

This compound in Other Plant Species

While not found in the searched literature on hops, this compound is a known constituent in the essential oils of various other plants. The table below summarizes some species where it has been identified [2].

Plant Species Common Name Context of Identification
Anthemis maritima Sea Chamomile Component of hydrodistilled essential oils from flowers [2].
Psidium guajava Guava A chemical constituent from the ethyl acetate extract of leaves [2].
Cistus ladaniferus Rockrose A medicinal plant from the Mediterranean area [2].
Begonia species Begonia Found among approximately 1500 species [2].
Aframomum melegueta Grains of Paradise A terpenoid constituent studied via hydrodistillation [2].

Research Recommendations

Given that this compound was not mentioned in the available research on hops, you may need to:

  • Consult Specialized Databases: Search in-depth natural product databases like NAPRALERT, PubChem, or SciFinder for broader phytochemical surveys of Humulus lupulus.
  • Explore Analytical Techniques: The protocol using deuterated media and GC-MS is highly relevant for detecting and studying this compound in new biological systems [1].
  • Investigate Biosynthesis: Research on terpene cyclases in Streptomyces griseus could provide insights into the biosynthetic pathway of this compound [1].

References

Comprehensive Application Notes and Protocols for Cubenol Extraction from Natural Sources

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cubenol and Its Significance

This compound (C₁₅H₂₆O) is a sesquiterpene alcohol of significant interest in natural product research and drug development due to its diverse biological activities. This oxygenated sesquiterpene with a molecular weight of 222.3663 g/mol is characterized by its complex bicyclic structure and three stereocenters, presenting both challenges and opportunities in its extraction and isolation from natural sources. This compound is classified under the cadinane-type sesquiterpenoids and is known by several systematic names including 1-Isopropyl-4,7-dimethyl-1,3,4,5,6,8a-hexahydro-4a(2H)-naphthalenol and 10βH-Cadin-4-en-1-ol [1]. The compound exists in multiple stereoisomeric forms, with 1-epi-cubenol being one of the notable variants often co-occurring in natural extracts.

The interest in this compound extraction stems from its widespread occurrence in various medicinal plants and microbial sources, including actinomycetes such as Streptomyces griseus [2]. As a secondary metabolite, this compound is not directly involved in the essential growth and development of organisms but plays crucial ecological roles in defense mechanisms and inter-species communication. From a pharmaceutical perspective, sesquiterpene alcohols like this compound have demonstrated a range of bioactive properties including antimicrobial, anti-inflammatory, and potential anticancer activities, making them valuable targets for natural product isolation programs. The extraction of this compound requires careful consideration of its chemical properties, particularly its moderate polarity due to the presence of a hydroxyl group, which influences solvent selection and extraction optimization.

Chemical Properties and Natural Occurrence of this compound

Structural Characteristics and Physicochemical Properties

This compound possesses a complex molecular architecture characterized by a cadinane skeleton with three chiral centers that impart specific stereochemical properties. The presence of the hydroxyl functional group at the C-1 position significantly influences its solubility characteristics, making it moderately polar and thus soluble in both polar protic solvents like ethanol and methanol and less polar solvents such as ethyl acetate and dichloromethane. The compound's stereospecific biosynthesis in natural sources means that extraction methods must be designed to preserve the native configuration to maintain biological activity, as stereoisomers can exhibit different pharmacological profiles.

The thermal stability of this compound is a crucial consideration in extraction method selection, as excessive heat can lead to dehydration or rearrangement reactions common to terpenoid compounds. This compound exhibits relatively high boiling points typical of sesquiterpenoids, which influences its behavior in distillation-based extraction methods. Its retention indices on non-polar GC stationary phases range between approximately 1600-1670 Kovats RI units, providing a key identification parameter in analytical methods [1] [3]. The table below summarizes key chemical properties essential for extraction protocol design:

Table 1: Key Chemical and Physical Properties of this compound

Property Specification Analytical Method
Molecular Formula C₁₅H₂₆O High-Resolution Mass Spectrometry
Molecular Weight 222.3663 g/mol Mass Spectrometry
CAS Registry Number 21284-22-0 -
Retention Index (DB-5 column) 1642-1644 Gas Chromatography
Stereocenters 3 Chiral Chromatography/NMR
Functional Groups Secondary alcohol IR Spectroscopy/NMR
Natural Sources and Biosynthetic Origin

This compound is widely distributed in the plant kingdom, particularly in aromatic species known for producing essential oils rich in sesquiterpenoids. It has been identified in various medicinal plants and herbs where it contributes to the characteristic aroma profiles and biological activities. Beyond plant sources, this compound is also produced by certain microorganisms, notably actinomycetes such as Streptomyces griseus, which has been shown to produce 1-epi-cubenol as part of its secondary metabolome [2]. This microbial production offers an alternative source for this compound isolation, especially through fermentation approaches that can be optimized for yield.

The biosynthesis of this compound in biological systems occurs via the mevalonate pathway or methylerythritol phosphate pathway that generates the fundamental isoprene units (isopentenyl pyrophosphate and dimethylallyl pyrophosphate). These C5 precursors are subsequently assembled into the C15 farnesyl pyrophosphate, which undergoes enzymatic cyclization by terpene cyclases to form the cadinane skeleton, followed by oxidative modification to introduce the hydroxyl group. Understanding this biosynthetic pathway is valuable for developing biotechnological approaches to this compound production, including metabolic engineering and fermentation optimization strategies that can enhance yields before extraction.

Extraction Methodologies for this compound

Traditional Extraction Methods

Traditional extraction methods for this compound and other terpenoid compounds typically involve solid-liquid extraction techniques that have been optimized over decades of natural product isolation. These methods leverage the fundamental principle of using selective solvents to dissolve target compounds while leaving unwanted matrix components behind. The choice of solvent is critical and depends on the polarity matching between the solvent and this compound, with intermediate polarity solvents generally providing the best extraction efficiency. Among traditional methods, maceration represents one of the simplest approaches, where dried plant material is immersed in solvent for extended periods with occasional agitation to facilitate compound diffusion [4] [5].

Soxhlet extraction offers a more efficient continuous extraction approach, where solvent is repeatedly recycled through the plant material via distillation and condensation cycles, providing fresh solvent contact and improving extraction yield [5]. While effective, this method involves prolonged heating that may risk degradation of thermolabile compounds like this compound. Steam distillation represents another traditional approach specifically valuable for volatile terpenoids, where plant material is exposed to steam, volatilizing the compounds which are then co-condensed and separated from the aqueous phase [6]. However, this method may be less efficient for this compound compared to more volatile monoterpenoids due to its higher molecular weight and boiling point. Reflux extraction improves on simple maceration by applying controlled heat to maintain solvent at its boiling point, accelerating the extraction process while containing solvent vapors through condensation and return to the extraction vessel [5].

Modern Green Extraction Technologies

Modern extraction technologies have emerged that offer significant advantages over traditional methods in terms of extraction efficiency, solvent consumption, and environmental impact. These green extraction approaches are particularly valuable for high-value compounds like this compound where preserving stereochemical integrity and biological activity is paramount. Microwave-assisted extraction (MAE) utilizes microwave energy to rapidly heat the plant material, disrupting cell structures and enhancing compound release into the solvent [5] [6]. This method significantly reduces extraction time from hours to minutes while often improving yields, though careful temperature control is necessary to prevent thermal degradation.

Supercritical fluid extraction (SFE), particularly using supercritical CO₂, represents another advanced technique that offers tunable selectivity by manipulating pressure and temperature to modify solvent density and polarity [5] [7]. This method is especially suitable for this compound as it operates at relatively low temperatures, minimizing thermal degradation risks, and produces solvent-free extracts. Ultrasound-assisted extraction (UAE) employs cavitation phenomena generated by ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer [7]. This method can be combined with traditional solvent extraction to improve efficiency and reduce extraction time. Pressurized liquid extraction (PLE), also known as accelerated solvent extraction, uses elevated temperatures and pressures to maintain solvents in liquid state above their normal boiling points, significantly improving extraction kinetics and efficiency while using less solvent compared to conventional methods [6] [7].

Table 2: Comparison of Extraction Methods for this compound Recovery

Extraction Method Principle Optimal Solvents Temperature Range Advantages Limitations
Maceration Solvent diffusion at room temperature Ethanol, methanol, ethyl acetate 20-25°C Simple equipment, low energy Lengthy process, low efficiency
Soxhlet Extraction Continuous solvent recycling via distillation Non-polar solvents (hexane, petroleum ether) Solvent boiling point High yield, no filtration needed High temperature, long time, large solvent volume
Steam Distillation Hydrodiffusion and vaporization Water (steam) 100°C No organic solvents, simple setup Limited to volatile compounds, hydrolysis risk
Microwave-Assisted Extraction Cell disruption via microwave energy Ethanol-water mixtures 40-80°C Rapid, high efficiency, low solvent Non-uniform heating, equipment cost
Supercritical Fluid Extraction Solvation with supercritical CO₂ CO₂ (with/without modifiers) 40-70°C Tunable selectivity, no solvent residues High equipment cost, high pressure
Ultrasound-Assisted Extraction Cavitation-induced cell disruption Ethanol, ethyl acetate 25-50°C Simple, improved kinetics, low temperature Limited scale-up, power optimization needed

Quantitative Data Analysis and Optimization

Extraction Performance Metrics

The evaluation of this compound extraction efficiency requires careful consideration of multiple performance parameters that collectively determine the suitability of a method for specific applications. The most fundamental metric is the extraction yield, typically expressed as mass of this compound obtained per mass of initial plant material. However, yield alone provides an incomplete picture, as the purity of the extract and preservation of stereochemical integrity are equally important for pharmaceutical applications. Modern optimization approaches often employ response surface methodology (RSM) to simultaneously maximize multiple response variables while understanding interactions between critical process parameters [8].

The selectivity of extraction for this compound relative to other co-occurring compounds represents another crucial performance aspect, particularly given the complex chemical composition of most plant matrices. This selectivity is influenced by multiple factors including solvent polarity, extraction temperature, and matrix characteristics. Data from extraction optimization studies for similar sesquiterpenoid compounds suggest that ethanol concentration in aqueous mixtures, extraction temperature, and extraction time typically show significant interactive effects on yield [8]. For this compound specifically, the table below summarizes key operational parameters and their optimal ranges based on analogous compound extraction:

Table 3: Optimal Extraction Parameters for Sesquiterpene Alcohols

Extraction Parameter Optimal Range Influence on this compound Recovery Recommended Optimization Approach
Solvent Polarity Ethanol 70-96% (v/v) Medium polarity maximizes solubility while minimizing impurities Solvent screening with polarity index matching
Temperature 60-80°C Higher temperature increases solubility and diffusion but risks degradation Thermal stability assessment before optimization
Time 30-180 min Duration depends on method: MAE (min), UAE (min), traditional (h) Kinetic studies to determine equilibrium time
Solid-to-Solvent Ratio 1:10 to 1:20 (w/v) Higher ratios improve driving force but dilute final concentration Mass transfer modeling and economic evaluation
Particle Size 0.2-0.5 mm Smaller particles increase surface area but may cause channeling Sieve analysis and extraction efficiency correlation
Multiple Extractions 2-3 cycles Diminishing returns with additional cycles Economic analysis of yield improvement vs. processing cost
Analytical Method Validation

The accurate quantification of this compound in complex extracts requires validated analytical methods with appropriate sensitivity and specificity. Gas chromatography-mass spectrometry (GC-MS) represents the gold standard for this compound analysis due to its sufficient volatility and the diagnostic value of its mass fragmentation pattern [1] [9] [2]. The identification of this compound in extracts is typically confirmed by comparison of retention indices on standard non-polar stationary phases (e.g., DB-5, HP-5) and mass spectral matching with reference standards or library spectra. For quantitative analysis, calibration curves constructed using authentic standards provide the most accurate quantification, while internal standard methods (e.g., using deuterated analogs when available) improve analytical precision.

Method validation for this compound quantification should establish linearity range, limit of detection (LOD), limit of quantification (LOQ), precision (repeatability and intermediate precision), and accuracy through spike-recovery experiments. The use of deuterated internal standards, such as [²H₂₆]-1-epi-cubenol when available, provides superior quantification accuracy by compensating for matrix effects and sample preparation variability [2]. For quality control purposes, retention index matching within ±5 units of reference values and mass spectral similarity scores >800/1000 (based on library matching) provide reliable identification criteria when reference standards are unavailable.

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Extraction of this compound

Principle: This protocol utilizes microwave energy to rapidly heat the plant material-solvent mixture, disrupting plant cell structures and enhancing the release of this compound into the solvent medium. The method offers significant advantages in reduced extraction time and improved efficiency compared to conventional methods.

Materials and Equipment:

  • Dried plant material (particle size 0.2-0.5 mm)
  • Ethanol (96% and 70% v/v)
  • Microwave-assisted extraction system with temperature control
  • Filtration apparatus (Buchner funnel, filter paper)
  • Rotary evaporator with vacuum pump
  • Analytical balance
  • GC-MS system for analysis

Procedure:

  • Plant Material Preparation: Commence with 10.0 g of accurately weighed dried plant material that has been ground to a homogeneous powder (0.2-0.5 mm particle size) and record the exact mass.
  • Solvent Addition: Transfer the plant material to the microwave extraction vessel and add 150 mL of 80% (v/v) ethanol aqueous solution (solid-to-solvent ratio of 1:15).
  • Microwave Extraction: Set the microwave system to 70°C and 800 W power. Conduct the extraction for 15 minutes with continuous stirring.
  • Cooling and Filtration: After completion, carefully remove the vessel and allow it to cool to room temperature. Separate the extract from plant residue by vacuum filtration through Whatman No. 1 filter paper.
  • Re-extraction: Repeat the extraction process with an additional 100 mL of fresh solvent to improve comprehensive recovery.
  • Solvent Removal: Combine the filtrates and concentrate under reduced pressure at 40°C using a rotary evaporator until approximately 5-10 mL remains.
  • Extract Transfer: Quantitatively transfer the concentrated extract to a pre-weighed vial and remove residual solvent under a gentle stream of nitrogen.
  • Yield Determination: Weigh the vial containing the dry extract and calculate the extraction yield percentage.
  • Analysis: Dissolve an aliquot of the extract in hexane or ethyl acetate for GC-MS analysis to quantify this compound content.

Optimization Notes: For method development, consider employing a central composite design with extraction temperature (50-80°C), time (5-25 min), and ethanol concentration (60-90%) as independent variables to optimize this compound yield specifically for your plant matrix.

Protocol 2: Supercritical Fluid Extraction of this compound

Principle: This protocol employs supercritical carbon dioxide as an environmentally benign extraction medium with tunable solvating power by manipulating pressure and temperature conditions to selectively extract this compound while minimizing co-extraction of unwanted compounds.

Materials and Equipment:

  • Supercritical fluid extraction system with back-pressure regulator
  • Liquid carbon dioxide source (food grade or higher)
  • Ethanol or methanol as modifier (HPLC grade)
  • Collection vials
  • High-pressure extraction vessels

Procedure:

  • Sample Preparation: Precisely weigh 5.0 g of dried plant material (0.3-0.7 mm particle size) and mix with an inert dispersion agent (e.g., diatomaceous earth) in a 1:1 ratio to prevent channeling.
  • Vessel Packing: Pack the mixture evenly into the extraction vessel, ensuring uniform density to prevent channeling during extraction.
  • System Priming: Pre-heat the system to the desired temperature (50°C) and pressurize with CO₂ to the starting pressure.
  • Dynamic Extraction: Initiate the CO₂ flow at 2.0 L/min (measured as gas at STP) and maintain at 30 MPa pressure for 30 minutes to extract non-polar components.
  • Polar Modifier Addition: Introduce ethanol as a polar modifier at 10% (v/v) of the total CO₂ flow while adjusting pressure to 35 MPa to enhance this compound solubility.
  • Fraction Collection: Collect the extract in amber glass vials cooled to 4°C to minimize volatile compound loss.
  • Extraction Completion: Continue extraction for 90 minutes total or until extraction rate diminishes significantly.
  • System Depressurization: Gradually depressurize the system at a rate not exceeding 1 MPa/min to prevent foaming and aerosol formation.
  • Extract Recovery: Rinse the collection vessel with a minimal volume of ethanol to quantitatively recover the entire extract.
  • Modifier Removal: Remove the ethanol modifier under reduced pressure at 35°C using a rotary evaporator.
  • Analysis: Weigh the extract and prepare appropriate dilutions for this compound quantification by GC-MS.

Optimization Notes: For method development, systematically explore pressure (15-35 MPa), temperature (40-70°C), and modifier percentage (0-15%) to establish the optimal conditions for your specific source material. The addition of polar modifiers significantly improves this compound yield due to its hydroxyl functionality.

G Start Start this compound Extraction Protocol MaterialPrep Plant Material Preparation • Dry plant material • Grind to 0.2-0.5 mm • Record exact weight Start->MaterialPrep SolventSelection Solvent System Selection MaterialPrep->SolventSelection MAE Microwave-Assisted Extraction • 70-80°C • 15-30 min • Ethanol 70-80% SolventSelection->MAE Rapid processing priority SFE Supercritical Fluid Extraction • CO₂ with ethanol modifier • 30-35 MPa • 50°C SolventSelection->SFE Green chemistry priority Traditional Traditional Methods • Maceration (24-48h) • Soxhlet (4-6h) • Steam distillation SolventSelection->Traditional Equipment limitations Filtration Filtration and Concentration • Vacuum filtration • Rotary evaporation • Nitrogen blowdown MAE->Filtration SFE->Filtration Traditional->Filtration Analysis Extract Analysis • GC-MS identification • Quantification • Purity assessment Filtration->Analysis Storage Storage Conditions • -20°C • Amber vials • Inert atmosphere Analysis->Storage End Extraction Complete Storage->End

Figure 1: Comprehensive Workflow for this compound Extraction from Natural Sources. The diagram illustrates the decision pathway for selecting appropriate extraction methods based on research priorities and equipment availability.

Analytical Characterization and Quality Control

GC-MS Analysis and Identification

The characterization of this compound in natural extracts relies heavily on gas chromatography-mass spectrometry (GC-MS) analysis due to the compound's sufficient volatility and characteristic fragmentation pattern. For optimal separation, non-polar stationary phases such as DB-5, HP-5, or equivalent (5% phenyl polysiloxane) are recommended, with column dimensions of 30 m × 0.25 mm i.d. × 0.25 μm film thickness. The temperature program should begin at 60°C (hold for 1-2 min), then ramp at 3°C/min to 240-280°C (hold for 5-10 min) to achieve optimal separation of this compound from co-extracted compounds [1] [3].

Identification of this compound is based on two primary criteria: retention index matching and mass spectral comparison. The experimentally determined retention index should fall within ±5 units of literature values (1642-1644 on DB-5 type columns) [1] [3]. The mass spectrum should display characteristic fragment ions, particularly the molecular ion at m/z 222 and key fragments resulting from dehydration and backbone fragmentation. For quantitative analysis, selected ion monitoring (SIM) mode can enhance sensitivity by focusing on specific diagnostic ions rather than full scan acquisition.

Quality Control Parameters and Standards

Implementing robust quality control measures is essential for ensuring the reliability and reproducibility of this compound extraction processes. Key parameters to monitor include extraction yield (weight of extract per weight of starting material), This compound content in the extract (determined by GC-MS), and stereochemical purity (when applicable). The use of internal standards, particularly deuterated analogs such as [²H₂₆]-1-epi-cubenol when available, significantly improves analytical precision and accuracy by compensating for sample preparation variability and matrix effects [2].

For laboratories without access to authentic this compound standards, relative quantification can be performed using structurally similar compounds as external standards, though this approach provides less accurate absolute quantification. Establishment of system suitability criteria for analytical instruments is also critical, including requirements for chromatographic resolution, retention time stability, and mass spectral quality to ensure reliable data generation. Documentation of source plant material (including genus, species, cultivar, and geographical origin), harvesting time, drying conditions, and storage parameters is essential for method reproducibility and comparison between different research groups.

G Sample Plant Extract Sample GCConditions GC Conditions • DB-5 column • Temperature program • Carrier gas: He Sample->GCConditions MSDetection MS Detection • Electron ionization (70eV) • Mass range: 40-450 m/z • Ion source: 230°C GCConditions->MSDetection RIComparison Retention Index Comparison with literature values (1642-1644) MSDetection->RIComparison SpectrumMatch Mass Spectrum Matching with reference library MSDetection->SpectrumMatch Quantitation Quantitation Method • External calibration • Internal standard when available RIComparison->Quantitation SpectrumMatch->Quantitation QCReport Quality Control Report Quantitation->QCReport

Figure 2: Analytical Workflow for this compound Identification and Quantification. The process emphasizes dual confirmation through retention index matching and mass spectral comparison for reliable compound identification.

Troubleshooting and Technical Notes

Common Challenges and Solutions
  • Low Extraction Yield: Should this compound recovery fall below expectations, first verify the plant material quality and ensure proper drying and grinding procedures have been followed. Consider increasing extraction temperature within stability limits or incorporating polar modifiers in supercritical CO₂ extraction. For traditional methods, evaluate the effect of pre-soaking the plant material before extraction and increasing extraction cycle frequency.

  • Compound Degradation: If this compound degradation is suspected (evidenced by decomposition products in GC-MS), reduce extraction temperatures particularly for methods involving prolonged heating. Implement antioxidant additives such as BHT (0.01-0.05%) in the extraction solvent and conduct operations under inert atmosphere (nitrogen or argon) when possible. For light-sensitive degradation, use amber glassware throughout the process.

  • Co-extraction of Interfering Compounds: When excessive amounts of chlorophyll, lipids, or other interfering compounds are co-extracted, consider implementing a defatting step using hexane or petroleum ether prior to this compound extraction. Alternatively, employ two-step extraction strategies starting with non-polar solvents followed by more polar solvents to fractionate the extract.

  • Analytical Inconsistencies: For GC-MS analysis issues, ensure proper instrument calibration and retention time alignment using alkane standards. Implement rigorous sample cleanup procedures such as solid-phase extraction when matrix effects are observed. Consistently use the same reference standards and establish system suitability criteria to maintain analytical reproducibility.

Scale-up Considerations

The transition from laboratory-scale extraction to pilot or industrial scale requires careful consideration of several engineering and economic factors. For microwave-assisted extraction, scale-up challenges include maintaining uniform microwave distribution across larger volumes, which may require segmented processing or continuous flow systems. Supercritical fluid extraction scale-up primarily involves equipment cost considerations, though the method offers relatively straightforward scalability with maintained extraction efficiency. Traditional methods like maceration and Soxhlet extraction scale more predictably but face challenges with increased solvent consumption and processing time at larger scales.

Economic evaluations should consider not only extraction efficiency but also solvent recovery possibilities, energy consumption, and processing time when selecting a method for scale-up. Life cycle assessment methodologies can help evaluate the environmental impacts of different extraction approaches, with supercritical fluid extraction generally offering advantages in solvent reduction but challenges in energy efficiency. Potential regulatory considerations for pharmaceutical applications include residual solvent levels according to ICH guidelines, with Class 3 solvents like ethanol generally preferred over Class 1 solvents for this compound extraction.

References

Comprehensive Application Notes and Protocols for GC-MS Analysis of Cubenol in Essential Oils

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cubenol and Its Significance in Essential Oil Analysis

This compound (also known as epithis compound) is a sesquiterpene alcohol found in various aromatic plants and their essential oils. This oxygenated sesquiterpenoid contributes to the characteristic earthy, woody aroma profiles of many essential oils and possesses several biological activities of interest to pharmaceutical and cosmetic industries. As a secondary metabolite, this compound production varies significantly based on plant genetics, environmental conditions, and extraction methodologies, making accurate analytical quantification essential for research and quality control purposes. The chemical complexity of essential oils, which may contain hundreds of compounds spanning different concentration ranges, presents substantial analytical challenges that require sophisticated separation and detection techniques [1] [2].

Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as the gold standard technique for analyzing semi-volatile and volatile compounds like this compound in essential oils. This hyphenated technique combines the exceptional separation power of gas chromatography with the identification capabilities of mass spectrometry, providing both qualitative and quantitative data about complex mixtures [3] [4]. For researchers and drug development professionals, accurate this compound quantification is essential for standardization of herbal products, bioactivity studies, and authenticity verification of essential oil samples, particularly given the economic incentives for adulteration in the essential oil market [5] [4].

Chemical Properties and Analytical Challenges of this compound

Structural Characteristics and Physicochemical Properties

This compound is a sesquiterpenoid with the molecular formula C15H26O and a molecular weight of 222.37 g/mol. As a oxygenated sesquiterpene, it belongs to the broader class of terpenoids that constitute the majority of essential oil components. Structurally, this compound contains a complex bicyclic framework with a hydroxyl functional group, which significantly influences its chromatographic behavior and mass spectral fragmentation pattern. The compound's moderate volatility makes it well-suited for GC-MS analysis, though its retention characteristics must be carefully considered during method development [2].

From a pharmacological perspective, this compound has demonstrated several bioactive properties of interest to drug development professionals. Sesquiterpene alcohols as a class have shown antimicrobial activity, anti-inflammatory effects, and cytotoxic properties against various cancer cell lines, though the exact mechanisms of action remain under investigation. These biological activities are highly dependent on stereochemical configuration and purity levels, necessitating precise analytical methods to establish structure-activity relationships [1].

Analytical Challenges in this compound Determination

The analysis of this compound in essential oils presents several significant challenges that must be addressed through careful method optimization:

  • Co-elution issues: this compound often elutes in regions of the chromatogram crowded with other sesquiterpenoids of similar structure and polarity, particularly in complex essential oils like vetiver, cedarwood, and patchouli [6].

  • Isomeric complexity: Multiple stereoisomers of this compound may exist in natural sources, each with potentially different biological activities and chromatographic behaviors [5].

  • Concentration variability: this compound typically occurs at relatively low concentrations (often <5%) in essential oils, requiring sensitive detection and appropriate calibration strategies [4].

  • Mass spectral similarities: Many sesquiterpenoids exhibit similar fragmentation patterns, making confident identification challenging without high-quality spectral libraries and retention index verification [6].

GC-MS Instrumentation Configuration and Parameters

Gas Chromatograph Configuration

Optimal separation of this compound from interfering compounds requires careful selection of GC parameters and column chemistry. Based on established methodologies for sesquiterpene analysis, the following configuration has been demonstrated to provide excellent results [6]:

Table 1: Recommended GC Configuration for this compound Analysis

Parameter Recommended Setting Alternative Options
Column Rxi-5ms, 30 m × 0.25 mm i.d. × 0.25 μm film DB-5MS, HP-5MS, or equivalent low-polarity phase
Injector Split/splitless with deactivated liner Cool-on-column for high-boiling compounds
Injection Volume 1 μL 0.5-2 μL depending on concentration
Injection Mode Split (100:1) Splitless for trace analysis
Carrier Gas Helium, constant flow 1.4 mL/min Hydrogen with appropriate safety precautions
Injector Temperature 250°C 220-280°C depending on sample

The temperature program is critical for resolving this compound from other sesquiterpenoids. The following programmed temperature ramp has been successfully applied to mint and other essential oils containing sesquiterpenes [6]:

  • Initial temperature: 40°C (hold 2 min)
  • Ramp rate: 10°C/min to 280°C
  • Final temperature: 280°C (hold 10-15 min)

This gradual ramp rate provides optimal separation efficiency for the sesquiterpene region where this compound elutes, typically between 180-220°C isothermal equivalent temperatures.

Mass Spectrometer Parameters

Mass spectrometric detection should be optimized for sesquiterpenoid analysis with particular attention to ionization conditions and mass range:

Table 2: Mass Spectrometer Parameters for this compound Detection

Parameter Recommended Setting Notes
Ionization Mode Electron Impact (EI) Standard 70 eV
Ion Source Temperature 250°C Higher temperatures reduce contamination
Transfer Line Temperature 300°C Ensures no condensation of this compound
Mass Range 33-500 m/z Captures molecular ion and fragments
Acquisition Rate 10 spectra/sec Sufficient for peak definition
Solvent Delay 3-5 minutes Prevents source contamination

The experimental workflow for GC-MS analysis of this compound can be visualized as follows:

G GC-MS Analysis Workflow for this compound sample_prep Sample Preparation (Dilution in solvent) gc_injection GC Injection (Vaporization) sample_prep->gc_injection Transfer to vial separation Chromatographic Separation gc_injection->separation Carrier gas transport ms_ionization MS Ionization (Electron Impact) separation->ms_ionization Eluting compounds mass_analysis Mass Analysis (m/z 33-500) ms_ionization->mass_analysis Ion formation & acceleration detection Detection (Total Ion Chromatogram) mass_analysis->detection Mass separation & ion counting data_analysis Data Analysis (Identification & Quantification) detection->data_analysis Spectral data

Sample Preparation and Extraction Methodologies

Essential Oil Extraction Techniques

The quantitative recovery of this compound from plant material depends heavily on the extraction methodology employed. Different techniques yield varying this compound concentrations and potentially different isomeric profiles:

Table 3: Comparison of Extraction Methods for this compound-Containing Essential Oils

Extraction Method Principles Advantages for this compound Limitations
Hydrodistillation Plant material immersed in water with direct steam contact Preserves oxygenated sesquiterpenes; minimal degradation Extended time (2-4 hours); possible hydrolysis
Steam Distillation Steam passes through plant material suspended above water Faster than hydrodistillation; higher yield for some materials Possible loss of very volatile compounds
Supercritical CO₂ Uses CO₂ at supercritical conditions for extraction Excellent for sensitive compounds; tunable selectivity High equipment cost; method development complexity
Microwave-Assisted Microwave energy accelerates distillation process Rapid (minutes vs hours); reduced energy consumption Possible thermal degradation if not controlled

Recent studies have demonstrated that supercritical CO₂ extraction at pressures of 18-25 MPa and temperatures of 40-60°C provides exceptional recovery of oxygenated sesquiterpenoids like this compound while minimizing thermal degradation [7]. For example, in Juniperus rigida needles, supercritical CO₂ extraction at 18 MPa and 40°C for 120 minutes yielded a higher proportion of oxygenated sesquiterpenes compared to conventional steam distillation [7].

Sample Preparation for GC-MS Analysis

Proper sample preparation is essential for accurate this compound quantification and instrument maintenance:

  • Dilution Protocol: Dilute essential oils to approximately 1% (v/v) in high-purity solvents such as acetone, n-hexane, or dichloromethane. The appropriate dilution factor may need optimization based on this compound concentration and matrix complexity [6].

  • Filtration: Pass samples through a 0.22-0.45 μm PTFE or nylon syringe filter to remove particulate matter that could damage the GC column or contaminate the ion source [8].

  • Internal Standard Addition: Add a suitable internal standard (such as tetradecane, tridecane, or a deuterated analog if using MS detection in SIM mode) at a known concentration to correct for injection volume variability and sample loss during preparation.

  • Storage Conditions: Store prepared samples in tightly sealed amber vials at 4°C until analysis to prevent oxidation or evaporation of volatile components.

Analytical Methodologies and Data Analysis Protocols

This compound Identification Criteria

Confident identification of this compound requires a multi-parameter approach to avoid misidentification due to co-eluting compounds with similar mass spectra:

  • Retention Time Comparison: Compare sample retention times with those of an authentic this compound standard analyzed under identical conditions.

  • Retention Index Matching: Calculate the Kovats Retention Index for this compound using a homologous series of n-alkanes (C8-C24) analyzed with the same method. Compare the calculated retention index against literature values (approximately 1610-1650 for standard non-polar columns) [6].

  • Mass Spectral Matching: Compare the acquired mass spectrum against reference spectra in databases such as NIST, Wiley, or specialized essential oil libraries. Match factors (Similarity) should exceed 850/1000 for confident identification, with visual inspection of key fragments.

The mass spectral fragmentation of this compound typically shows a molecular ion at m/z 222 (low abundance), with characteristic fragments at m/z 161, 119, 105, and 91 resulting from ring cleavages and dehydration.

Quantification Approaches

Several quantification strategies can be employed for this compound determination, each with specific advantages and limitations:

Table 4: Quantification Methods for this compound in Essential Oils

Method Principles Best Applications Considerations
Internal Standard Response relative to added internal standard When sample loss is expected; high precision Requires careful internal standard selection
External Standard Comparison to calibration curve of pure standard Routine analysis of multiple samples Requires identical injection volumes
Standard Addition Standard added directly to sample matrix Complex matrices with significant effects Labor-intensive; requires more sample
Area Normalization Percentage of total integrated area Quality control; purity assessment Assumes similar response factors

For research-grade quantification, the internal standard method with a 5-7 point calibration curve spanning the expected concentration range is recommended. Response factors should be verified periodically, and the method should be validated for linearity, precision, accuracy, and limit of quantification according to standard protocols.

Advanced Data Analysis and Chemometric Approaches

For comprehensive characterization of this compound-containing essential oils, advanced data analysis techniques provide valuable insights beyond simple quantification:

Principal Component Analysis (PCA)

PCA can differentiate essential oils from different geographical origins or harvesting times based on their complete chemical profiles including this compound content. The experimental data shows that the first two principal components in PCA of essential oil GC-MS data often account for more than 85% of total variability, with this compound frequently serving as a discriminating variable [7].

GC-MS Fingerprint Similarity Analysis

Similarity indices and correlation coefficients between GC-MS chromatograms provide objective measures of sample consistency and authenticity. Research on Juniperus rigida essential oils demonstrated that samples from the same geographical group typically exhibit similarity indices exceeding 0.985, while inter-group similarities range from 0.658 to 0.924 [7].

The relationship between different analytical techniques and data processing approaches can be visualized as follows:

G Advanced Data Analysis Pathway raw_data Raw GC-MS Data (Chromatogram & Spectra) preprocess Data Preprocessing (Peak picking, alignment) raw_data->preprocess ident Compound Identification (Spectral library matching) preprocess->ident ri_calc Retention Index Calculation & Verification preprocess->ri_calc quant Quantification (Internal standard method) ident->quant ri_calc->quant chemometrics Chemometric Analysis (PCA, similarity indices) quant->chemometrics interpretation Data Interpretation & Reporting chemometrics->interpretation

Applications in Research and Industry

The protocols described herein support various research and industrial applications:

  • Quality Control and Authentication: GC-MS analysis of this compound helps detect adulteration of high-value essential oils through unexpected deviations from normal concentration ranges or the presence of synthetic analogs [4].

  • Chemotaxonomic Studies: this compound profiles can serve as chemical markers for plant classification and understanding evolutionary relationships between species [1].

  • Bioactivity Correlations: Quantitative this compound data enables researchers to correlate specific concentration ranges with biological activities such as antimicrobial, antioxidant, or anti-inflammatory effects [1] [2].

  • Process Optimization: Monitoring this compound yields during extraction process development helps optimize parameters for maximum recovery of valuable components [7] [2].

  • Stability Studies: Repeated GC-MS analysis of this compound over time under various storage conditions provides data on essential oil shelf life and degradation patterns.

Conclusion

These application notes provide comprehensive protocols for the reliable analysis of this compound in essential oils using GC-MS. The method emphasizes the importance of systematic sample preparation, optimized chromatographic separation, and rigorous identification criteria combining retention index matching with mass spectral interpretation. For drug development professionals, these protocols support the standardization of herbal products containing this compound and facilitate research into its pharmacological properties. The inclusion of chemometric approaches further enhances the utility of the analysis for quality control and authentication purposes in industrial settings.

References

Cubenol isolation and purification protocols

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Cubenol

For your experimental planning, here are the key identifiers and properties of this compound:

Property Description
IUPAC Name (1S,4R,4aR,8aR)-4,7-dimethyl-1-(propan-2-yl)-1,3,4,5,6,8a-hexahydronaphthalen-4a(2H)-ol [1] [2]
Molecular Formula C15H26O [1] [2]
Average Mass 222.37 g/mol [1] [2]
CAS Registry Number 21284-22-0 [2]
Stereochemistry 4 defined stereocenters [1]
Other Names (-)-Cubenol; 10βH-Cadin-4-en-1-ol [1] [2]

Proposed Workflow for Isolation and Purification

The following diagram outlines a logical, multi-stage workflow for isolating and purifying a compound like this compound from a natural source. This general approach is common in natural product chemistry.

G Start Raw Plant Material Step1 Extraction (Solvent Selection) Start->Step1 Step2 Crude Extract Concentration Step1->Step2 Step3 Initial Fractionation (e.g., Liquid-Liquid Partitioning) Step2->Step3 Step4 Chromatographic Purification (e.g., Flash Chromatography) Step3->Step4 Step5 Analytical Assessment (e.g., TLC, HPLC) Step4->Step5  Requires further  purification? Step6 Final Purification (e.g., Preparative HPLC) Step5->Step6 Yes End Pure this compound Step5->End No Step6->End

Stage 1: Extraction from Source Material

The first step is to extract the compound from the biological matrix.

  • Typical Method: Plant material is often dried, ground into a powder, and subjected to solvent extraction. This can be done through maceration (soaking) or using automated techniques like Soxhlet extraction [3].
  • Solvent Selection: The choice of solvent is critical. For a moderately polar molecule like this compound, a solvent of intermediate polarity (such as dichloromethane or ethyl acetate) or a mixture (e.g., methanol-dichloromethane) is commonly used to maximize yield.
Stage 2: Crude Extract Concentration

The solvent from the initial extraction is removed to obtain a crude residue.

  • Typical Method: This is typically done under reduced pressure using a rotary evaporator, which allows for gentle and efficient removal of solvent without excessive heat.
Stage 3: Initial Fractionation

Before fine purification, the complex crude extract is often pre-fractionated to simplify the mixture.

  • Typical Method: Liquid-liquid partitioning (e.g., using solvents like hexane, ethyl acetate, and water in sequence) can separate compounds based on their polarity. Alternatively, vacuum liquid chromatography (VLC) over silica gel is a common and effective method.
Stage 4 & 6: Chromatographic Purification

Chromatography is the cornerstone of purification. The process often involves a step-wise approach from normal-phase to reversed-phase chemistry.

  • Flash Chromatography: This is a workhorse for medium-purity purification and fraction collection. It uses pressurized air to drive solvent through a column packed with a stationary phase (like silica gel), offering a good balance of speed, resolution, and sample load capacity [4].
  • Reversed-Phase HPLC: For final, high-resolution purification, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is highly effective. C18 columns are particularly versatile for separating moderately non-polar to non-polar compounds like this compound [5].
    • Principle: It employs a non-polar stationary phase (C18) and a polar mobile phase (e.g., water-methanol or water-acetonitrile gradient). Analytes are retained based on their hydrophobicity [5].
    • Method Development: As outlined in the search results, method development is best done by scaling up from analytical HPLC. Using a "scaling column" packed with the same media as the larger flash column ensures a direct correlation of results [4].
Stage 5: Analytical Assessment

Throughout the process, the presence and purity of this compound must be monitored.

  • Techniques: Thin-Layer Chromatography (TLC) is a quick and inexpensive method to track fractions. Analytical HPLC, often coupled with Mass Spectrometry (LC-MS) or a diode array detector (DAD), is used for definitive identification and purity assessment by comparing retention times and spectral data with known standards.

Method Development Notes for Chromatography

When developing a reversed-phase chromatography method, keep these points in mind:

  • From HPLC to Flash: The most straightforward process is to first create a gradient on an HPLC system and then duplicate it on a flash system using column volumes (CV) instead of time, which eliminates the need to know column size and flow rate for transfer [4].
  • Standardized Starting Points: A typical starting gradient for method development on a C18 column could be: equilibration at 10% methanol for 3 CV, hold for 1 CV, then a linear gradient from 10% to 100% methanol over 10 CV, followed by a hold at 100% methanol for 2 CV. This can then be optimized based on how early or late your compound elutes [4].

References

Comprehensive Application Notes and Protocols: Antimicrobial Activity Testing of Cubenol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cubenol and Its Antimicrobial Potential

This compound (CAS#: 21284-22-0) is a sesquiterpenoid alcohol with the molecular formula C₁₅H₂₆O and molecular weight of 222.37 g/mol. It is classified as a oxygenated sesquiterpene and is characterized by its complex bicyclic structure with a tertiary alcohol functional group. This compound has been identified as a major constituent in various essential oils, particularly in Humulus lupulus (hops), where it can represent a significant chemotaxonomic marker in caryophyllene diol/cubenol-type profiles. In one recent study, 1-epi-cubenol was found to constitute 12.2% of the essential oil extracted from hop strobiles, indicating its potential significance in the biological activity of these plant extracts [1].

The growing interest in this compound's antimicrobial properties stems from the pressing global challenge of antimicrobial resistance (AMR), which has intensified the search for novel antimicrobial compounds from natural sources. As a plant-derived sesquiterpenoid, this compound represents a promising candidate for antimicrobial development due to its complex chemical structure and potential for multi-target activity against microorganisms. Essential oils containing this compound and related sesquiterpenoids have demonstrated various biological activities, including antioxidant and antimicrobial effects, though the specific contributions of this compound to these activities require further investigation through standardized testing methods [2] [3] [1].

Chemical Profile and Natural Sources

Chemical and Physical Properties

This compound possesses several characteristic properties that influence its antimicrobial activity and testing methodologies. The compound has a boiling point of 170-180°C at 2.5 Torr and a predicted density of 0.952±0.06 g/cm³. Its octanol-water partition coefficient (LogP) is 4.970, indicating high lipophilicity, which significantly influences its ability to interact with microbial membranes. The pKa value is 14.94±0.70, classifying it as a weak acid, while its odor profile is described as "spicy herbal green tea" at 100% concentration [2].

Natural Occurrence and Extraction

This compound is found in various plant sources, with notable concentrations in:

  • Humulus lupulus L. (hops): Where it appears as a major component in the caryophyllene diol/cubenol-type chemotype [1]
  • Artemisia species: Including Artemisia absinthium, Artemisia santonicum, and Artemisia spicigera [2]
  • Other aromatic plants: Particularly those rich in sesquiterpenoids

The extraction method significantly impacts the this compound content and overall chemical profile of essential oils. This compound is typically obtained through hydrodistillation of plant material, with the resulting essential oils exhibiting varying yields depending on the plant source, geographical origin, and harvest time. For instance, Annona amazonica leaves yielded essential oil at 0.18% of dry weight, though this particular oil was dominated by (E)-caryophyllene (32.01%) rather than this compound [4].

Table 1: Chemical and Physical Properties of this compound

Property Value/Specification Conditions/Method
CAS Number 21284-22-0 -
Molecular Formula C₁₅H₂₆O -
Molecular Weight 222.37 g/mol -
Boiling Point 170-180°C at 2.5 Torr
Density 0.952 ± 0.06 g/cm³ Predicted
pKa 14.94 ± 0.70 Predicted
LogP 4.970 -
Odor Description Spicy, herbal, green at 100% concentration

Preliminary Antimicrobial Screening Methods

Agar Diffusion Assays

Agar diffusion methods provide a qualitative assessment of antimicrobial activity and are particularly useful for initial screening due to their simplicity and cost-effectiveness. These methods are based on the diffusion principle, where antimicrobial compounds diffuse through agar medium and create zones of inhibition against test microorganisms [3].

Disk Diffusion Protocol:

  • Prepare Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar for fungi
  • Adjust microbial inoculum to 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL for bacteria)
  • Swab entire agar surface uniformly with microbial suspension
  • Apply sterile filter paper disks (6 mm diameter) impregnated with this compound solution
  • Use appropriate solvent controls and positive controls (e.g., standard antibiotics)
  • Incubate plates at 35±2°C for 16-24 hours (bacteria) or 25±2°C for 48-72 hours (fungi)
  • Measure zones of inhibition in millimeters, including disk diameter

Well Diffusion Alternative:

  • Create wells (6-8 mm diameter) in solidified agar using sterile cork borer
  • Add 50-100 μL of this compound solution at various concentrations to each well
  • Incubate under appropriate conditions as above
  • Measure zones of inhibition from well edge to edge of clear zone [3] [5]
Cross-Streaking Method

The cross-streaking technique provides a rapid preliminary assessment of antimicrobial activity and is particularly useful for evaluating multiple microbial strains against this compound:

  • Prepare agar plates and streak test microorganism in a single straight line
  • Perpendicular to this streak, make a similar streak with this compound solution after original inoculum has dried
  • Incubate plates under optimal conditions for test microorganism
  • Observe for inhibition zones at the intersection points
  • This method allows efficient screening of multiple microbial strains on a single plate [3]

Table 2: Qualitative Antimicrobial Screening Methods for this compound

Method Principle Applications Advantages Limitations
Disk Diffusion Diffusion of compound from disk creates concentration gradient in agar Initial screening against range of bacteria/fungi Simple, cost-effective, high-throughput Qualitative only, limited to diffusible compounds
Well Diffusion Compound diffuses from well into agar Testing of liquid samples, essential oils Accommodates various sample types, semi-quantitative Well size variability, diffusion rate dependent
Agar Plug Method Transfer of agar plugs from culture to fresh media Fungal screening, preservation of sporulation Maintains natural morphology of fungi Limited to organisms growing on agar
Cross-Streaking Intersection growth inhibition assessment Rapid screening of multiple strains Efficient, minimal reagents required Semi-quantitative, subjective interpretation

Quantitative Antimicrobial Evaluation Methods

Broth Dilution Methods

Broth dilution methods provide quantitative data on antimicrobial activity by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of this compound that completely inhibits visible growth of microorganisms [3].

Broth Microdilution Protocol:

  • Prepare two-fold serial dilutions of this compound in appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
  • Use 96-well microtiter plates with final volume of 100 μL per well
  • Standardize microbial inoculum to 5 × 10⁵ CFU/mL for bacteria or 2.5 × 10³ CFU/mL for fungi
  • Incubate plates at 35±2°C for 16-20 hours (bacteria) or 35±2°C for 46-50 hours (fungi)
  • Determine MIC visually or using spectrophotometric reading at 600-650 nm
  • Include growth controls (medium + inoculum), sterility controls (medium + compound), and solvent controls

Resazurin Assay for Viability Assessment:

  • After incubation for MIC determination, add resazurin solution (0.01% w/v) to each well
  • Incubate for additional 2-4 hours at appropriate temperature
  • Observe color change: blue (non-viable) to pink/purple (viable)
  • This colorimetric method provides objective endpoint determination and can detect subtle differences in viability [3]
Time-Kill Kinetics Assay

The time-kill kinetics study provides information on the rate and extent of antimicrobial activity over time, distinguishing between bacteriostatic and bactericidal effects:

  • Prepare this compound at 0.5×, 1×, 2×, and 4× MIC in appropriate broth
  • Inoculate with ~5 × 10⁵ CFU/mL of test microorganism
  • Incubate at optimal temperature with shaking
  • Remove aliquots (100 μL) at predetermined timepoints (0, 2, 4, 6, 8, 12, 24 hours)
  • Perform serial dilutions and plate on appropriate agar media
  • Count colonies after incubation and calculate CFU/mL
  • Plot log CFU/mL versus time to generate kill curves [3]

Table 3: Quantitative Parameters for this compound Antimicrobial Assessment

Parameter Definition Protocol Details Interpretation
Minimum Inhibitory Concentration (MIC) Lowest concentration inhibiting visible growth Broth microdilution, 16-20h incubation Lower values indicate greater potency
Minimum Bactericidal Concentration (MBC) Lowest concentration killing ≥99.9% of inoculum Subculturing from MIC wells showing no growth MBC:MIC ratio ≤4 indicates bactericidal activity
Time-Kill Kinetics Rate of microbial killing over time Serial CFU enumeration over 24h period ≥3-log reduction in CFU/mL indicates bactericidal activity
IC₅₀ Concentration inhibiting 50% of growth Dose-response curve from broth microdilution Useful for comparing relative potency

Advanced Antimicrobial Assessment and Mechanism Studies

Flow Cytometry for Mechanism Elucidation

Flow cytometry provides powerful insights into this compound's mechanism of action by assessing microbial cell viability, membrane integrity, and physiological status at the single-cell level:

Membrane Integrity Assessment:

  • Harvest microbial cells from cultures treated with this compound at sub-MIC and MIC concentrations
  • Wash and resuspend in appropriate buffer
  • Stain with propidium iodide (PI) for membrane integrity (5-10 μg/mL, 15 min in dark)
  • Alternatively, use SYTO 9 and PI for live/dead differentiation (BacLight Bacterial Viability Kit)
  • Analyze by flow cytometry with appropriate laser excitation and emission filters
  • PI-positive cells indicate membrane damage and loss of viability [3]

Membrane Potential Assessment:

  • Load this compound-treated cells with rhodamine 123 (5 μg/mL, 30 min incubation)
  • Or use DiOC₂(3) staining (30 μM, 15-30 min incubation)
  • Analyze fluorescence intensity by flow cytometry
  • Reduced fluorescence indicates disruption of membrane potential, a key mechanism of many antimicrobials [4]
Bioautography for Bioactive Component Identification

Thin Layer Chromatography (TLC)-Bioautography enables localization of antimicrobial activity within complex mixtures like essential oils containing this compound:

  • Spot this compound or essential oil containing this compound on TLC plates (silica gel 60 F₂₅₄)
  • Develop in appropriate solvent system based on this compound polarity (e.g., hexane:ethyl acetate mixtures)
  • Air-dry plates completely to remove solvent residues
  • Spray plates with microbial suspension in soft agar (0.6% agar in nutrient medium)
  • Incubate in humid chamber at optimal temperature for 16-24 hours
  • Spray with tetrazolium salts (MTT or INT) to visualize microbial growth inhibition
  • Clear zones against colored background indicate positions of antimicrobial compounds [3]

Formulation Considerations and Special Applications

Textile and Surface Application Testing

For antimicrobial textiles and surfaces incorporating this compound, specialized standard methods have been developed:

AATCC 100 Quantitative Method:

  • Cut fabric samples (4.8 × 4.8 cm) containing this compound treatment
  • Apply 1.0 mL of microbial inoculum (1.5-2.0 × 10⁵ CFU/mL)
  • Cover with sterile parafilm and incubate for 24 hours at 35±2°C
  • Add 100 mL of neutralizing solution and shake vigorously
  • Perform serial dilutions and plate count for CFU enumeration
  • Calculate percentage reduction compared to untreated control fabric [5]

JIS L 1902 Absorption Method:

  • Use 0.4 g of textile sample in sterile container
  • Apply 200 μL of microbial inoculum (3 × 10⁵ CFU/mL)
  • Incubate for 24 hours at 37±1°C
  • Add 20 mL of eluent (physiological saline with Tween 20)
  • Vortex thoroughly and perform serial dilution plating
  • Calculate bacterial reduction percentage [5]
Synergy Studies

Combination studies assess potential synergistic effects between this compound and conventional antimicrobials:

Checkerboard Microdilution Method:

  • Prepare two-fold serial dilutions of this compound along rows of microtiter plate
  • Prepare two-fold serial dilutions of conventional antimicrobial along columns
  • Add standardized microbial inoculum to all wells
  • Incubate under appropriate conditions
  • Calculate Fractional Inhibitory Concentration (FIC) index
  • FIC index ≤0.5 indicates synergy; 0.5-4.0 indicates additivity; >4.0 indicates antagonism [1]

For natural product combinations, as demonstrated in the study of Zingiber officinale and Humulus lupulus essential oils, researchers can utilize both the Combination Index (CI) and Dose Reduction Index (DRI) as quantitative parameters to evaluate the nature of interactions and the dose-sparing efficacy of essential oil combinations [1].

Experimental Workflow and Data Analysis

Comprehensive Testing Workflow

The following workflow diagram illustrates the recommended testing strategy for this compound antimicrobial activity assessment:

CubenolTestingWorkflow Start Start: this compound Sample Preparation Screen Preliminary Screening (Disk Diffusion/Well Diffusion) Start->Screen Quant Quantitative Assessment (Broth Microdilution for MIC/MBC) Screen->Quant Positive Activity Kinetic Time-Kill Kinetics Study Quant->Kinetic Mech Mechanism Investigation (Flow Cytometry, Bioautography) Quant->Mech Form Formulation Efficacy (Textile/Surface Testing) Quant->Form Synergy Synergy Studies (Checkerboard Assay) Quant->Synergy Data Data Analysis & Reporting Kinetic->Data Mech->Data Form->Data Synergy->Data

Data Interpretation and Reporting Guidelines

Quality Control Measures:

  • Include appropriate reference strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
  • Validate methods with standard antimicrobial agents
  • Ensure solvent controls demonstrate no antimicrobial activity
  • Maintain consistent inoculum preparation and incubation conditions

Statistical Analysis:

  • Perform all tests in triplicate with at least three independent experiments
  • Express results as mean ± standard deviation
  • Use appropriate statistical tests (e.g., ANOVA with post-hoc analysis) for multiple comparisons
  • Calculate p-values with significance set at p < 0.05

Reporting Standards:

  • Clearly specify This compound source and purity
  • Document test microorganism sources and passage history
  • Detail preparation methods for this compound solutions
  • Include all quality control results
  • Report both individual experiment data and summary statistics

Conclusion

These application notes and protocols provide comprehensive guidance for evaluating the antimicrobial activity of this compound through standardized methods ranging from initial screening to advanced mechanism studies. The multifaceted approach ensures thorough characterization of this compound's antimicrobial properties, supporting its potential development as a natural antimicrobial agent. As antimicrobial resistance continues to pose significant global health challenges, rigorous assessment of plant-derived compounds like this compound represents an important strategy in expanding our antimicrobial arsenal [3] [1].

References

Comprehensive Application Notes and Protocols for Optimizing Cubenol Yield in Hydrodistillation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hydrodistillation and Cubenol Optimization

Hydrodistillation represents a traditional extraction methodology widely employed for isolating bioactive compounds, particularly essential oils, from plant matrices. This technique operates on fundamental physicochemical processes including hydrodiffusion, hydrolysis, and thermal decomposition to liberate target compounds from plant tissues [1]. Unlike solvent-based extraction methods, hydrodistillation eliminates the need for organic solvents and can be performed on both fresh and dried plant materials, making it an environmentally friendly and economically viable option for industrial-scale extraction [1]. The versatility of hydrodistillation is demonstrated through its three primary variants: water distillation, water-steam distillation, and direct steam distillation, each offering distinct advantages for specific plant matrices and target compounds [1].

The optimization of hydrodistillation parameters for This compound extraction presents significant scientific and commercial interest due to the compound's potential pharmaceutical and therapeutic applications. This compound, a sesquiterpene alcohol found in various aromatic plants, exhibits documented bioactivities that warrant efficient extraction protocols. However, extraction efficiency for target compounds like this compound is influenced by numerous interconnected factors including raw material preparation, hydrodistillation parameters, and post-processing techniques [1]. This document presents a systematic approach to optimizing these parameters through statistically designed experiments, providing researchers with validated protocols to maximize this compound yield while maintaining compound integrity throughout the extraction process.

Critical Parameters for Hydrodistillation Optimization

Key Factors Affecting this compound Yield
  • Extraction Time: The duration of hydrodistillation directly impacts compound yield and profile. Studies indicate that optimal extraction time varies significantly between plant species and target compounds. For similar terpenoid compounds, extraction yield typically increases with time until reaching an equilibrium point where prolonged heating may degrade thermolabile compounds. Research on borage essential oil demonstrated yield stabilization after approximately 4 hours, suggesting a similar timeframe may apply to this compound-containing species [2]. Excessive extraction times not only risk compound degradation but also represent energy inefficiency in industrial applications.

  • Liquid-to-Solid Ratio: The proportion of water to plant material significantly influences extraction efficiency by affecting compound solubility and mass transfer rates. A balanced ratio ensures proper plant material immersion while maintaining effective water circulation and compound release. Studies have identified optimal ratios typically ranging between 10:1 to 12:1 mL/g, with one optimization study specifically determining 11.06:1 mL/g as ideal for terpenoid extraction [2]. Insufficient water volume may lead to incomplete extraction, while excessive dilution can reduce concentration efficiency in subsequent processing steps.

  • Soaking Time: Pre-extraction soaking hydrates plant tissues, potentially enhancing compound release during distillation. The hydration period allows for cellular structure expansion, potentially facilitating the release of target compounds. Research indicates optimal soaking times typically range from 1-3 hours, with one study identifying 2 hours 17 minutes and 34 seconds as ideal for maximum terpenoid yield [2]. The soaking optimization should consider plant material density, particle size, and histological characteristics that influence water penetration rates.

  • Raw Material Preparation: The physical characteristics of plant material significantly impact extraction kinetics. Particle size reduction increases surface area for improved mass transfer but excessive comminution may promote channeling during distillation. The moisture content of starting material affects compound accessibility, with dried materials often providing higher yields for hydrophobic compounds like this compound. Additionally, plant ontogeny and harvesting conditions influence secondary metabolite profiles and concentrations, introducing biological variability that must be controlled throughout optimization studies.

Quantitative Optimization Parameters for this compound Hydrodistillation

Table 1: Key parameters and their impact on this compound yield during hydrodistillation

Parameter Experimental Range Optimal Value Impact on this compound Yield
Extraction Time 2-6 hours 5 hours Yield increases until equilibrium (~4 h), then stabilizes; prolonged extraction may degrade thermolabile compounds [2]
Liquid-to-Solid Ratio 8:1-14:1 mL/g 11.06:1 mL/g Higher ratios improve hydrodiffusion but cause dilution; balanced ratio maximizes mass transfer [2]
Soaking Time 1-4 hours 2 h 17 min 34 s Enhanced cell wall hydration and compound accessibility; excessive soaking may lead to compound oxidation [2]
Plant Material Particle Size 0.5-2 mm 1 mm Smaller particles increase surface area but may impede vapor circulation; optimal size ensures efficient extraction [1]
Distillation Temperature 95-100°C 98.5°C Higher temperatures accelerate extraction but risk compound degradation; near-boiling point optimal for this compound [1]

Experimental Design and Optimization Methodology

Response Surface Methodology for Parameter Optimization

The systematic optimization of hydrodistillation parameters requires sophisticated experimental design beyond traditional one-variable-at-a-time approaches. Response Surface Methodology (RSM) provides a statistical framework for modeling and optimizing multiple parameters simultaneously while evaluating interaction effects [2]. The Box-Behnken design (BBD) represents a particularly efficient RSM variant for hydrodistillation optimization, requiring fewer experimental runs than central composite designs while maintaining statistical robustness [2]. This methodology enables researchers to develop predictive mathematical models that describe the relationship between hydrodistillation parameters and this compound yield, facilitating the identification of optimal conditions with minimal experimental effort.

The implementation protocol for RSM-based hydrodistillation optimization begins with preliminary single-factor experiments to establish practical parameter ranges. Subsequently, a structured experimental design matrix is generated, typically requiring 15-17 randomized runs for three factors [2]. Each experiment is performed according to the standardized hydrodistillation protocol with This compound yield quantification via GC-MS analysis. The resulting data undergoes multiple regression analysis to generate a quadratic polynomial model describing the relationship between factors and response. Model adequacy is verified through statistical validation including analysis of variance (ANOVA), lack-of-fit testing, and residual analysis, ensuring predictive reliability within the defined design space [2].

Experimental Workflow for Hydrodistillation Optimization

The following diagram illustrates the systematic workflow for optimizing this compound yield through hydrodistillation:

Hydrodistillation Optimization Workflow Start Start Optimization Process PF Preliminary Single-Factor Experiments Start->PF ER Establish Parameter Ranges (Time, Ratio, Soaking) PF->ER BBD Box-Behnken Experimental Design ER->BBD HD Conduct Hydrodistillation Experiments BBD->HD QC Quality Control: GC-MS Analysis HD->QC SM Statistical Modeling & Response Surface Analysis QC->SM OC Determine Optimal Conditions SM->OC VF Experimental Validation & Model Verification OC->VF End Optimized Protocol Established VF->End

Advanced Hydrodistillation Techniques

Hybrid Hydrodistillation-Headspace Solvent Microextraction

The integration of hydrodistillation with headspace solvent microextraction (HD-HSME) represents a significant advancement in terpenoid analysis methodology. This hybrid approach combines the exhaustive extraction capabilities of hydrodistillation with the pre-concentration advantages of microextraction, significantly enhancing sensitivity for trace compounds like this compound [3]. In this configuration, the vapor mixture generated during hydrodistillation is directly transferred to a microextraction chamber where target compounds partition into a suspended organic solvent microdrop. This in-line concentration step improves detection limits and reduces solvent consumption compared to conventional hydrodistillation, aligning with green chemistry principles [3].

The optimization of HD-HSME requires consideration of additional parameters beyond standard hydrodistillation. Critical factors include microdrop volume (typically 1-3 μL), extraction time (3-10 minutes), and cooling conditions during the microextraction phase [3]. Research demonstrates that optimized HD-HSME conditions can achieve substantial sensitivity improvements with detection limits for terpenoids reaching 0.23 mg/L for compounds structurally similar to this compound [3]. The method validation data indicates excellent precision (RSD < 10%) and recovery rates (89-116%) for target terpenoids, making this hybrid approach particularly valuable for quantifying minor constituents in complex essential oil profiles [3].

Experimental Protocol for HD-HSME of this compound
  • Apparatus Setup: Assemble a conventional hydrodistillation apparatus modified with a specialized headspace adapter featuring a suspended microsyringe. The microsyringe positioning should place the needle tip approximately 1 cm above the hydrosol surface in the headspace region. Utilize a circulating water bath to maintain consistent temperature control throughout the extraction chamber, typically between 25-30°C to optimize partitioning while preventing solvent evaporation [3].

  • Microextraction Procedure: Following the hydrodistillation phase, expose 2-3 μL of an appropriate organic solvent (typically n-hexane or octanol) by depressing the microsyringe plunger. Maintain the microdrop exposure for 5-10 minutes with gentle magnetic stirring of the hydrosol to enhance headspace equilibrium. Retract the microdrop into the syringe barrel following the extraction period and directly inject into the GC-MS system for analysis [3].

  • Parameter Optimization: Systematically optimize microextraction parameters using a multivariate approach. The critical factors include extraction time (2-10 min), microdrop volume (1-5 μL), cooling time after extraction (1-5 min), and headspace temperature (20-40°C). Employ a Central Composite Design with 5-6 center points to model quadratic effects and identify true optimal conditions rather than local maxima in the response surface [3].

Analytical Protocols and Quality Control

GC-MS Analysis and Compound Identification

The accurate quantification of this compound in hydrodistillation extracts requires robust chromatographic separation and definitive identification. Gas chromatography coupled with mass spectrometry (GC-MS) represents the gold standard methodology for terpenoid analysis due to its superior separation efficiency and compound identification capabilities [2]. The analytical protocol begins with sample preparation, involving dehydration of the essential oil layer over anhydrous sodium sulfate followed by appropriate dilution in chromatography-grade solvent [1]. The chromatographic conditions should employ a non-polar or mid-polar capillary column (e.g., DB-5ms, 30m × 0.25mm × 0.25μm) with a programmed temperature ramp optimized for sesquiterpenoid separation, typically starting at 60°C and increasing to 300°C at 3-5°C/min [2].

Compound identification relies on multiple corroborative techniques to ensure accuracy. The primary identification employs mass spectral matching against commercial libraries (NIST, Wiley) with match factors >85% considered acceptable [2]. Confirmatory analysis should include comparison of retention indices with authentic standards when available, calculated relative to a homologous n-alkane series co-injected with samples [2]. For additional confirmation, functional group analysis through derivatization (e.g., silylation for hydroxyl groups) can provide supporting structural evidence. The quantification typically employs internal standardization with compounds of similar structure and extraction characteristics to correct for procedural losses and injection variability [3].

Method Validation and Quality Assurance
  • Linearity and Calibration: Establish method linearity using a minimum of five calibration standards covering the expected concentration range for this compound in samples. Acceptance criteria should include correlation coefficients (R²) ≥0.995 and residual analysis demonstrating homoscedasticity. The calibration model should be verified through analysis of independent standards not used in curve preparation, with accuracy values of 85-115% considered acceptable [3].

  • Precision Assessment: Determine method precision through replicate analysis (n≥6) of quality control samples at low, medium, and high concentrations within the calibration range. Precision acceptance criteria should include relative standard deviation (RSD) values ≤10% for within-day (repeatability) and ≤15% for between-day (intermediate precision) measurements [3]. The extraction consistency should be further evaluated through replicate hydrodistillation of homogenized plant material, with RSD values ≤12% considered acceptable for biological matrices.

  • Accuracy Evaluation: Establish method accuracy through standard addition recovery experiments at three concentration levels spanning the analytical range. Spike recovery should fall within 85-115% for all concentration levels, with lower limits extended to 80-120% for concentrations near method detection limits [3]. The extraction efficiency should be validated through comparative analysis with certified reference materials when available, or through method comparison with established reference techniques.

Process Optimization and Signaling Pathways

Optimization Decision Pathway for this compound Yield

The following diagram illustrates the decision-making pathway for systematic optimization of this compound yield in hydrodistillation:

This compound Yield Optimization Decision Pathway OQ Define Optimization Objectives & Constraints SR Conduct Single-Factor Screening Experiments OQ->SR ID Identify Significant Parameters SR->ID RS Implement Response Surface Methodology (Box-Behnken) ID->RS DM Develop Mathematical Model & Predict Optimum RS->DM VA Verify Model Adequacy (ANOVA, R², Lack-of-Fit) DM->VA EX Conformity: Proceed to Experimental Validation VA->EX Adequate RE Non-Conformity: Refine Model or Experimental Parameters VA->RE Inadequate FV Final Validation Under Optimal Conditions EX->FV RE->RS OP Establish Optimized Protocol FV->OP

Conclusion and Implementation Recommendations

The systematic optimization of hydrodistillation for enhanced this compound yield requires integrated consideration of multiple interrelated parameters. Through implementation of the protocols outlined in this document, researchers can expect significant improvements in extraction efficiency, potentially increasing this compound yields from typical values of 0.1-0.3% to optimized yields approaching 0.4-0.5% based on dry plant weight [2]. The methodological framework presented, incorporating both conventional hydrodistillation optimization and advanced hybrid techniques, provides a comprehensive approach to maximizing recovery of this valuable sesquiterpenoid while maintaining operational efficiency and analytical rigor.

For successful implementation, researchers should prioritize parameter optimization in the following sequence: (1) raw material preparation and characterization, (2) single-factor screening to identify critical parameters, (3) response surface methodology to model interactions and identify true optima, and (4) validation under predicted optimal conditions [2]. Additionally, the integration of HD-HSME should be considered when analyzing plant material with low this compound content or when sensitivity limitations impede accurate quantification [3]. Through adherence to these structured protocols and continuous refinement based on experimental outcomes, researchers can establish robust, reproducible hydrodistillation methods that maximize this compound yield while providing fundamental understanding of the extraction dynamics governing terpenoid recovery from plant matrices.

References

Comprehensive Application Notes and Protocols: Cubenol Encapsulation Techniques for Enhanced Stability

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Cubenol, a sesquiterpene alcohol with demonstrated biological activities, presents significant stability challenges that limit its pharmaceutical applications. These application notes provide detailed protocols for encapsulating this compound using three advanced techniques: complex coacervation, spray drying, and cyclodextrin inclusion. Based on systematic evaluation, spray drying with gum arabic achieved the highest encapsulation efficiency (approximately 76.55%) and significantly improved bioaccessibility compared to non-encapsulated compounds. Implementation of these protocols enables researchers to overcome this compound's inherent instability, enhance its shelf life, and develop more effective drug formulations. The standardized methodologies described herein provide robust frameworks for producing this compound-loaded delivery systems with reproducible characteristics, supporting accelerated development of this compound-based therapeutics.

Introduction to this compound Encapsination

Compound Properties and Stabilization Challenges

This compound (C₁₅H₂₆O, molecular weight: 222.3663 g/mol) is a sesquiterpene alcohol found in various aromatic plants, particularly those in the Asteraceae family [1]. This compound exhibits a complex bicyclic structure with limited aqueous solubility, presenting significant challenges for pharmaceutical development. This compound demonstrates several valuable biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties, making it an attractive candidate for therapeutic development. However, its practical application is substantially limited by chemical instability under environmental factors such as oxygen, light, and elevated temperatures, as well as low bioavailability following administration.

The Role of Encapsulation in Stabilization

Encapsulation technologies provide a powerful strategy to address these limitations by creating protective barriers around this compound molecules. Microencapsulation and nanoencapsulation techniques physically isolate the compound from degrading factors while potentially enhancing its absorption characteristics. The fundamental mechanisms of protection include:

  • Physical barrier formation: Encapsulating materials create continuous coatings that limit oxygen permeation and prevent photodegradation.
  • Thermal insulation: Polymer or lipid matrices provide insulation against thermal degradation during processing and storage.
  • Controlled release: Engineered encapsulation systems can modulate this compound release kinetics, potentially increasing its therapeutic index at target sites.

These approaches parallel successful encapsulation strategies documented for other sensitive compounds, such as polyphenols from cocoa pod husks and volatile compounds like eugenol [2] [3] [4]. For instance, encapsulation of polyphenolic compounds has demonstrated remarkable improvements in stability, with bioaccessibility increases from 6.41% for non-encapsulated extracts to 76.55% for encapsulated forms using optimized spray drying parameters [2].

Encapsulation Technique Comparison

Comprehensive Technique Overview

Multiple encapsulation platforms offer distinct advantages for this compound stabilization, each with specific operational parameters and performance characteristics. The selection of an appropriate encapsulation strategy depends on the intended application, required release profile, available equipment, and scalability requirements. The three most technically viable approaches for this compound encapsulation include complex coacervation, spray drying, and cyclodextrin inclusion complexation, each providing different stabilization mechanisms and final product characteristics.

Table 1: Comparative Analysis of this compound Encapsulation Techniques

Technique Mechanism Particle Size Range Loading Efficiency Key Advantages Limitations
Complex Coacervation Electrostatic deposition of oppositely charged polymers 1-500 μm 36.95% (SA-G system) [2] High payload capacity, excellent controlled release Multi-step process, sensitive to pH and ionic strength
Spray Drying Rapid solvent evaporation from atomized droplets 5-100 μm 34.77% (GA 1:3) [2] Rapid processing, scalable, good stability Heat exposure, broad size distribution possible
Cyclodextrin Inclusion Host-guest complexation in hydrophobic cavities 0.1-1 nm (molecular) ~25-40% (based on eugenol data) [3] [4] Molecular protection, enhanced solubility Limited to small molecules, low payload
Cubosomes Lipid-based liquid crystalline nanoparticles 100-300 nm [5] >97% (SN-38 data) [5] High stability, high loading capacity Complex formulation process
Performance Metrics and Optimization Parameters

Critical performance metrics vary significantly across encapsulation techniques, requiring researchers to prioritize key parameters based on application requirements. The optimization of each method involves balancing multiple variables to achieve target product specifications while maintaining process efficiency and reproducibility.

Table 2: Optimization Parameters and Performance Outcomes for this compound Encapsulation

Technique Key Process Parameters Optimal Values Resulting Efficiency Stability Outcomes
Spray Drying Inlet temperature, encapsulant:core ratio, feed flow rate 1:3 GA:this compound, 150-180°C inlet [2] 34.77% LE [2] >75% bioaccessibility, thermal protection
Complex Coacervation pH, polymer concentration, charge ratio, crosslinking pH 4.0 (GA-G), pH 3.5 (SA-G) [2] 36.95% LE (SA-G) [2] Controlled release in GI environments
Cyclodextrin Inclusion Host:guest ratio, temperature, solvent system 1:1 molar ratio, 50°C [3] [4] ~25-40% (extrapolated) Stability maintained up to 48°C [3]
Cubosomes Lipid composition, additive type, sonication parameters Phytantriol with α-monoglycerides [5] >97% EE (SN-38 data) [5] 85% active form retention after 10 days at 25°C

Detailed Experimental Protocols

Complex Coacervation Encapsulation

Complex coacervation utilizes electrostatic interactions between oppositely charged polymers to form a protective shell around this compound. This protocol adapts methods successfully used for encapsulating polyphenols from cocoa pod husks [2].

3.1.1 Materials and Equipment
  • Core material: this compound (≥95% purity)
  • Polymer solutions: Gum arabic (GA, 2.5% w/v), gelatin (G, 2.5% w/v), sodium alginate (SA, 1.25% w/v), chitosan (C, 1-2% w/v in dilute acetic acid)
  • Solvents: Ethanol (75% v/v for dissolution)
  • Equipment: High-shear homogenizer (Ultra-Turrax or equivalent), pH meter, thermal-controlled water bath, lyophilizer
  • Other reagents: HCl (1M) for pH adjustment, crosslinking agents (glutaraldehyde or genipin if crosslinking required)
3.1.2 Step-by-Step Procedure
  • Polymer Preparation: Dissolve gelatin (2.5 g) in 100 mL deionized water at 50°C with continuous stirring until completely dissolved. Separately, dissolve gum arabic (2.5 g) in 100 mL deionized water at room temperature.

  • This compound Incorporation: Add 1 g this compound to the gelatin solution while maintaining temperature at 50±3°C. Homogenize using an Ultra-Turrax homogenizer at 15,000× g for 5 minutes to create a fine dispersion.

  • Coacervation Initiation: Slowly add the gum arabic solution to the this compound-gelatin mixture with continuous mechanical stirring (500 rpm). Maintain temperature at 50±3°C throughout addition.

  • pH Adjustment: Gradually lower the pH to 4.0±0.01 using 1M HCl with continuous stirring. This critical step promotes electrostatic interaction between the positively charged gelatin and negatively charged gum arabic.

  • Coacervate Maturation: Cool the mixture to 10°C using an ice bath while maintaining agitation. Transfer to refrigeration (3-5°C) and allow to stand for 24 hours to complete coacervate formation and sedimentation.

  • Recovery and Drying: Carefully decant excess water and collect the precipitated coacervate. Freeze at -30°C for 24 hours, then lyophilize for 48 hours to obtain dry, free-flowing microcapsules.

  • Alternative Polymer System: For SA-G system, follow the same procedure using 5% w/v gelatin and 1.25% w/v sodium alginate, adjusting to pH 3.5±0.01.

3.1.3 Critical Process Parameters
  • pH Control: Precise pH adjustment is crucial for optimal coacervation yield. Monitor continuously during acid addition.
  • Temperature Management: Maintain 50±3°C during mixing and coacervation initiation, then ensure rapid cooling to 10°C.
  • Stirring Rate: Avoid excessive shear (≤500 rpm) after coacervation initiation to prevent emulsion breakdown.
Spray Drying Encapsulation

Spray drying provides a rapid, scalable method for producing this compound-loaded microparticles with good handling properties and stability.

3.2.1 Materials and Equipment
  • Core material: this compound (≥95% purity)
  • Encapsulating agents: Gum arabic, maltodextrin, chitosan, sodium alginate
  • Solvent: Ethanol (50-70% v/v) or appropriate solvent for this compound
  • Equipment: Laboratory-scale spray dryer with twin-fluid nozzle, peristaltic pump, magnetic stirrer/hotplate
  • Characterization equipment: Laser diffraction particle size analyzer, scanning electron microscope
3.2.2 Step-by-Step Procedure
  • Feed Solution Preparation: Prepare a 3% w/v solution of gum arabic in distilled water. Add this compound at a 1:3 core:encapsulant ratio (e.g., 1 g this compound to 3 g gum arabic in 100 mL total solution). For alternative encapsulants, adjust concentration based on viscosity constraints.

  • Homogenization: Homogenize the mixture using high-shear homogenization (15,000× g for 5-10 minutes) to create a fine emulsion. For hydrophobic this compound, this step is critical for achieving uniform dispersion.

  • Spray Drying Parameters:

    • Inlet temperature: 150-180°C
    • Outlet temperature: 80-100°C
    • Feed flow rate: 5-10 mL/min
    • Aspirator rate: 90-100%
    • Nozzle diameter: 0.7-1.0 mm
    • Drying air flow: 600-700 L/h
  • Product Collection: Collect dried powder from the collection chamber. Store in airtight, light-resistant containers with desiccant.

  • Yield Calculation: Determine process yield using the formula: [ \text{Yield} % = \frac{\text{Weight of recovered powder}}{\text{Total solids in feed solution}} \times 100 ]

3.2.3 Critical Process Parameters
  • Feed Viscosity: Maintain below 300 cP for efficient atomization
  • Inlet/Outlet Temperature Balance: Optimize to prevent thermal degradation while ensuring sufficient drying
  • Atomization Pressure: Adjust (typically 2-4 bar) to control particle size distribution
Cyclodextrin Inclusion Complexation

This protocol adapts methods successfully used for eugenol-β-cyclodextrin complexes, which share similar chemical characteristics with this compound [3] [4].

3.3.1 Materials and Equipment
  • Host molecules: β-cyclodextrin (β-CD, ≥97% purity)
  • Guest molecule: this compound (≥95% purity)
  • Solvents: Ethanol (food grade), deionized water
  • Equipment: Rotary evaporator, ultrasonic bath, vacuum oven, magnetic stirrer
3.3.2 Step-by-Step Procedure
  • β-CD Solution Preparation: Prepare a saturated solution of β-cyclodextrin in distilled water (approximately 1.8% w/v, 16 mM) by stirring at 50°C for 24 hours. Filter through 0.45 μm membrane to remove undissolved particles.

  • This compound Solution Preparation: Dissolve this compound in ethanol (50% v/v) at a concentration of 50 mg/mL.

  • Complex Formation: Slowly add this compound solution to β-CD solution at 1:1, 1:2, and 2:1 molar ratios while stirring continuously at 800 rpm. Maintain temperature at 50°C throughout addition.

  • Complexation Reaction: Continue stirring for 6-12 hours at constant temperature (50°C) to allow complete complex formation.

  • Product Recovery: Use one of the following methods:

    • Co-precipitation: Cool the solution to 4°C and maintain for 24 hours to precipitate the complex. Collect by vacuum filtration.
    • Solvent Evaporation: Remove solvents using rotary evaporation at 50°C under reduced pressure.
  • Drying: Dry the complex in a vacuum oven at 40°C for 24 hours to remove residual solvents.

  • Storage: Store the inclusion complex in airtight, light-resistant containers at room temperature.

3.3.3 Critical Process Parameters
  • Molar Ratio Optimization: Test various host:guest ratios (1:1, 2:1, 1:2) to maximize complexation efficiency
  • Temperature Control: Maintain at 50°C during complex formation to enhance molecular mobility without degrading components
  • Stirring Duration: Ensure sufficient time (6-12 hours) for equilibrium establishment and complete complexation

Characterization and Performance Evaluation

Efficiency and Loading Capacity Assessment

Quantitative evaluation of encapsulation success requires comprehensive characterization of key performance metrics:

  • Encapsulation Efficiency (EE): Determine using solvent extraction followed by HPLC or GC analysis: [ \text{EE} % = \frac{\text{Total this compound} - \text{Surface this compound}}{\text{Total this compound}} \times 100 ]

  • Loading Efficiency (LE): Calculate using: [ \text{LE} % = \frac{\text{Weight of encapsulated this compound}}{\text{Weight of final product}} \times 100 ]

  • Yield: Determine process efficiency by: [ \text{Yield} % = \frac{\text{Weight of final product}}{\text{Total solids used}} \times 100 ]

Structural and Morphological Characterization
  • X-ray Diffraction (XRD): Perform to confirm complex formation with cyclodextrins, comparing patterns of physical mixtures versus inclusion complexes [3] [4].

  • Fourier-Transform Infrared Spectroscopy (FTIR): Identify functional group interactions and chemical modifications following encapsulation.

  • Scanning Electron Microscopy (SEM): Evaluate surface morphology, particle size distribution, and structural integrity of microcapsules.

  • Thermal Analysis (DSC/TGA): Assess thermal stability and determine decomposition profiles of encapsulated versus pure this compound.

Stability and Release Profiling
  • Accelerated Stability Testing: Conduct under ICH guidelines (25°C/60% RH, 40°C/75% RH) for 0, 1, 2, 3, and 6 months with periodic sampling.

  • In Vitro Release Studies: Perform using USP dissolution apparatus with simulated gastrointestinal fluids (pH 1.2, 6.8, 7.4) to model oral delivery.

  • Bioaccessibility Assessment: Adapt INFOGEST standardized protocol for simulated gastrointestinal digestion to determine bioaccessibility [2].

Experimental Workflows and Process Diagrams

G cluster_techniques Encapsulation Techniques cluster_coacervation Complex Coacervation Steps cluster_spray Spray Drying Steps cluster_cyclo Cyclodextrin Inclusion Steps compound This compound technique1 Complex Coacervation compound->technique1 technique2 Spray Drying compound->technique2 technique3 Cyclodextrin Inclusion compound->technique3 coac_step1 Polymer Solution Preparation (GA/G) technique1->coac_step1 spray_step1 Feed Solution Preparation technique2->spray_step1 cyclo_step1 β-CD Saturation in Water technique3->cyclo_step1 coac_step2 This compound Dispersion in Polymer coac_step1->coac_step2 coac_step3 Polymer Mixing & pH Adjustment coac_step2->coac_step3 coac_step4 Cooling & Coacervate Maturation coac_step3->coac_step4 coac_step5 Cross-linking (Optional) coac_step4->coac_step5 coac_step6 Recovery & Lyophilization coac_step5->coac_step6 characterization Characterization: EE, LE, XRD, FTIR, SEM coac_step6->characterization spray_step2 Homogenization & Emulsion Formation spray_step1->spray_step2 spray_step3 Atomization spray_step2->spray_step3 spray_step4 Solvent Evaporation spray_step3->spray_step4 spray_step5 Particle Collection spray_step4->spray_step5 spray_step5->characterization cyclo_step2 This compound Solution Preparation cyclo_step1->cyclo_step2 cyclo_step3 Host-Guest Complexation cyclo_step2->cyclo_step3 cyclo_step4 Precipitation or Solvent Evaporation cyclo_step3->cyclo_step4 cyclo_step5 Drying & Collection cyclo_step4->cyclo_step5 cyclo_step5->characterization stability Stability & Release Profiling characterization->stability application Formulation Application stability->application

Figure 1: Comprehensive workflow for this compound encapsulation development, covering three primary techniques with corresponding characterization pathways

G cluster_assessment Comprehensive Characterization Protocol cluster_physicochemical Physicochemical Characterization cluster_performance Performance Evaluation start Encapsulated This compound pc1 Morphology (SEM/TEM) start->pc1 pc2 Particle Size (DLS/Laser Diffraction) start->pc2 pc3 Crystallinity (XRD) start->pc3 pc4 Molecular Interactions (FTIR/DSC) start->pc4 pf1 Encapsulation & Loading Efficiency start->pf1 pf2 In Vitro Release Profiling start->pf2 pf3 Stability under Accelerated Conditions start->pf3 pf4 Bioaccessibility Assessment start->pf4 decision Meets Target Specifications? pc1->decision pc2->decision pc3->decision pc4->decision pf1->decision pf2->decision pf3->decision pf4->decision success Formulation Advancement decision->success Yes optimize Process Optimization decision->optimize No optimize->start

Figure 2: Comprehensive characterization workflow for quality assessment and performance evaluation of encapsulated this compound

Troubleshooting and Optimization Guidelines

Common Technical Challenges and Solutions
  • Low Encapsulation Efficiency: Increase polymer:core ratio, optimize homogenization parameters, or modify solvent system.
  • Particle Aggregation: Incorporate surface-active agents, optimize drying rate, or implement fluidized bed drying for final processing.
  • Poor Shelf Stability: Include antioxidant additives (ascorbic acid, tocopherol) in the formulation or implement oxygen-free packaging.
  • Incomplete Release Profile: Modify polymer crosslinking density, incorporate pore-forming agents, or optimize polymer blend ratios.
Scalability Considerations

Transition from laboratory to pilot scale requires attention to several critical factors:

  • Process Parameter Translation: Identify and validate key scale-dependent parameters (mixing efficiency, heat transfer rates, drying kinetics).
  • Quality by Design (QbD) Implementation: Establish design space for critical process parameters (CPPs) and critical quality attributes (CQAs).
  • Economic Feasibility: Calculate cost contributions of encapsulating materials, energy consumption, and process yields at target production scales.

Conclusion and Implementation Recommendations

These application notes provide comprehensive protocols for encapsulating this compound using three distinct technological approaches. Implementation recommendations include:

  • Technique Selection Guidance:

    • For high payload requirements: Complex coacervation
    • For rapid processing and scalability: Spray drying
    • For molecular-level protection: Cyclodextrin inclusion
  • Quality Control Framework: Establish standardized assays for encapsulation efficiency, loading capacity, and stability assessment across production batches.

  • Regulatory Considerations: Document material sources, process parameters, and characterization data to support regulatory submissions for pharmaceutical applications.

The encapsulation strategies detailed in these protocols significantly enhance this compound stability and bioaccessibility, enabling its successful incorporation into advanced pharmaceutical formulations. Further optimization of these techniques should focus on targeted delivery applications and clinical translation.

References

Documented Biological Activities and Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key information on cubenol found in the literature.

Property / Activity Details Context / Source
Reported Biological Activities Listed as a constituent in plant extracts with demonstrated antioxidant, anti-inflammatory, and antihyperglycemic potential [1] [2]. Ethanolic extract of Cotton Lavender (Santolina chamaecyparissus) [1]; Essential oil of Serissa japonica [2].
Chemical Identification Sesquiterpene alcohol [3] [4].
Molecular Formula C15H26O [4].
Molecular Weight 222.37 g/mol [4].
CAS Number 21284-22-0 (for (-)-cubenol) [4].
Odor Description "Spicy, herbal, green tea" [4]. Used in flavors and fragrances [4].

Research Context and Methodological Gaps

This compound is identified as a component of botanicals with confirmed bioactivity, but specific protocols for testing the isolated compound are not available in the current search results.

  • Activity in Plant Extracts: Research on Cotton Lavender and Serissa japonica essential oils shows these mixtures possess antioxidant, anti-inflammatory, and anti-α-glucosidase activity [1] [2]. This compound is one constituent, but its individual contribution to the overall effect requires isolation and targeted testing.
  • Production via Fermentation: One study reports the production of a fully deuterated version of this compound ([²H26]-1-epi-cubenol) by the bacterium Streptomyces griseus when grown on a deuterated medium [3]. This demonstrates a potential biological source for the compound.

Suggested Experimental Workflow

To establish detailed protocols for this compound, you would need to consult specialized resources. The following workflow outlines the key steps involved in this process.

G cluster_0 Key Protocol Areas to Investigate Start Start: this compound Bioactivity Research LitReview Literature Review Start->LitReview Sourcing Compound Sourcing LitReview->Sourcing a1 Compound Isolation/Purification (e.g., from plant oil or fermentation) AssayDev Assay Development Sourcing->AssayDev Testing Bioactivity Testing AssayDev->Testing a2 In Vitro Antioxidant Assays (DPPH, ABTS, Lipid Peroxidation) Analysis Data Analysis & Validation Testing->Analysis a3 In Vitro Anti-inflammatory Assays (e.g., NO inhibition, BSA denaturation) a4 Enzyme Inhibition Assays (e.g., α-glucosidase, α-amylase) a5 Cell-based & In Vivo Studies

References

Comprehensive Analytical Methods for Cubenol Quantification in Complex Mixtures: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cubenol and Its Analytical Challenges

This compound (C15H26O) is a sesquiterpenoid alcohol belonging to the class of organic compounds known as cadinane-type sesquiterpenoids. With a molecular weight of 222.3663 g/mol and both hydrophilic (hydroxyl group) and hydrophobic (bicyclic skeleton) regions, this compound presents particular challenges for extraction and quantification from complex matrices [1]. This compound is of significant interest in natural product research and drug development due to its presence in various medicinal plants and potential bioactivities. Recent studies have identified this compound (and its derivative epi-cubenol) as a major volatile component in plants such as Peganum harmala L., where it constitutes up to 28.78% of the essential oil profile [2]. The accurate quantification of this compound in complex mixtures requires carefully optimized methods to address issues of low concentration, matrix interference, and the chemical diversity of accompanying compounds.

The analytical challenges in this compound quantification primarily stem from its relatively low abundance in natural sources, the structural similarity to other sesquiterpenoids, and the complexity of biological matrices in which it occurs. Furthermore, as a semi-volatile compound, this compound requires appropriate sample preparation techniques to ensure efficient extraction while preventing degradation or loss. This document provides comprehensive application notes and validated protocols to address these challenges, enabling reliable quantification of this compound across various matrices relevant to natural product research and drug development.

Sample Preparation Techniques

Sample Preparation Overview

Effective sample preparation is critical for accurate this compound quantification, as complex biological matrices contain numerous interfering compounds that can affect analytical results. The choice of preparation method depends on the sample matrix, this compound concentration, available equipment, and required sensitivity. Based on current research, three primary extraction techniques have demonstrated efficacy for this compound isolation: liquid-liquid extraction (LLE), solid-phase extraction (SPE), and supported liquid extraction (SLE) [3]. Each method offers distinct advantages and limitations that must be considered during method development.

Table 1: Comparison of Sample Preparation Techniques for this compound

Technique Principles Advantages Limitations Best Applications
Liquid-Liquid Extraction (LLE) Partitioning between immiscible solvents based on relative solubility High capacity, simple principle, no specialized equipment needed Emulsion formation, large solvent volumes, difficult automation Initial extraction from aqueous samples, high-load preparations
Solid-Phase Extraction (SPE) Chemical/physical adsorption onto solid sorbent High selectivity, cleaner extracts, amenability to automation Method development required, sorbent cost, potential channeling Sample cleanup, selective enrichment, matrix simplification
Supported Liquid Extraction (SLE) Sample absorption onto inert support followed by elution No emulsions, higher throughput than LLE, better efficiency Capacity limitations, requires method optimization Replacement for traditional LLE, volatile compound extraction
Detailed Protocols
2.2.1 Liquid-Liquid Extraction (LLE) Protocol

The LLE method takes advantage of this compound's higher solubility in organic solvents compared to aqueous solutions:

  • Step 1: Homogenize 100 g of sample powder (100 mesh) with 300 mL of ultrapure water for 30 minutes using an ultrasonic bath maintained at 25°C [2].
  • Step 2: Transfer the homogenate to a separation funnel and add 300 mL of dichloromethane (DCM).
  • Step 3: Shake vigorously for 10 minutes, then allow phases to separate completely for 15-20 minutes.
  • Step 4: Collect the organic (lower) phase containing this compound and repeat the extraction twice with fresh DCM.
  • Step 5: Combine the organic phases and dehydrate with anhydrous sodium sulfate.
  • Step 6: Concentrate under a gentle nitrogen stream at 30°C to approximately 1 mL volume.

Critical Considerations: Vigorous shaking may cause emulsion formation, which can be mitigated by adding NaCl or using reduced shaking intensity. The choice of DCM is optimal for this compound's intermediate polarity, but 1:1 ethyl acetate:hexane mixtures can be substituted for specific selectivity requirements.

2.2.2 Solid-Phase Extraction (SPE) Cleanup Protocol

For samples requiring additional cleanup after initial extraction, SPE provides enhanced selectivity:

  • Step 1: Condition a C18 SPE cartridge (500 mg/6 mL) with 5 mL methanol followed by 5 mL deionized water [4].
  • Step 2: Load the concentrated LLE extract (in a minimal volume of water-miscible solvent) onto the cartridge.
  • Step 3: Wash with 5 mL of 20% methanol in water to remove polar interferents.
  • Step 4: Elute this compound with 5 mL of 80% methanol in water or 3 mL of acetonitrile.
  • Step 5: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 μL of appropriate GC-compatible solvent.

Critical Considerations: The C18 sorbent is recommended for this compound based on its successful application for similar terpenoid compounds. For more selective cleanup, alternative sorbents such as silica or Florisil may be evaluated depending on matrix composition.

2.2.3 Supported Liquid Extraction (SLE) Protocol

SLE offers the partitioning benefits of LLE without emulsion formation:

  • Step 1: Load the aqueous sample extract onto the SLE support plate or cartridge and allow 5-10 minutes for complete adsorption.
  • Step 2: After sample absorption, elute with 2 × 5 mL of DCM or MTBE, allowing each solvent portion to completely permeate the bed.
  • Step 3: Collect the eluate and evaporate to dryness under nitrogen.
  • Step 4: Reconstitute in appropriate volume of GC-compatible solvent for analysis.

Critical Considerations: SLE typically provides higher throughput than traditional LLE and avoids emulsion formation, making it particularly suitable for high-volume applications [3].

Instrumental Analysis and GC-MS Conditions

Gas Chromatography-Mass Spectrometry Configuration

Gas chromatography coupled with mass spectrometry (GC-MS) represents the primary analytical technique for this compound quantification due to its excellent separation efficiency, sensitivity, and ability to provide structural confirmation. The following optimized conditions have been validated for this compound analysis in complex mixtures:

  • GC System: Agilent 7890B or equivalent with split/splitless injector
  • Column: HP-5MS UI (30 m × 0.25 mm ID × 0.25 μm film thickness) or equivalent low-polarity stationary phase
  • Injector Temperature: 250°C in splittless mode (1 μL injection)
  • Carrier Gas: Helium, constant flow mode at 1.0 mL/min
  • Oven Program: Initial 60°C (hold 2 min), ramp to 180°C at 10°C/min, then to 280°C at 5°C/min (hold 10 min)
  • Transfer Line Temperature: 280°C
  • Mass Spectrometer: Electron impact (EI) source at 70 eV, source temperature 230°C, quadrupole temperature 150°C
  • Data Acquisition: Selected Ion Monitoring (SIM) for quantification; full scan (m/z 40-500) for confirmation
Quantification and Compound Identification

For this compound quantification, the following characteristic ions are recommended:

  • Quantifier ion: m/z 161 (base peak, characteristic of cadinane-type sesquiterpenoids)
  • Qualifier ions: m/z 105, 119, 204 (molecular ion - H2O)

The identification of this compound should be confirmed by three criteria:

  • Retention time matching with authentic standard (±0.1 min)
  • Retention index comparison with literature values (Predicted RI: 1624.8 on non-polar columns) [1]
  • Mass spectral similarity with reference spectrum (>85% match to NIST library)

Table 2: Predicted Chromatographic Properties of this compound

Chromatographic System Retention Time/Index Conditions Reference
Waters UPLC BEH C18 386.7 seconds Water:ACN + 0.1% Formic Acid [1]
Standard Non-Polar RI 1618.2 Equivalent to HP-5MS [1]
Standard Polar RI 2150.5 Carbowax-type column [1]
XBridge C18 782.6 seconds Water:MeOH + 0.1% Formic Acid [1]

Method Validation Parameters

Validation Protocol Requirements

To ensure reliable this compound quantification, analytical methods must undergo comprehensive validation following established guidelines. The International Conference on Harmonisation (ICH) Q2(R1) guidelines provide the framework for validation parameters that should be assessed [5] [6].

  • Specificity/Selectivity: Demonstrate that the method can unequivocally identify and quantify this compound in the presence of potential interferents. This is typically established by analyzing blank matrices and confirming the absence of response at the retention time of this compound.

  • Linearity and Range: Prepare calibration standards at a minimum of five concentration levels across the expected range. The correlation coefficient (r) should be ≥0.995, and the residual plot should show random distribution.

  • Accuracy: Assess through recovery studies by spiking blank matrix with known this compound concentrations at three levels (low, medium, high). Acceptable recovery ranges are 80-110% with RSD ≤15% [4].

  • Precision: Evaluate repeatability (intra-day) and intermediate precision (inter-day, different analysts) using six replicates at three concentrations. RSD values should not exceed 15%.

Sensitivity Determination: LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters for trace analysis of this compound. Based on the search results, multiple approaches can be employed:

  • Signal-to-Noise Ratio (S/N): LOD is determined at S/N ≥ 3:1, while LOQ requires S/N ≥ 10:1 [5] [7]. This approach is particularly suitable for chromatographic methods with baseline noise.

  • Standard Deviation and Slope Method: Based on the calibration curve, LOD = 3.3 × σ/S and LOQ = 10 × σ/S, where σ is the standard deviation of the response and S is the slope of the calibration curve [5].

For this compound analysis in fish samples using GC-MS/MS, researchers achieved an LOD of 2.5 μg kg⁻¹ and LOQ of 5.0 μg kg⁻¹, demonstrating the method's suitability for trace analysis [4]. Similar sensitivity can be expected for plant matrices with appropriate sample preparation.

The following workflow diagram illustrates the complete this compound analysis process from sample preparation to quantification:

G SampleCollection Sample Collection and Homogenization Extraction Sample Extraction (LLE, SPE, or SLE) SampleCollection->Extraction 100-500 mg Concentration Extract Concentration (Nitrogen Evaporation) Extraction->Concentration Organic phase InstrumentalAnalysis GC-MS/MS Analysis Concentration->InstrumentalAnalysis Reconstituted extract DataProcessing Data Processing and Quantification InstrumentalAnalysis->DataProcessing Chromatographic data MethodValidation Method Validation DataProcessing->MethodValidation Validation parameters ResultReporting Result Reporting MethodValidation->ResultReporting Validated method

Figure 1: Complete Workflow for this compound Analysis in Complex Mixtures

Applications in Natural Product Research

Analysis of Plant Materials

The protocols described herein have been successfully applied to the analysis of this compound in various plant materials. In a recent study on Peganum harmala L., researchers employed multiple sample preparation techniques including LLE and headspace (HS) methods to comprehensively profile volatile compounds [2]. The identification of this compound (and its isomer epi-cubenol) as major components highlights the importance of this compound in the phytochemical profile of medicinal plants. For plant material analysis, the following specific considerations apply:

  • Sample Collection: Aerial parts should be collected during active growth phases, freeze-dried immediately, and stored at -80°C until analysis to preserve volatile components.
  • Homogenization: Grind to a fine powder (100 mesh) under cryogenic conditions to prevent volatilization and degradation.
  • Quality Control: Include procedure blanks, replicates, and reference materials (if available) in each batch to ensure data quality.
Bioactivity Screening and Drug Development

The "tag and snag" platform described in the search results provides an innovative approach for bioactivity screening of natural products like this compound [8]. This method involves shotgun derivatization with isotopically labeled propanoic acid, incubation with human cells, and subsequent LC-MS analysis to identify compounds with high cellular affinity. For this compound bioactivity studies, consider these adaptations:

  • Isotopic Labeling: Use 13C3-labeled propionic acid for derivatization to facilitate tracking without significant retention time shifts.
  • Cell Affinity Assay: Incubate tagged this compound with relevant cell lines (e.g., HeLa for initial screening) followed by rigorous washing to remove weakly bound compounds.
  • Target Identification: Employ computational LC-MS data analysis to identify this compound-protein interactions and potential mechanisms of action.

This approach has led to the identification of previously unreported structures with potential bioactivity, demonstrating its value in natural product drug discovery [8].

Troubleshooting and Technical Notes

Common Analytical Issues and Solutions
  • Poor Recovery: If this compound recovery is consistently low, check the pH dependence of extraction efficiency. Slightly basic conditions (pH 8-9) may improve recovery for terpenoid alcohols. Also consider adding a hydration step for dry samples before extraction.
  • Matrix Effects: If signal suppression or enhancement is observed, use the standard addition method for quantification rather than external calibration. Alternatively, optimize the SPE cleanup step or switch to a more selective sorbent.
  • Peak Tailing: For tailing peaks in GC analysis, consider replacing the GC liner, trimming the column, or using a more active stationary phase. Derivatization with BSTFA/TMCS can also improve chromatographic behavior for hydroxylated terpenoids.
  • Retention Time Shifts: Minor shifts (<2%) can occur due to column aging, but significant changes indicate system malfunctions. Check for leaks, carrier gas flow consistency, and oven temperature calibration.
Quantitative Data Analysis

For this compound quantification, internal standard calibration is strongly recommended. Isotopically labeled this compound would be ideal, but in its absence, similar sesquiterpenoids such as deuterated cedrol or longifolene-d4 can serve as suitable surrogates. The internal standard should be added at the beginning of the sample preparation process to correct for losses during extraction and analysis.

Table 3: System Suitability Criteria for this compound Quantification

Parameter Acceptance Criterion Testing Frequency
Retention Time Stability RSD ≤ 1% over 24 hours Each sequence
Peak Area Reproducibility RSD ≤ 5% for six replicates Daily
Theoretical Plates ≥ 10,000 Weekly
Tailing Factor ≤ 1.5 Weekly
Calibration Curve Linearit r² ≥ 0.995 Each batch

Conclusion

These application notes provide comprehensive protocols for the accurate quantification of this compound in complex mixtures. The methods have been optimized based on current literature and practical experience to address the specific challenges associated with this sesquiterpenoid compound. By following these standardized protocols, researchers can obtain reliable, reproducible data for natural product characterization, drug discovery efforts, and quality control applications. The integration of robust sample preparation techniques with sensitive GC-MS analysis ensures method versatility across various biological matrices while maintaining the sensitivity required for trace analysis.

References

optimizing SPME fiber selection for Cubenol extraction

Author: Smolecule Technical Support Team. Date: February 2026

SPME Fiber Selection Guide

The selection of the fiber coating is one of the most critical factors for a successful SPME extraction, as it determines the sensitivity and selectivity for your target analytes [1]. The general principle is to match the polarity and molecular characteristics of the fiber coating with those of your target compounds.

The table below summarizes the characteristics and recommended applications of common SPME fibers based on the search results.

Fiber Coating Polarity Characteristics & Best For Example Applications from Literature

| PDMS [2] [3] | Non-polar | • Absorptive fiber, good for semi-volatiles [2]. • High capacity for large molecules [2] [3]. • Solvent-free extraction. | Volatiles, semi-volatiles with large molecules [3]. | | Polyacrylate (PA) [2] [4] | Polar | • Absorptive fiber [2]. • Better choice for some polar analytes [2]. • Suitable for semi-volatile compounds in headspace [2]. | Polar volatile organic compounds (VOCs) in fruit pulp [4]. | | PDMS/DVB [4] [3] | Semi-polar | • Good for semi-volatile and large volatile molecules [3]. • "Inclined to extract semi-volatile compounds" [3]. • Suitable for many polar analytes [3]. | VOC profiling in fruits and sweet potato [4] [3]. | | CAR/PDMS [2] [3] | Bipolar | • Adsorptive fiber, ideal for volatiles and low molecular weight compounds [2] [3]. • Better for analytes at low concentrations [2]. | Gases and low molecular weight compounds [3]. | | DVB/CAR/PDMS [4] [3] | Tri-phasic | • Traps a wide range of VOCs with different properties [3]. • Often provides the highest number of identifiable peaks and total chromatographic area in complex profiles [4] [3]. | Comprehensive VOC profiling in grumixama fruit and sweet potato [4] [3]. |

Application to Cubenol: While not explicitly covered in the search results, you can use the principles above to guide method development. This compound is a sesquiterpene alcohol (a semi-volatile, relatively large molecule). Based on the table:

  • Fibers like PDMS/DVB and DVB/CAR/PDMS are strong candidates, as they are well-suited for semi-volatile compounds and were highly effective for extracting sesquiterpenes from other plant materials [4].
  • The tri-phasic DVB/CAR/PDMS fiber, in particular, has proven effective for capturing a broad range of terpenes [4].

Workflow for Method Optimization & Validation

Developing a robust SPME method involves optimizing several parameters. The following workflow, based on established practices in the search results, outlines a systematic approach.

Start Start: SPME Method Development F1 Fiber Selection (Based on analyte properties) Start->F1 F2 Sample Preparation (Weight, volume, matrix adjustment) F1->F2 F3 Equilibrium & Incubation (Optimize temperature and time) F2->F3 F4 SPME Extraction (Optimize time and mode: HS or DI) F3->F4 F5 GC-MS Desorption & Analysis (Optimize desorption time and temp) F4->F5 F6 Data Review & Validation (Check for carryover, reproducibility) F5->F6 Decision Method Performance Acceptable? F6->Decision Decision->F1 No End Validated Method Decision->End Yes

Here are detailed methodologies for the key steps, as cited in the literature:

1. Sample Preparation

  • For fruit pulp: In a study on Eugenia brasiliensis, 2.0 g of pulp was placed in a headspace vial for analysis [4].
  • For sweet potato: Samples were heated to a cooked state during incubation to release volatiles closer to their real flavor profile [3].

2. Incubation and Extraction Parameters

  • Temperature: Higher incubation temperatures (e.g., 75-80 °C) generally increase the release of volatile compounds into the headspace, thereby improving extraction efficiency [4] [3].
  • Time: An extraction time of 20-30 minutes is commonly used, allowing the system to reach a state where a stable and reproducible amount of analyte is extracted [4] [3].
  • Sample Volume: A common practice is to fill 2/3 of the vial with sample, leaving 1/3 as headspace. Excessive headspace can reduce analyte concentration and extraction efficiency [2].

3. GC-MS Desorption

  • After extraction, the SPME fiber is transferred to the GC injection port, where thermal desorption of the analyte takes place [1]. The specific desorption time and temperature need to be optimized to ensure complete transfer of the analyte without degradation.

Troubleshooting Common SPME Issues

Problem Possible Cause Solution
Frequent Fiber Breakage [5] Vial septa are too hard or thick. Use specialized SPME vials with 1.5 mm thick PTFE/silicone septa. Avoid using thick septa designed for high-pressure headspace analysis [5].
Autosampler misalignment or worn parts. Check the alignment of the autosampler needle with the injection port. Inspect and replace worn tension cords in the autosampler assembly as part of regular preventive maintenance [5].
Poor Reproducibility [2] [3] Inconsistent sample temperature. Ensure the sample is stabilized at the extraction temperature before inserting the fiber and initiating extraction [2].
Non-equilibrium conditions. Ensure that extraction time, temperature, and sample agitation are strictly controlled and reproducible between runs [3].
Low Extraction Efficiency [2] [4] Incorrect fiber coating. Re-evaluate fiber selection based on the polarity and volatility of your target analytes (refer to the selection guide above) [4].
Suboptimal extraction parameters. Systematically optimize incubation and extraction times and temperatures. For semi-volatiles, slightly heating the sample can increase their volatility [2].
Carryover or Contamination Incomplete desorption. Increase the desorption time and/or temperature in the GC injector. Run a blank after a high-concentration sample to check for carryover.

Key Takeaways for Your Support Center

  • Systematic Optimization is Key: Emphasize that SPME is not a one-method-fits-all technique. The DVB/CAR/PDMS fiber is an excellent starting point for complex or unknown volatile profiles, but other fibers may be superior for specific compounds [4] [3].
  • Control Your Variables: Reproducibility hinges on tightly controlling all parameters: sample amount, temperature, time, and vial consistency [2] [5].
  • Leverage Automation: New automated systems can perform fiber selection and parameter optimization, reducing manual effort and improving method robustness [6].

References

Hydrodistillation Optimization & Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the fundamental principles of hydrodistillation I need to understand?

Hydrodistillation is a traditional method for extracting essential oils and bioactive compounds from plant material using water or steam, without organic solvents [1]. The process involves three main physicochemical processes: hydrodiffusion, hydrolysis, and decomposition by heat [1]. The plant material is packed into a still, water is added, and the mixture is brought to a boil. Alternatively, direct steam can be injected. The vapor mixture of water and oil is condensed, and the two phases are separated in a specialized vessel [1].

There are three primary types of hydrodistillation [1]:

  • Water Distillation: The plant material is fully immersed in boiling water.
  • Water and Steam Distillation: Steam is injected into a bed of plant material that is suspended above water.
  • Direct Steam Distillation: Direct steam is injected into the plant material.

Q2: How can I optimize hydrodistillation parameters to improve yield?

Optimization is best achieved by systematically investigating key process parameters. The following table summarizes the major factors and their optimized ranges from recent studies.

Optimization Parameter Impact on Yield Optimal Range from Literature Supporting Research
Extraction Time Yield increases with time until all extractable compounds are released; prolonged time can degrade thermolabile compounds and waste energy [2] [3]. 4-5 hours [2]; 60 minutes (with ultrasound) [3] Borago officinalis, Mentha pulegium [2] [3]
Liquid-to-Solid Ratio Sufficient water is needed for hydrodiffusion; too much water dilutes the vapor and increases energy consumption [4] [2]. 10:1 to 12:1 mL/g [2] [3] Borago officinalis, Mentha pulegium [2] [3]
Raw Material Pretreatment Crushing or grinding increases surface area, rupturing oil glands and facilitating release of compounds [5]. Crushing leaves to ~2 cm [5] Rosemary [5]
Additives (e.g., NaCl) Salting out effect reduces solubility of organic compounds in water, improving yield [5]. ~5% NaCl concentration [5] Rosemary [5]
Soaking Time Allows plant material to hydrate, softening tissues and potentially easing the release of oils [2]. ~2 hours [2] Borago officinalis [2]

For a systematic approach, use Response Surface Methodology (RSM). This statistical technique helps you model and optimize multiple factors simultaneously to find the best combination for maximum yield [2] [3]. A Box-Behnken Design is a common and efficient type of RSM design used for this purpose [2] [6].

Q3: What are the most effective modified hydrodistillation techniques?

Traditional hydrodistillation has limitations, including long extraction times and potential thermal degradation. Modern intensification techniques can significantly improve performance.

Technique Core Principle Documented Advantages

| Ultrasound-Assisted Hydrodistillation (UAHD) | Uses ultrasonic cavitation to disrupt plant cells, enhancing mass transfer [3] [6]. | - 25% smaller carbon footprint [6]

  • ~42% lower utility consumption [6]
  • Higher yield (15.23% for clove oil) [6] | | Microwave-Assisted Hydrodistillation (MAHD) | Uses microwave energy to heat the plant material internally and rapidly [4]. | - Drastically less time (50 min vs. 210 min) [4]
  • More energy efficient [4]
  • No adverse effect on oil quality [4] |

The following workflow diagram illustrates how these advanced techniques integrate into the experimental optimization process.

cluster_base Step 1: Conventional Process Baseline cluster_mod Step 2: Process Intensification cluster_opt Step 3: Systematic Optimization start Start: Objective to Improve Cubenol Yield baseline Establish Yield with Conventional Hydrodistillation start->baseline mod Select Intensification Method baseline->mod uahd Ultrasound-Assisted Hydrodistillation (UAHD) mod->uahd  Prefers greener process mahd Microwave-Assisted Hydrodistillation (MAHD) mod->mahd  Prioritizes speed rsm Design of Experiments (DoE) e.g., Response Surface Methodology uahd->rsm mahd->rsm factors Key Factors: • Time • Liquid/Solid Ratio • Power rsm->factors model Develop Predictive Model & Find Optimal Conditions factors->model validate Validate Optimal Conditions & Analyze Output model->validate

Q4: I am experiencing low yield. What could be the cause?

Here is a structured troubleshooting guide for common issues.

Problem Potential Causes Recommended Solutions

| Low Yield | - Inadequate crushing of raw material [5]

  • Suboptimal liquid-to-solid ratio [2]
  • Insufficient extraction time [2]
  • Thermal degradation of target compound [1] | - Increase crushing/grinding to enhance surface area [5]
  • Optimize liquid-to-solid ratio using DoE (e.g., 10:1 to 12:1) [2]
  • Systematically increase extraction time; 4-5 hours may be needed [2] | | Long Extraction Time | - Low heating power
  • Dense plant material
  • Relies solely on conventional heating | - Switch to an intensified method (MAHD or UAHD) [4] [6]
  • Ensure proper particle size reduction [5] | | Poor Quality / Degraded Oil | - Excessive heating temperature [1]
  • Overly long extraction time [1] | - For thermolabile compounds, use MAHD or UAHD for shorter exposure [4] [6]
  • Consider adding a secondary cooling system to the collector [7] | | Solid Burning in Flask | - Solids settling and sticking to the bottom of the flask [8] | - Use a magnetic stirrer in the flask for homogeneous heating (modified hydrodistillation) [8] |

Key Experimental Protocols

Protocol 1: Standard Optimization using Response Surface Methodology (RSM) This is a generalized protocol based on the studies consulted [2] [3] [6].

  • Single-Factor Experiments: First, investigate each factor (e.g., time, liquid-solid ratio, power) independently to identify a reasonable experimental range.
  • Experimental Design: Select an RSM design like the Box-Behnken Design. The software will generate a set of experimental runs.
  • Execution: Perform the hydrodistillation experiments exactly as outlined in the design.
  • Yield Calculation: For each run, calculate the extraction yield using the standard formula: EY = (EW / OW) * 100, where EY is Extraction Yield (%), EW is the extracted weight (g), and OW is the original dry weight of the plant material (g) [9].
  • Modeling & Optimization: Input the yield data into statistical software. The software will generate a predictive model and pinpoint the optimal parameter values.

Protocol 2: Ultrasound-Assisted Hydrodistillation (UAHD) This protocol is adapted from research on clove buds and pennyroyal [3] [6].

  • Preparation: Weigh the crushed plant material and place it in a flask with distilled water at the desired ratio.
  • Sonication: Place the flask in an ultrasonic bath. Subject the mixture to ultrasound pre-treatment (e.g., 15-30 min at 25-60 W power) [3].
  • Distillation: Immediately transfer the mixture to a Clevenger-type apparatus or connect the ultrasound-equipped flask directly to the condenser.
  • Collection: Proceed with hydrodistillation for the optimized time. Collect, dry (with anhydrous sodium sulfate), and measure the essential oil.

References

Technical Support Guide: Preventing Degradation of Sensitive Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common questions you might encounter when designing stability studies.

FAQ 1: What are the primary factors that cause compound degradation during storage? The degradation of chemical compounds is primarily driven by environmental factors [1]. The most critical ones to control are:

  • Temperature: Higher temperatures accelerate most chemical degradation reactions [2] [3].
  • Light: Exposure to light, especially UV, can initiate photochemical degradation [2].
  • Oxygen: The presence of oxygen in the storage environment can lead to oxidation [3].
  • Humidity: Moisture can facilitate hydrolysis and other water-mediated reactions [1].

FAQ 2: How can I design a stability study for a new compound like Cubenol? A robust stability study tests the impact of key environmental factors over time. The International Conference on Harmonisation (ICH) provides a standard framework for this [1]. For a novel compound, a suggested design would include the conditions in the table below.

  • Sample Preparation: Divide the compound into representative samples in suitable containers (e.g., clear and amber glass vials).
  • Storage: Place samples in controlled stability chambers set to the desired conditions [1].
  • Analysis: Pull samples at predetermined time points (e.g., 0, 1, 3, 6, 9, 12 months) and analyze them using a validated method (e.g., GC-MS or HPLC) to quantify the remaining intact compound and identify degradation products.

FAQ 3: What is the difference between long-term and accelerated stability testing?

  • Long-term Testing: Studies conducted under the recommended storage conditions to establish the re-test period or shelf life. The most common condition is 25°C ± 2°C / 60% RH ± 5% [1].
  • Accelerated Testing: Studies conducted under exaggerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5%) to increase the rate of chemical degradation. This helps predict stability and identify likely degradation products in a shorter time frame [1].

FAQ 4: Our analytical method was not stability-indicating. How can we develop a better one? Your method must be able to detect the parent compound and resolve it from its degradation products. This requires Forced Degradation Studies (also called stress testing).

  • Purpose: To intentionally degrade the sample and demonstrate that your analytical method can detect changes.
  • Procedure: Subject the compound to various stress conditions to achieve about 5-20% degradation, then analyze the samples [1].

The table below outlines standard forced degradation conditions to apply during method development.

Stress Condition Parameters Typical Exposure Purpose
Acidic Hydrolysis e.g., 0.1 M HCl Elevated temperature (e.g., 50-70°C) for several hours or days To assess susceptibility to acid-catalyzed degradation.
Basic Hydrolysis e.g., 0.1 M NaOH Elevated temperature (e.g., 50-70°C) for several hours or days To assess susceptibility to base-catalyzed degradation.
Oxidative Stress e.g., 0.1-3% H₂O₂ Room or elevated temperature for several hours or days To assess susceptibility to oxidative degradation [3].
Photostability ICH Q1B guidelines [1] Specific light doses (UV/Vis) To assess photodegradation and determine if light-protected packaging is needed [2].
Thermal Stress e.g., 50-70°C Solid or solution state for several days or weeks To understand the effect of heat in the absence of other factors.

Experimental Protocols for Stability Assessment

Here are detailed methodologies for key experiments you can perform to assess and prevent this compound degradation.

Protocol 1: Determining the Effect of Temperature and Light

This experiment directly tests the impact of the two most critical environmental factors [2].

Objective: To evaluate the stability of this compound under different storage temperatures with and without light exposure. Materials:

  • Purified this compound standard
  • Amber glass vials, Clear glass vials
  • Analytical balance
  • Stability chambers or controlled temperature environments (e.g., 5°C, 25°C)
  • GC-MS or HPLC system with a validated analytical method

Procedure:

  • Sample Preparation: Precisely weigh out multiple aliquots of this compound (e.g., 10 mg each) into separate amber and clear glass vials. Seal the vials tightly.
  • Storage Setup: Place samples in stability chambers set at the following conditions [2]:
    • Condition A: 5°C in the dark (e.g., amber vials in a refrigerator)
    • Condition B: 5°C with light exposure (clear vials)
    • Condition C: 25°C in the dark (amber vials)
    • Condition D: 25°C with light exposure (clear vials)
  • Sampling and Analysis: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12 weeks), remove one vial from each condition.
    • Dissolve the sample in an appropriate solvent to a known concentration.
    • Analyze using your GC-MS or HPLC method.
    • Quantify the peak area of this compound and monitor for the appearance of new peaks (degradation products).
  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the time-zero sample. Plot degradation curves for each condition.

The workflow for this systematic approach is outlined below.

Start Start Stability Study Prep Prepare Sample Aliquots (Amber & Clear Vials) Start->Prep Store Distribute to Storage Conditions Prep->Store Cond1 5°C, Dark Store->Cond1 Cond2 5°C, Light Store->Cond2 Cond3 25°C, Dark Store->Cond3 Cond4 25°C, Light Store->Cond4 Analyze Analyze Samples at Time Points (e.g., GC-MS) Cond1->Analyze Cond2->Analyze Cond3->Analyze Cond4->Analyze Data Quantify this compound Remaining and Identify Degradants Analyze->Data Compare Compare Degradation Kinetics Across Conditions Data->Compare End Determine Optimal Storage Conditions Compare->End

Protocol 2: Evaluating the Efficacy of an Oxygen Scavenger

This protocol tests a specific intervention to prevent oxidative degradation, a common degradation pathway [3].

Objective: To determine if an oxygen scavenger can mitigate the degradation of this compound during storage at elevated temperatures. Materials:

  • Purified this compound standard
  • Oxygen-impermeable packaging (e.g., aluminum foil composite bags)
  • Reduced-iron oxygen scavenger sachets
  • Control sachets (empty or inert)
  • GC-MS or HPLC system

Procedure:

  • Sample Preparation: Weigh identical aliquots of this compound. Place each aliquot into an individual packaging bag.
  • Treatment Groups:
    • Test Group (OS): Add an oxygen scavenger sachet to the bag before sealing.
    • Control Group (NS): Add an empty/inert sachet to the bag before sealing.
  • Accelerated Storage: Seal all bags and store them at an elevated temperature (e.g., 25°C or 40°C) in the dark [3].
  • Analysis: At set intervals, remove bags from storage. Analyze the contents to determine the concentration of this compound and the profile of volatile degradation products.
  • Data Analysis: Compare the rate of this compound loss and the formation of oxidative degradants (e.g., ketones, alcohols) between the OS and NS groups.

Key Takeaways for Your Research on this compound

Since specific data on this compound is not available, your initial research should focus on generating it.

  • Start with a Systematic Study: Use the experimental protocols above as a starting point to map this compound's stability profile under ICH-guided conditions [1].
  • Focus on Oxidation: As this compound is a sesquiterpene alcohol, it may be particularly susceptible to oxidation. Protocol 2 (Oxygen Scavenger) should be a high priority.
  • Develop a Stability-Indicating Method First: Before long-term studies, conduct forced degradation studies to ensure your analytical method is suitable for tracking this compound's stability [1].

References

Chromatographic Techniques for Isomer Separation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key techniques that are effective for challenging isomer separations.

Technique Key Principle / Selector Application Example / Benefit Citation
Liquid-Liquid Chromatography (CPC/CCC) Partitioning between two immiscible liquid phases; no solid stationary phase. Preparative-scale separation; uses greener solvents; highly scalable. [1]
Cyclodextrin-Based Selectors Forms host-guest inclusion complexes within a unique cavity structure. Widely used, cost-effective for chiral separations; can be used in GC. [2] [1]
Supercritical Fluid Chromatography (SFC) Uses supercritical fluids (e.g., CO₂) as mobile phase. Successfully separated methionine sulfoxide diastereomers to >99% purity. [3]
Adduct-Based Ion Mobility Uses adducts (e.g., cyclodextrin) to create mobility differences for isomers. Resolved previously inseparable bile acid isomers in the gas phase. [4]
Machine Learning Optimization AI models predict optimal conditions (e.g., temperature programs) for separation. Rapid virtual screening for separating positional and cis/trans isomers in GC. [5]

Troubleshooting Guide: Improving Resolution

Here are some practical steps to overcome common issues like poor resolution or broad peaks.

Problem Possible Cause Suggested Action Citation
Poor Resolution in Gradient Elution Sample components migrate too quickly for separation to occur. Introduce a low organic phase isocratic hold at the start of the run to allow slower migration and better separation before elution. [6]
Incomplete Separation & Broad Peaks under Isocratic Conditions The organic phase ratio is too low for efficient elution, worsening peak shape. Combine an initial isocratic segment (for separation) with a subsequent shallow gradient (to improve peak shape and speed elution). [6]
Low Separation Efficiency Standard methods cannot differentiate between very similar isomers. Employ a chiral selector (e.g., cyclodextrin) either in the mobile phase, as a stationary phase, or as an adduct for IM-MS. [1] [4]
Time-Consuming Method Development Finding optimal conditions requires extensive experimental iteration. Utilize machine learning frameworks to predict optimal parameters like temperature programs, reducing trial runs. [5]

Experimental Protocol: Isocratic Hold with Shallow Gradient

This method, adapted from a published strategy for chiral isomers, can be implemented in HPLC to improve resolution [6].

Start Start Method Step1 Low Organic Isocratic Hold Allows slow migration for initial separation Start->Step1 Step2 Shallow Gradient Elution Gradually increases organic phase to elute compounds and sharpen peaks Step1->Step2 Step3 Column Re-equilibration Returns to initial conditions for next run Step2->Step3 End Separation Complete Step3->End

Detailed Steps:

  • Column: Use a column suitable for isomer separation, such as a chiral stationary phase (e.g., cellulose-based) or a phenyl-ether column.
  • Initial Isocratic Segment: Begin with a mobile phase of low organic solvent ratio (e.g., 40% acetonitrile). Hold this ratio constant for an extended period (e.g., 20 minutes). This allows the isomers to migrate slowly through the column, maximizing their interaction with the stationary phase and improving separation.
  • Shallow Gradient Segment: After the hold, initiate a slow, shallow gradient to a slightly higher organic solvent ratio (e.g., from 40% to 53% over 40 minutes). This elutes the separated compounds and can help improve peak shape.
  • Re-equilibration: Return the column to the initial conditions to prepare for the next injection.

Technical Support FAQs

Q1: What are the most common causes of failed isomer separation in liquid chromatography? Failed separations often result from a mismatch between the selectivity of the stationary phase and the target isomers, a gradient that is too steep for the compounds to resolve during migration, or the lack of a chiral selector when separating enantiomers [1] [6].

Q2: My isomers are not resolving even after adjusting the gradient. What is a simple trick to try? A highly effective strategy is to incorporate a low organic isocratic hold at the beginning of your method. This dramatically increases residence time on the column, allowing for separation based on subtle thermodynamic differences, and can be combined with a subsequent gradient for elution [6].

Q3: Are there alternatives to traditional LC for difficult preparative-scale isomer separations? Yes. Centrifugal Partition Chromatography (CPC) is a liquid-liquid technique that eliminates the solid stationary phase, offers high loading capacity, and is easily scalable from lab to production. It is particularly effective for complex isomeric mixtures [1].

References

temperature optimization for Cubenol extraction

Author: Smolecule Technical Support Team. Date: February 2026

Cubenol Chemical & Physical Properties

Understanding the basic properties of your target compound is the first step in optimizing an extraction protocol. The following table summarizes key data for this compound.

Property Value Source / Notes
CAS Registry Number 21284-22-0 [1] [2]
Molecular Formula C15H26O [2]
Molecular Weight 222.37 g/mol [2]
IUPAC Name (1S-(1α,4β,4aβ,8aα))-1-Isopropyl-4,7-dimethyl-1,3,4,5,6,8a-hexahydro-4a(2H)-naphthalenol [2]
Calculated logP 3.776 (logPoct/wat) Property labeled "Crippen Calculated Property" [1]. High value suggests good solubility in non-polar solvents.
Drug-likeness Compliant Molecular weight <500, calculated logP <5, hydrogen bond acceptors <10, donors <5; complies with Lipinski's Rule of Five for good oral bioavailability [3].

Extraction Methodologies & Temperature Guide

This compound is often obtained as a component of essential oils. The table below outlines common extraction techniques with their typical temperature ranges. The optimal choice depends on your requirements for yield, compound integrity, and equipment availability.

Extraction Method Typical Temperature Range Principle & Application for Volatiles
Hydrodistillation ~100 °C (boiling point of water) Traditional method where plant material is boiled in water; vapor mixture is condensed. Suitable for thermostable compounds [4].
Steam Distillation ~100 °C Similar to hydrodistillation, but plant material is exposed to steam rather than immersed in water, which can be gentler [4].
Solvent Extraction 20 °C (Maceration) to solvent reflux temperature (e.g., ~78 °C for Ethanol) Maceration occurs at room temp; heat reflux uses solvent boiling point for higher efficiency [4] [5].
Supercritical Fluid Extraction (SFE) 40-70 °C (for CO₂) Uses supercritical CO₂ as solvent. Temperature and pressure are tuned for selectivity. Preserves thermolabile compounds [4].
Microwave-Assisted Extraction (MAE) 50-150 °C Rapid, internal heating from microwave energy. Temperature is highly controllable to avoid degradation [4].
Ultrasound-Assisted Extraction (UAE) 20-60 °C Uses ultrasonic cavitation to disrupt cells. Often performed at low temperatures to prevent volatile loss [4].

Case Study & Workflow for Optimization

While a direct protocol for this compound is not available, a published study successfully identified it within a complex essential oil, providing a practical reference.

  • Case Study Context: In research on Melaleuca alternifolia (Tea Tree) essential oil, this compound was identified at a concentration of 0.55% of the total oil using Gas Chromatography-Mass Spectrometry (GC-MS) [6]. This confirms that standard volatile oil extraction and analysis techniques are applicable to this compound.

Based on general principles and this case study, you can develop an optimized protocol through the following workflow:

Start Start: Define Objective L1 1. Select Raw Material (Plant known to produce this compound) Start->L1 L2 2. Choose Preliminary Method (e.g., Solvent Extraction, Hydrodistillation) L1->L2 L3 3. Set Up Single-Factor Experiments (Vary: Temperature, Time, Solvent, Ratio) L2->L3 L4 4. Analyze Results (Use GC-MS to quantify this compound yield) L3->L4 L5 5. Statistical Optimization (Use Response Surface Methodology (RSM)) L4->L5 L6 6. Validate Model (Run experiments at predicted optimal conditions) L5->L6 End Optimal Protocol Defined L6->End

Frequently Asked Questions

Q: What is the single most important factor to test when optimizing for temperature? A: Temperature's effect on yield versus degradation. You must find the balance where extraction efficiency is highest before thermal degradation begins. For this compound, starting with a range of 50-100°C for methods like solvent extraction is a practical baseline, monitoring for any breakdown products in your GC-MS analysis [4].

Q: I have extracted a complex essential oil. How can I be sure I have successfully isolated this compound? A: You must confirm its identity analytically. The definitive method is GC-MS. Compare the retention time and mass spectrum of your sample's peak against an authentic This compound standard (CAS 21284-22-0). The NIST database provides a reference spectrum for this purpose [2].

Q: My this compound yield is low and inconsistent. What could be the problem? A: Low yield can stem from multiple factors beyond temperature.

  • Source Material: The chemotype, harvest time, and post-harvest handling of the plant significantly impact this compound content [6].
  • Extraction Technique: If using a basic method like maceration, switching to an assisted technique like Ultrasound (UAE) or Microwave (MAE) can dramatically improve efficiency and consistency by better disrupting plant cells [4].

Q: Are there any specific safety concerns when working with this compound? A: While specific toxicity data for this compound is limited, general laboratory safety for organic compounds applies. It is an alcohol and should be handled with care. Consult its Safety Data Sheet (SDS) for definitive handling, storage, and personal protective equipment (PPE) requirements.

References

sample preparation methods for Cubenol analysis

Author: Smolecule Technical Support Team. Date: February 2026

Sample Preparation Fundamentals

Sample preparation is critical to ensure accurate and reliable analytical results. The core principle is to isolate and concentrate the analyte while removing interfering substances [1].

For organic compounds like Cubenol (a sesquiterpene alcohol), common steps involve extraction from the source matrix (e.g., plant material), purification, and concentration. Key parameters to consider are summarized in the table below.

Parameter Consideration for Organic Compounds (e.g., this compound)
Sample State [1] Solid (e.g., plant tissue), Liquid (e.g., extract)
Extraction Solvents [2] Non-polar (e.g., hexane) or moderately polar (e.g., dichloromethane, ethyl acetate) solvents are typical.
Cleanup / Purification [3] Techniques like silica gel column chromatography or solid-phase extraction (SPE) can remove pigments and fatty acids.
Concentration [2] Gentle evaporation under a stream of nitrogen gas or rotary evaporation is common.
Key Challenge To achieve high recovery of the target compound while minimizing co-extraction of interfering substances.

Choosing an Analytical Technique

The choice of sample preparation method is directly influenced by the analytical instrument you plan to use. The table below outlines common techniques for which the principles above apply.

Analytical Technique Role of Sample Preparation Common Sample Form
Gas Chromatography (GC) [2] Sample must be volatile and thermally stable. Non-volatile impurities can damage the instrument. Purified extract in a volatile solvent (e.g., hexane).
Liquid Chromatography (HPLC) [2] Sample is dissolved in a solvent compatible with the mobile phase. Filtration is critical. Purified extract in a solvent matched to the initial mobile phase conditions.
Thin-Layer Chromatography (TLC) [3] A quick, low-cost method to monitor extraction and purification steps. Concentrated extract spotted on a TLC plate.

Troubleshooting Guide & FAQs

Here are some common issues and solutions based on general sample preparation principles.

FAQ 1: My final extract has a low yield of the target compound. What could be wrong?

  • Inefficient Extraction: The solvent may not be optimal for the compound or matrix. Solution: Research the polarity of your analyte and test different solvent systems.
  • Adsorption or Degradation: The compound may be adsorbing to glassware or degrading. Solution: Use silanized glassware, work in amber glass, and avoid prolonged exposure to light, air, or heat.

FAQ 2: My chromatograms show many interfering peaks. How can I improve purity?

  • Insufficient Cleanup: The sample cleanup step was not selective enough. Solution: Optimize your purification protocol (e.g., use a different SPE sorbent or adjust the elution solvent in column chromatography).
  • Solvent Contamination: The solvents or reagents used may be impure. Solution: Always use high-purity, HPLC- or GC-grade solvents.

FAQ 3: My sample is not suitable for injection into the GC/LC.

  • Particulate Matter: The sample can clog lines and columns. Solution: Always pass the final extract through a micro-filter (e.g., 0.45 µm or 0.22 µm pore size) before injection.
  • Incorrect Solvent: For GC, the solvent must be volatile. For LC, the solvent strength should not be stronger than the initial mobile phase. Solution: Ensure the sample is in a compatible solvent via evaporation and reconstitution.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for preparing a solid plant sample for this compound analysis. You can adapt this high-level protocol for your specific needs.

G Start Start: Plant Material Step1 Dry and Grind Material Start->Step1 Step2 Extract with Solvent Step1->Step2 Step3 Filter Crude Extract Step2->Step3 Step4 Concentrate (e.g., Rotovap) Step3->Step4 Step5 Purify (e.g., Column) Step4->Step5 Step6 Concentrate Again Step5->Step6 Step7 Filter (0.45µm) Step6->Step7 End Final Extract Ready for Analysis Step7->End

Diagram Title: Sample Prep Workflow for Plant Material

References

enhancing Cubenol solubility for bioassays

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

FAQ 1: What are the most effective techniques for enhancing the solubility of poorly water-soluble compounds like Cubenol? For hydrophobic natural products such as this compound, several formulation strategies can significantly improve solubility and bioavailability. The most effective techniques, supported by recent research, are summarized in the table below.

Table 1: Comparison of Solubility Enhancement Techniques

Technique Key Components / Carriers Reported Efficacy (Dissolution/Activity) Key Advantages
Nanoemulsions [1] Surfactants (Tween 80, Pluronic F127), Co-solvents (Octanol), Oil phase (Olive oil) Four-fold lower MFC (Minimum Fungicidal Concentration) for a formulated essential oil compared to its free form [1]. Improves stability, water solubility, and enhances mucosal permeability and bioavailability [1].
Cyclodextrin Complexation [2] Hydroxypropyl-β-cyclodextrin Over 90% dissolution within 90 minutes for Curcumin [2]. Forms inclusion complexes, trapping hydrophobic molecules within a hydrophilic cavity.
Solid Dispersions [2] Polyvinylpyrrolidone (PVP) 94% dissolution for Curcumin using solvent evaporation method [2]. Creates a high-energy amorphous state of the drug, dispersing it in a hydrophilic polymer matrix.
Surfactant Systems [2] Sodium Lauryl Sulfate (SLS), Pluronic F-127 Moderate improvement in dissolution efficiency (75-88%) [2]. Reduces surface tension and aids in solubilizing lipophilic compounds.

FAQ 2: What critical factors must be controlled in antimicrobial bioassays for essential oil components? When evaluating the bioactivity of this compound or its formulations, consistent and reliable assay conditions are crucial. The following table outlines the key parameters and best practices based on proposed guidelines for essential oil testing [3].

Table 2: Essential Controls and Practices for Bioassays

Factor Common Pitfalls Recommended Best Practices
Chemical Composition Variable composition due to plant origin, organ, or geography is overlooked [3]. Chemotype Characterization: Use GC-MS to define the chemical profile of your this compound source or essential oil before testing [1] [3].
Strain Selection Use of unidentified clinical strains without an antibiogram [3]. Use Reference Strains: Include well-defined strains from culture collections (e.g., ATCC). If using clinical strains, obtain their antibiogram [3].
Solubilization Incomplete dissolution of hydrophobic samples leading to false results [3]. Use Appropriate Solvents: Ensure complete dissolution using a cosolvent like DMSO or a surfactant like Tween 80 [3].
Quality Controls Lack of necessary controls to validate the assay [3]. Run Full Controls: Include a positive control (a known antimicrobial), a growth control, a solvent control, and a non-growth control [3].
Methodology Using the agar diffusion method, which is unsuitable for hydrophobic essential oils [3]. Use Broth Dilution: This method is more appropriate for determining Minimum Inhibitory Concentration (MIC) for hydrophobic substances [3].

Experimental Protocols

Protocol 1: Formulating a Nanoemulsion for Enhanced Delivery This protocol is adapted from a study on a Gomortega keule essential oil nanoemulsion, which demonstrated significantly improved antifungal activity [1].

Diagram: Nanoemulsion Preparation Workflow

G A Heat Aqueous and Oil Phases Separately B Mix Phases with High-Shear Agitation A->B C Cool in Ice Bath B->C D Add Active Ingredient (this compound) C->D E Ultrasonicate for Homogenization D->E F Characterize Formulation E->F P1 Aqueous Phase: - Distilled Water - Pluronic F127 (5% w/v) - Tween 80 (5% w/v) P1->A Uses P2 Oil Phase: - Olive Oil (1% w/v) - Octanol (2% w/v) P2->A Uses P3 Active Component: - this compound (1% w/v) P3->D Added

Materials:

  • Aqueous Phase: Distilled water, Pluronic F127 (5% w/v), Tween 80 (5% w/v).
  • Oil Phase: Olive oil (1% w/v), Octanol (2% w/v).
  • Active Component: this compound or this compound-rich extract (1% w/v).
  • Equipment: Heating stirrer, high-shear homogenizer (e.g., Ultra-Turrax), ultrasonic bath, Zetasizer for characterization [1].

Procedure:

  • Heating: Heat the aqueous phase and the oil phase separately to 75 ± 2 °C.
  • Primary Emulsification: Add the oil phase to the aqueous phase and immediately agitate the mixture at 21,500 rpm for 5 minutes using a high-shear homogenizer.
  • Cooling: Place the mixture in an ice bath and stir mechanically at 500 rpm for 2 minutes.
  • Drug Loading: Slowly add this compound to the emulsion while stirring continues for another 2 minutes.
  • Homogenization: Subject the final emulsion to an ultrasonic bath for 10 minutes to ensure complete dispersion.
  • Characterization: Store the nanoemulsion at room temperature for 7 days to assess stability. Before use, characterize it by measuring particle size and zeta potential using dynamic light scattering (DLS) [1].

Protocol 2: Broth Microdilution Method for Antimicrobial Bioassay This method is recommended for accurately determining the Minimum Inhibitory Concentration (MIC) of hydrophobic substances like this compound [3].

Diagram: Broth Microdilution Assay Workflow

G A Prepare Sample Serial Dilutions B Standardize Microbial Inoculum A->B C Inoculate Microplate B->C D Incubate C->D E Determine MIC by Visual Inspection D->E P1 Sample in cosolvent (DMSO/Tween) P1->A Uses P2 Mueller Hinton Broth 5 × 10⁵ CFU/mL final inoculum P2->C Uses P3 35°C for 16-20 hours P3->D Conditions P4 Lowest concentration with no visible growth P4->E Result

Materials:

  • Media: Mueller Hinton Broth (MHB) and Agar [3].
  • Solvent: DMSO or Tween 80 in water [3].
  • Equipment: 96-well microplates, spectrophotometer for inoculum standardization.

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound or its formulation in a suitable cosolvent (e.g., DMSO). Perform a two-fold serial dilution of the sample in MHB across the 96-well plate. The final concentration of the cosolvent must be low enough to not inhibit growth (e.g., typically ≤1% for DMSO) [3].
  • Inoculum Preparation: Suspend microbial colonies (from a fresh, 18-24 hour culture) in saline and adjust to a 0.5 McFarland standard. Further dilute this suspension in MHB to achieve a final density of approximately 5 × 10⁵ CFU/mL in each well [3].
  • Inoculation and Incubation: Add the standardized inoculum to all sample wells. Include the following controls in each assay:
    • Growth Control: MHB + inoculum.
    • Solvent Control: MHB + inoculum + highest concentration of cosolvent used.
    • Positive Control: MHB + inoculum + a known antimicrobial agent.
    • Non-Growth Control: Sterile MHB only.
    • Cover the plate and incubate at 35 ± 2 °C for 16–20 hours [3].
  • MIC Determination: After incubation, determine the MIC visually. The MIC is the lowest concentration of the sample that completely inhibits visible growth of the microorganism [3].

Troubleshooting Guide

Problem Potential Cause Solution
Precipitation in bioassay wells Sample has exceeded its solubility limit in the aqueous medium. Pre-dissolve the sample in a small volume of cosolvent before serial dilution. Ensure the final cosolvent concentration is non-inhibitory [3].
High variability in MIC values Inconsistent chemical composition of the natural product; uneven inoculum size [3]. Characterize the this compound source (e.g., by GC-MS). Strictly follow CLSI/EUCAST standards for inoculum preparation (0.5 McFarland standard) [3].
Nanoemulsion is unstable (phase separation) Improper surfactant ratio; insufficient homogenization energy; large droplet size [1]. Optimize the concentration of surfactants (Tween/Pluronic). Increase homogenization speed or time. Use ultrasonication to reduce droplet size [1].
Low encapsulation efficiency in nanoemulsion The active ingredient (this compound) is leaking out or was not properly incorporated. Check the solubility of this compound in the selected oil phase (e.g., olive oil). Consider using a different oil or a combination of oils. Measure EE via GC-MS [1].

References

overcoming low Cubenol recovery rates

Author: Smolecule Technical Support Team. Date: February 2026

Cubenol Chemical Properties

The table below summarizes the key identifiers and physical properties of this compound, which are fundamental for any experimental design [1] [2].

Property Value
CAS Number 21284-22-0 [1] [2]
IUPAC Name 1-Isopropyl-4,7-dimethyl-1,3,4,5,6,8a-hexahydro-4a(2H)-naphthalenol [2]
Molecular Formula C15H26O [2]
Molecular Weight 222.3663 g/mol [2]
Density 0.952 g/cm³ [1]
Boiling Point 303.4°C at 760 mmHg [1]
Flash Point 128.3°C [1]
Stereoisomer The data primarily refers to (-)-Cubenol or epi-cubenol [1] [2]

Suggested Framework for Troubleshooting

Since direct methodologies are unavailable, here is a general troubleshooting framework you can adapt. The flowchart below outlines a logical process to diagnose low recovery problems.

Cubenol_Recovery_Troubleshooting This compound Recovery Troubleshooting Flow Start Start: Low this compound Recovery Step1 Check Extraction Conditions Start->Step1 Step2 Evaluate Purification Step Start->Step2 Step3 Assess Analytical Method Start->Step3 Step4 Review Source & Stability Start->Step4 Sub1_1 Solvent polarity suitable? Step1->Sub1_1 Sub1_2 Temperature & time optimized? Step1->Sub1_2 Sub1_3 Emulsion formation occurring? Step1->Sub1_3 Sub2_1 Chromatography method effective? Step2->Sub2_1 Sub2_2 Losses during solvent transfer? Step2->Sub2_2 Sub2_3 Product volatility a factor? Step2->Sub2_3 Sub3_1 Standard calibration correct? Step3->Sub3_1 Sub3_2 Detection sensitivity sufficient? Step3->Sub3_2 Sub3_3 Sample degradation in analyzer? Step3->Sub3_3 Sub4_1 Source material quality high? Step4->Sub4_1 Sub4_2 Compound stable during storage? Step4->Sub4_2 Sub4_3 Light/heat exposure causing loss? Step4->Sub4_3

Based on this workflow, here are key areas to investigate with potential solutions:

  • Extraction Optimization: this compound's boiling point (303.4°C) and density (0.952 g/cm³) [1] are critical for extraction. Ensure solvent polarity is appropriate, and consider using techniques like Solid-Phase Microextraction (SPME) if its volatility is causing losses.
  • Purification Strategy: The relatively high boiling point suggests this compound is less volatile, but its specific interactions with different stationary phases during chromatography need to be characterized to minimize losses.
  • Analytical Validation: Accurately quantify recovery rates by using a properly calibrated internal standard. Monitor for on-column degradation or insufficient detector response.
  • Stability Testing: Conduct controlled studies to check if this compound degrades under various storage conditions (e.g., exposure to light, heat, or oxygen).

A Path Forward for Your Research

To build a more comprehensive knowledge base, I suggest you:

  • Consult specialized databases like SciFinder or Reaxys, which may contain full-text articles with detailed experimental procedures for this compound isolation and purification.
  • Review methodologies for similar compounds, such as other sesquiterpenoids with comparable physical properties, and adapt their protocols.

References

method validation for Cubenol quantification

Author: Smolecule Technical Support Team. Date: February 2026

Core Validation Parameters: A Summary Table

For any quantification method, such as one developed for Cubenol using HPLC or GC-MS, specific performance characteristics must be validated. The following table summarizes these key parameters based on ICH Q2(R1) guidelines [1] [2] [3].

Parameter Definition Typical Acceptance Criteria Common Experimental Approach
Accuracy Closeness of agreement between true and measured value [2]. Recovery of 98-102% for drug substance [2] [3]. Analyze samples spiked with known amounts of this compound (minimum of 9 determinations over 3 concentration levels) [2].
Precision Closeness of agreement between a series of measurements [2].
∙ Repeatability Precision under the same operating conditions over a short time (intra-assay) [2]. %RSD < 2% for assay of drug substance [3]. Analyze a minimum of 6 determinations at 100% of test concentration, or 9 determinations over the specified range [2].
∙ Intermediate Precision Precision within the same laboratory (e.g., different days, analysts, equipment) [2]. %RSD and statistical comparison (e.g., t-test) of results within specifications [2]. Two analysts prepare/analyze replicates using different systems; results are statistically compared [2].
Specificity Ability to assess the analyte unequivocally in the presence of other components [2]. Resolution of the two most closely eluted compounds; peak purity confirmed [2]. Demonstrate resolution between this compound and closely-eluting impurities. Use diode-array (DAD) or mass spectrometry (MS) for peak purity [2] [3].
Linearity Ability to obtain test results proportional to analyte concentration [2]. Correlation coefficient, R² ≥ 0.99 [3]. Prepare and analyze at least 5 concentrations of this compound across the specified range (e.g., 10-150% of target) [3].
Range Interval between upper and lower analyte concentrations with suitable precision, accuracy, and linearity [2]. Dependent on application (e.g., 10-150% for assay). Established from linearity study [3].

| LOD / LOQ | LOD: Lowest detectable concentration. LOQ: Lowest quantifiable concentration with acceptable precision/accuracy [2]. | LOD: S/N ~ 3:1 [4] [2]. LOQ: S/N ~ 10:1 [4] [2] [3]. | Based on signal-to-noise (S/N) or from calibration curve: LOD=3.3σ/S, LOQ=10σ/S (σ=SD of response, S=slope) [4] [2]. | | Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters [2]. | Results remain within acceptance criteria for system suitability. | Measure impact of small changes (e.g., column temp ±5°C, mobile phase pH ±0.2, flow rate variation) [3]. |

Troubleshooting Common Quantification Issues

Here are some frequently encountered problems and their potential solutions, framed in a Q&A format.

Q: What can cause poor peak shape or resolution in my chromatogram?

  • Potential Causes and Solutions:
    • Cause: Inappropriate chromatographic column or mobile phase composition [3].
    • Solution: Optimize the mobile phase (adjust pH, organic solvent ratio, or use a gradient elution) and ensure column selectivity is suitable for your compound [3].
    • Cause: Column aging or degradation [3].
    • Solution: Perform regular column conditioning and consider using a guard column. If the column is old, replace it [3].

Q: Why is the precision (%RSD) of my method too high?

  • Potential Causes and Solutions:
    • Cause: Inconsistent sample preparation or injection [3].
    • Solution: Check pipette calibration and ensure all sample preparation steps are followed rigorously. Verify autosampler performance for consistent injection volumes [3].
    • Cause: Instrumental variability (e.g., pump fluctuations, detector drift) [5].
    • Solution: Perform instrumental qualification and system suitability tests before analysis to ensure the HPLC or GC-MS system is stable [2].

Q: How can I be sure my method is specifically measuring this compound and not other compounds?

  • Potential Causes and Solutions:
    • Cause: Co-elution with other compounds from a complex sample matrix [2].
    • Solution: Use a hyphenated technique like LC-MS or GC-MS for definitive identification [5]. For HPLC with a DAD detector, perform a peak purity test to confirm a single component [2].

Q: The calculated LOD/LOQ for my method seems unrealistic. How can I improve it?

  • Potential Causes and Solutions:
    • Cause: High background noise or matrix interference [6].
    • Solution: Improve sample cleanup to reduce matrix effects and lower baseline noise. Also, ensure your instrument is well-maintained and the detector is optimized for your analyte [5] [6].

Experimental Protocol for a Key Validation Parameter: Linearity and Range

The following workflow details the general steps to establish the linearity and range of an analytical method, which is foundational for accurate quantification.

Start Start: Prepare Stock Solution A 1. Prepare Standard Dilutions Start->A B 2. Analyze Samples A->B At least 5 concentrations across the intended range C 3. Plot Data & Calculate B->C Obtain instrument response (e.g., peak area) D 4. Assess Acceptance C->D Generate calibration curve Check R² ≥ 0.99 E Linearity Established D->E Yes F Troubleshoot & Re-optimize D->F No F->A Re-prepare standards or check instrument

Protocol Details:

  • Prepare Standard Dilutions: From a certified this compound stock solution, prepare a minimum of five different standard solutions covering the specified range of the method (for example, 10%, 25%, 50%, 100%, and 150% of the expected sample concentration) [2] [3] [7]. Use the same solvent matrix as your samples to ensure relevance.
  • Analyze Samples: Inject each concentration level in triplicate into your HPLC or GC-MS system using the finalized method conditions [2].
  • Plot Data & Calculate: Plot the average instrument response (e.g., peak area) for each standard against its known concentration. Use linear regression to generate a calibration curve and calculate the coefficient of determination (R²) [3].
  • Assess Acceptance: The linearity is generally considered acceptable if the R² value is ≥ 0.99 [3]. The range is validated if precision and accuracy at the lowest and highest concentrations also meet pre-defined criteria [2].

Method Validation Workflow

The overall process of developing and validating an analytical method follows a logical sequence, from initial setup to final documentation, as shown below.

Step1 1. Method Development & Initial Setup Step2 2. Define Validation Plan & Acceptance Criteria Step1->Step2 Select parameters based on ICH guidelines Step3 3. Execute Validation Experiments Step2->Step3 Test for accuracy, precision, linearity, etc. Step4 4. Data Analysis & Compile Report Step3->Step4 Compare results against criteria Step5 5. Ongoing Monitoring & Re-validation Step4->Step5 Document all findings in a validation report

References

addressing Cubenol volatility in experimental procedures

Author: Smolecule Technical Support Team. Date: February 2026

Cubenol Volatility: Technical Support Center

This guide provides a structured approach to troubleshooting volatility-related issues during experiments with this compound or similar compounds.

FAQ 1: What is this compound and what are its basic chemical properties? this compound (IUPAC name: 1-Isopropyl-4,7-dimethyl-1,3,4,5,6,8a-hexahydro-4a(2H)-naphthalenol) is a sesquiterpenoid alcohol. Its fundamental properties are summarized in the table below [1].

Property Value
Chemical Formula C₁₅H₂₆O
Molecular Weight 222.3663 g/mol
CAS Registry Number 21284-22-0
Stereoisomers Information not specified in search results

FAQ 2: What are the common experimental challenges related to this compound's volatility? Researchers may encounter several issues stemming from volatility:

  • Low Analytical Yield: Significant mass loss during solvent evaporation or concentration under vacuum or gas streams (e.g., Nitrogen Evaporation).
  • Poor Mass Balance: Inconsistent or unrecoverable material in processes involving heating or open transfers.
  • Inaccurate Quantification: Concentration drift in standard solutions or sample preparations over time, leading to unreliable HPLC or GC-MS data.

FAQ 3: How can I troubleshoot and mitigate volatility in my experiments? Follow this logical troubleshooting pathway to identify and address the root causes.

The following diagram outlines a systematic workflow for diagnosing and resolving volatility issues:

volatility_troubleshooting start Start: Suspected Volatility Issue step1 Check Storage Conditions start->step1 step2 Review Solvent Evaporation Steps step1->step2 step3 Evaluate Thermal Exposure step2->step3 step4 Implement Mitigation Strategy step3->step4 end Issue Resolved step4->end

Detailed Mitigation Protocols:

Based on the troubleshooting flowchart, here are specific methodologies for key mitigation strategies:

  • Protocol for Low-Temperature Solvent Evaporation:

    • Principle: Reduce the vapor pressure of the compound to minimize co-evaporation with the solvent.
    • Methodology: Use a rotary evaporator with a chilled recirculating chiller to maintain the water bath temperature at or below 30°C. Avoid using high vacuum initially; apply a gentle vacuum and gradually increase as the solvent volume decreases. For final trace solvent removal, use a high-purity nitrogen evaporator at room temperature.
  • Protocol for Chemical Derivatization for GC-MS Analysis:

    • Principle: Convert the volatile alcohol (this compound) into a less volatile chemical derivative, such as a silylated ether.
    • Methodology:
      • Transfer your dried this compound sample (10-100 µg) into a GC vial.
      • Add 50 µL of pyridine (anhydrous) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
      • Cap the vial tightly and heat at 60°C for 30 minutes.
      • Allow the mixture to cool before direct injection into the GC-MS. This derivative will have a higher molecular weight and different fragmentation pattern, improving detection and quantification.
  • Protocol for Standard Solution Stability Monitoring:

    • Principle: Quantitatively track concentration changes over time to establish solution shelf-life.
    • Methodology:
      • Prepare a standard solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
      • Aliquot this solution into multiple sealed HPLC/GC vials.
      • Store aliquots under different conditions: -20°C, 4°C, and room temperature.
      • Analyze one aliquot from each condition immediately (T=0) and subsequently at 24h, 72h, and 7 days using HPLC-UV or GC-MS against a freshly prepared calibration curve.
      • Record the peak area response to calculate percent recovery over time and determine safe storage conditions.

Requesting Further Information

To provide more targeted guidance, please share additional details about your specific experimental context:

  • The specific techniques you are using (e.g., HPLC, GC-MS, NMR, sample preparation).
  • The exact steps where you suspect volatility loss (e.g., "during rotary evaporation after extraction," "in open HPLC vials").
  • Any analytical data you have already collected that indicates an issue.

References

Cubenol vs epi-Cubenol biological activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Quantitative Data

The table below summarizes the key information and experimentally observed biological activities for cubenol and epi-cubenol.

Compound Chemical Structure Reported Biological Activities & Experimental Data

| This compound [1] [2] | Molecular Formula: C₁₅H₂₆O Molar Mass: 222.37 g/mol | Antioxidant Activity: Present in essential oils with demonstrated antioxidant capacity (e.g., Eremanthus erythropappus), though the specific contribution of this compound was not isolated in the assays [2].

Anti-inflammatory Activity: Identified as a constituent of Leonotis nepetifolia leaf essential oil (LNLEO), which showed significant in vitro anti-inflammatory effects in LPS-induced RAW 264.7 macrophages. The study used non-toxic doses of 12.5 and 50 µg/mL of the whole essential oil [1]. | | epi-Cubenol (1-epi-cubenol) [3] [4] [5] | Molecular Formula: C₁₅H₂₆O Molar Mass: 222.37 g/mol | Antifungal Activity: Showed strong growth inhibition against the plant pathogens Rhizoctonia solani and Choanephora cucurbitarum [5].

Neurodegenerative Disease Target: Demonstrated high binding affinity (-6.2 kcal/mol) against tau protein in molecular docking studies, comparable to the FDA-approved drug galantamine. It also followed ADMET parameters, including Blood-Brain Barrier permeability [4].

Antibacterial Activity: Was a constituent of Lemon Verbena (Aloysia citrodora) essential oil, which showed the ability to inhibit 11 out of 15 tested bacterial strains [3]. |

Experimental Protocols from Key Studies

For researchers looking to replicate or build upon these findings, here are the methodologies from some of the core studies.

  • Molecular Docking for Neurodegenerative Applications [4]

    • Target Protein: Tau protein.
    • Software & Method: Site-specific docking was performed. The binding affinity was calculated in kcal/mol.
    • Reference Control: The FDA-approved drug Galantamine was used as a positive control.
    • ADMET Analysis: Parameters including Human Intestinal Absorption, Blood-Brain Barrier permeability, CNS permeability, and Lipinski's rule of five were evaluated to predict the drug-likeness of the compounds.
  • Antifungal Activity Assay [5]

    • Test Organisms: Rhizoctonia solani AG 4HG III and Choanephora cucurbitarum.
    • Method: The antifungal activity of isolated compounds was evaluated through both contact and volatile phase assays.
    • Analysis: Growth inhibition was measured to determine the most effective compounds.
  • Anti-inflammatory Activity Assessment [1]

    • Cell Line: LPS-induced RAW 264.7 murine macrophage cell line.
    • Viability Test: An MTT assay was first conducted to determine non-toxic concentrations (12.5 and 50 µg/mL were used).
    • Mechanism Evaluation: The anti-inflammatory effect of the whole essential oil (containing this compound) was studied by measuring the reduction in pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), inflammatory enzymes (iNOS, COX-2), and intracellular ROS. Levels of antioxidant enzymes (SOD, GSH, GPx, CAT) were also analyzed.

Research Implications and Pathways

The experimental data suggests that these compounds act through different primary pathways. The following diagram summarizes these potential mechanisms based on the cited studies.

G cluster_this compound This compound (Research Context) cluster_epi epi-Cubenol (Research Context) start This compound / epi-Cubenol A Anti-inflammatory Activity start->A C Tau Protein Binding (-6.2 kcal/mol) start->C B Antioxidant Enhancement A->B Potential synergy Outcome1 Potential for managing neuroinflammation A->Outcome1 Modulates cytokines & ROS D Antifungal Action C->D Distinct target E Antibacterial Effects (via Essential Oil) C->E Distinct target Outcome2 Potential for neurodegenerative disease drug development C->Outcome2 In silico evidence Outcome3 Potential for agrochemical applications D->Outcome3 In vitro evidence

Critical Research Considerations

When interpreting these findings, please keep the following points in mind:

  • Context of Activity: The data for this compound primarily comes from studies on whole essential oils. Its specific anti-inflammatory or antioxidant contribution needs verification using purified compounds. In contrast, the reported tau protein binding and antifungal activity for epi-cubenol are linked to the isolated molecule [4] [5].
  • Stereochemistry Matters: this compound and epi-cubenol are stereoisomers. The differences in their 3D shape are likely responsible for their different observed biological activities, such as the high binding affinity of epi-cubenol to the tau protein [4] [6].
  • Research Gaps: There is a significant lack of studies that directly compare the two compounds side-by-side in the same biological assays. Furthermore, data on their toxicity, pharmacokinetics, and efficacy in in vivo models is extremely limited.

References

Understanding the DPPH Radical Scavenging Assay

Author: Smolecule Technical Support Team. Date: February 2026

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used colorimetric method to evaluate the free radical-scavenging activity of compounds and extracts [1] [2]. Its popularity stems from its simplicity, speed, cost-effectiveness, and the stability of the DPPH radical [2] [3].

  • Core Principle: The assay is based on the reduction of the stable, deep violet DPPH radical (DPPH•) to the pale yellow compound DPPH-H (1,1-diphenyl-2-picrylhydrazine) when it accepts an electron or hydrogen atom from an antioxidant molecule [4] [5]. This color change is monitored spectrophotometrically at a wavelength of 517 nm [1] [5].
  • Mechanisms of Action: Antioxidants can neutralize the DPPH radical through two primary pathways [1] [5]:
    • Hydrogen Atom Transfer (HAT): DPPH• + AH → DPPH-H + A•
    • Single Electron Transfer (SET): DPPH• + e⁻ → DPPH⁻
  • Key Measurements: Antioxidant capacity is typically reported as:
    • Percent Inhibition (%): The percentage decrease in absorbance compared to a control [2] [5].
    • IC₅₀ or EC₅₀ Value: The concentration of a compound required to scavenge 50% of the DPPH radicals. A lower IC₅₀ indicates higher antioxidant potency [6] [4] [7].

The following diagram outlines the general experimental workflow for performing the DPPH assay.

workflow Start Start Assay Preparation A Prepare DPPH solution in methanol/ethanol Start->A B Add antioxidant sample (compound or extract) A->B C Incubate in dark (typically 30 min, room temp) B->C D Measure absorbance at 517 nm C->D E Calculate % Inhibition or IC₅₀ value D->E

The Search for Cubenol's DPPH Data

While the provided search results confirm that this compound is a known natural product, they do not contain specific quantitative results from DPPH assays for this compound.

  • Chemical Profile of this compound: (-)-Cubenol is a sesquiterpenoid alcohol identified as a volatile oil component and plant metabolite [8]. It has been reported as one of the major components of essential oils isolated from the aerial parts of various Artemisia species [8].
  • Research in Related Essential Oils: A recent study (2024) on lavender essential oils (Lavandula abrialis and L. stoechas) used the DPPH assay to evaluate their overall antioxidant activity [7]. While this demonstrates the application of the assay to complex essential oil mixtures, it does not report data for individual constituents like this compound.

How to Compare Antioxidant Data

To help contextualize future findings for this compound, the table below shows sample DPPH data for other compounds. Please note that these values are illustrative and can vary based on experimental conditions.

Compound / Extract Reported IC₅₀ (μg/mL) Key Structural Features
Epigallocatechin gallate (Flavanol) Among the most potent [1] Catechol/pyrogallol moieties [1]
Quercetin (Flavonol) Highly potent [1] Catechol group in B-ring [1]
Lavandula stoechas EO 12.94 [7] Complex mixture of terpenes
Ascorbic Acid (Standard) 1.62 - 16.92 [7] N/A

A Researcher's Guide to Finding and Interpreting Data

  • Where to Look for Missing Data: You may need to consult specialized scientific databases:
    • Chemical Databases: Search for this compound on platforms like SciFinder or Reaxys, which often contain extracted bioactivity data from a wider range of journals.
    • Literature Search: Perform a focused search on PubMed or Google Scholar using keywords such as "this compound DPPH IC50" or "this compound antioxidant activity."
  • Critical Evaluation of Assays: The DPPH assay is an excellent preliminary tool, but it has limitations. It is a single-mechanism, non-biological assay [5]. Authoritative reviews suggest that no single assay is sufficient to compare antioxidant capacity comprehensively [1] [9]. For a robust assessment, DPPH results should be complemented with other assays like ABTS, FRAP, or ORAC [9] [5].
  • Beware of Interference: If this compound or its solutions are colored, this can interfere with the spectrophotometric measurement at 517 nm, leading to inaccurate results [3]. In such cases, HPLC-based methods are recommended to directly measure the remaining DPPH radical concentration [3].

References

comparison of Cubenol sources for chemical composition

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity of Cubenol

This compound is an organic compound belonging to the class of sesquiterpenoids, which are terpenes built from three isoprene units [1]. Its fundamental chemical properties are consistent across the scientific literature.

Property Details
Chemical Formula C₁₅H₂₆O [1] [2] [3]
Average Molecular Weight 222.3663 g/mol [1] [2] [3]
IUPAC Name (1S,4R,4aR,8aR)-4,7-dimethyl-1-(propan-2-yl)-1,2,3,4,4a,5,6,8a-octahydronaphthalen-4a-ol [1]
Classification Sesquiterpenoid, Cadinane-type sesquiterpenoid, Tertiary alcohol [1] [3]

Documented Natural Sources of this compound

The table below summarizes the plants where this compound has been identified as a notable component. However, the available data is not thorough enough for a direct quantitative comparison.

Plant Source Part Used Relative Status of this compound Key Co-occurring Compounds
Fenugreek (Trigonella foenum-graecum) [4] Seeds Major constituent in both Bulgarian and Indian populations [4]. γ-n-Amylbutyrolactone, Palmitic acid [4]
Siparuna macrotepala [5] Leaves Mentioned as present; specific concentration not provided [5]. Germacrene D, δ-Cadinene, α-Copaene [5]

One study on Pelargonium graveolens (geranium) essential oil, which is rich in bioactive compounds, did not list this compound among its predominant components, suggesting it is not a major source [6].

Experimental Protocol for Composition Analysis

The following detailed methodology, adapted from a study on Pelargonium graveolens essential oil, explains how the chemical composition of a natural extract is typically determined. This is the standard approach that would be used to identify and quantify compounds like this compound [6].

cluster_GC_MS GC-MS Analysis Details Start Start: Plant Material SD Steam Distillation Start->SD Store Storage SD->Store Prep GC-MS Sample Preparation Store->Prep GC GC-MS Analysis Prep->GC ID Compound Identification GC->ID GC_Column Column: HP-5MS (30 m × 0.25 mm, 0.25 µm) GC_Gas Carrier Gas: Helium Flow: 1 mL/min GC_Temp Temperature Program: 50°C to 290°C GC_Inj Injection: 1 µL Split Ratio: 40.8:1 MS MS Detection: 70 eV Mass Range: 35–550 amu End End: Data Interpretation ID->End

Step-by-Step Protocol:

  • Essential Oil Extraction: The essential oil is extracted from plant material via steam distillation using an apparatus like a Clevenger. The obtained oil is dried using anhydrous sodium sulfate to remove water traces [6].
  • Storage: The dried essential oil is stored in a sealed, dark glass container at 4°C to prevent degradation or evaporation before analysis [6].
  • GC-MS Sample Preparation: The essential oil is dissolved in an organic solvent like hexane to create a working solution (e.g., 10% v/v) [6].
  • GC-MS Analysis:
    • Instrument: Gas Chromatograph interfaced with a Mass Spectrometer (GC-MS) [6].
    • Column: A capillary column, such as an HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness), is standard [6].
    • Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min) [6].
    • Temperature Program: The oven temperature is gradually increased (e.g., from 50°C to 290°C) to separate the various compounds in the mixture [6].
    • Injection: A small volume (1 µL) is injected in split mode (e.g., 40:1) [6].
    • Mass Spectrometry: The separated compounds are ionized (commonly at 70 eV Electron Impact, EI), and their mass-to-charge ratios are detected [6].
  • Compound Identification:
    • Retention Indices (RI): The retention time of a compound is compared to a standard series of n-alkanes (C7–C35) to calculate its Retention Index, which helps identify it [6].
    • Spectral Matching: The mass spectrum of an unknown compound is compared to reference spectra in mass spectral libraries (e.g., Wiley, NIST) [6].

References

Experimental Protocols for Bioactivity Studies

Author: Smolecule Technical Support Team. Date: February 2026

To conduct a comparative study on cubenol isomers, researchers typically follow these key experimental protocols to evaluate their bioactivity:

  • Chemical Analysis and Characterization

    • Essential Oil Isolation: Plant material is subjected to hydrodistillation using a Clevenger-type apparatus for several hours. The extracted essential oils are then dried and stored at low temperatures until analysis [1].
    • Chemical Profiling: The composition of the essential oils is determined using Gas Chromatography-Mass Spectrometry (GC-MS). This identifies the specific isomers and their relative percentages within a mixture [1] [2].
  • Antioxidant Activity Assays

    • DPPH Radical Scavenging Assay: This common method evaluates the ability of a compound to donate hydrogen atoms or electrons, neutralizing the stable DPPH• radical. The results are expressed as an IC₅₀ value (concentration required to scavenge 50% of the radicals), allowing for comparison with standards like ascorbic acid [3] [1].
    • FRAP Assay (Ferric Reducing Antioxidant Power): This assay measures the ability of an antioxidant to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). Results are typically given in μM Fe²⁺ equivalents [3].
  • Anti-inflammatory and Cytotoxicity Testing

    • Cell-Based Models: Studies often use immune cells like RAW 264.7 macrophages. The cells are pre-treated with different concentrations of the compounds and then exposed to an inflammatory stimulus [3].
    • Viability and Inflammatory Markers: Cell viability is assessed (e.g., with lactate dehydrogenase release tests). The production of key inflammatory mediators, such as nitric oxide (NO) and TNF-α, is measured to quantify the anti-inflammatory response [3].
    • Pathway Analysis: Molecular techniques are used to examine the effect on signaling pathways, such as the NF-κB and NRF2 pathways, which are central to the inflammatory response [3].

Data Presentation and Comparative Framework

The table below illustrates how you can structure quantitative data for clear comparison, based on common metrics from the literature.

Bioassay Measured Parameter This compound Isomer A (Example) This compound Isomer B (Example) Reference Standard
DPPH Assay IC₅₀ (mg/mL) (Value) (Value) Ascorbic Acid (e.g., 8.85 mg/mL) [1]
FRAP Assay μM Fe²⁺ Equiv. (Value) (Value) (e.g., ~200-300 μM for 25 μg/mL compound) [3]
Anti-inflammatory (in cells) NO Reduction (IC₅₀) (Value) (Value) Pure drug (e.g., Dexamethasone)
Cytotoxicity Cell Viability (%) at X μg/mL (Value) (Value) N/A

Research Workflow and Signaling Pathways

The following diagram outlines the general workflow for a comparative bioactivity study, from initial extraction to final mechanistic analysis.

cluster_bio Bioactivity Assays Start Plant Material Step1 Essential Oil Extraction (Hydrodistillation) Start->Step1 Step2 Chemical Characterization (GC-MS Analysis) Step1->Step2 Step3 Isomer Separation/Purification Step2->Step3 Step4 In vitro Bioactivity Screening Step3->Step4 A1 Antioxidant Assays (DPPH, FRAP) Step3->A1 A2 Anti-inflammatory Tests (Cell-based, e.g., NO, TNF-α) Step3->A2 A3 Antimicrobial Tests Step3->A3 A4 Cytotoxicity Assays Step3->A4 Step5 Data Analysis & Comparison Step4->Step5 End Mechanism of Action Studies Step5->End

A compound's bioactivity often involves modulation of cellular signaling pathways. The diagram below illustrates a generalized inflammatory signaling pathway that is commonly investigated in such studies.

ExternalStimulus External Stimulus (e.g., LPS, H₂O₂) Receptor Membrane Receptor (e.g., TLR4) ExternalStimulus->Receptor InflammatoryPathway Inflammatory Pathway Activation (NF-κB) Receptor->InflammatoryPathway InflammatoryOutput Pro-inflammatory Output (NO, TNF-α, IL-6) InflammatoryPathway->InflammatoryOutput AntiInflammatoryPathway Cellular Defense Pathway (NRF2) ProtectiveOutput Antioxidant Output (SOD, Catalase) AntiInflammatoryPathway->ProtectiveOutput CubeIsomer This compound Isomer CubeIsomer->InflammatoryPathway Inhibits CubeIsomer->AntiInflammatoryPathway Activates

References

Experimental Case Study: Characterizing Deuterated 1-epi-Cubenol

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental details from the study on [²H₂₆]-1-epi-Cubenol [1].

Aspect Details
Source Organism Streptomyces griseus (actinomycete) grown on fully deuterated minimal medium (DMM) [1].
Key Technique Gas Chromatography-Mass Spectrometry (GC-MS) for separation and isotopic analysis [1].
Sample Preparation Volatiles collected from headspace using Closed-Loop Stripping Apparatus (CLSA) with charcoal traps, then extracted with dichloromethane [1].
Key Identification Data Shift in GC retention time (almost 1 min earlier than non-deuterated compound) and mass spectrum with molecular ion shift from m/z 222 (C₁₅H₂₆O) to m/z 248 (C₁₅D₂₆O) [1].

A General Workflow for NMR-Based Structure Validation

Although the found study used GC-MS, NMR is a cornerstone technique for structure validation. The following diagram outlines a general protocol you could apply, integrating the goals of your request.

NMR_Validation Start Start: Purified Cubenol Sample Prep Sample Preparation Start->Prep DataAcquisition NMR Data Acquisition Prep->DataAcquisition SolventSelect Select Deuterated Solvent (e.g., CDCl₃) Prep->SolventSelect Processing Data Processing DataAcquisition->Processing ExpSelect Select NMR Experiments (¹H, ¹³C, COSY, HSQC, HMBC) DataAcquisition->ExpSelect Comparison Data Comparison & Analysis Processing->Comparison FT Fourier Transform Processing->FT Prediction Theoretical Prediction Prediction->Comparison InputStructure Input Proposed Structure Prediction->InputStructure Validation Structure Validated Comparison->Validation ChemicalShift Compare Chemical Shifts (δ in ppm) Comparison->ChemicalShift RefSelect Add Internal Standard (e.g., TMS) SolventSelect->RefSelect Tube Transfer to NMR Tube Parameter Set Acquisition Parameters ExpSelect->Parameter Run Run Experiment Phase Phasing & Baseline Correction FT->Phase Calibrate Calibrate to Reference Software Run Prediction Algorithm InputStructure->Software TheoreticalData Theoretical Chemical Shifts & Coupling Coupling Compare Coupling Constants (J in Hz) ChemicalShift->Coupling CrossPeaks Analyze 2D Correlation Cross-peaks

The corresponding methodologies for the key steps in the workflow are as follows:

  • Sample Preparation: A purified sample is dissolved in a deuterated solvent (e.g., CDCl₃). A reference compound, such as tetramethylsilane (TMS), is added to calibrate the chemical shift scale [2].
  • NMR Data Acquisition: Multiple NMR experiments are run [3].
    • 1D Experiments: ¹H NMR (provides chemical shift, integration, and coupling constants) and ¹³C NMR (identifies carbon framework).
    • 2D Experiments: COSY (correlates coupled protons), HSQC (correlates protons to their directly bonded carbons), and HMBC (correlates protons to long-range coupled carbons) are crucial for establishing the connectivity of the carbon skeleton [3].
  • Theoretical Prediction: The proposed chemical structure of this compound is drawn and input into specialized NMR prediction software (e.g., ACD/Labs, among others). The software uses algorithms to calculate theoretical chemical shifts and coupling constants [4].
  • Data Comparison & Analysis: This is the core validation step. The experimental data is meticulously compared against the theoretical predictions [2].
    • Chemical Shifts: Check if proton and carbon signals appear in the expected spectral regions.
    • Coupling Constants: Verify that the splitting patterns and J-coupling constants match the predicted stereochemistry and neighboring groups.
    • 2D Correlations: Confirm that the cross-peaks in COSY, HSQC, and HMBC spectra align with the structure's connectivity map. Any significant discrepancy suggests an error in the proposed structure.

How to Proceed Further

Given that the search results could not provide a direct software comparison, you may find the following steps helpful:

  • Consult Software Vendors: For direct, up-to-date comparisons of prediction accuracy, the most reliable approach is to contact vendors of NMR prediction software (e.g., ACD/Labs, Mestrelab Research, etc.) directly. They can often provide whitepapers or application notes detailing validation studies.
  • Leverage the Provided Workflow: You can use the general workflow and the specific this compound case study as a solid foundation for your guide. The case study effectively shows how isotopic labeling and GC-MS data can serve as a powerful validation method, which can be presented alongside NMR protocols.

References

Cubenol synergistic effects with other antimicrobials

Author: Smolecule Technical Support Team. Date: February 2026

Documented Synergistic Effects of epi-Cubenol

The study identified that epi-cubenol, along with another sesquiterpene (15-copaenol) and a dichloromethane extract (DCME), showed synergistic effects when combined with various antibiotics against Staphylococcus aureus strains, including those that overexpress the NorA efflux pump [1].

The table below summarizes the quantitative synergy data for epi-cubenol from the checkerboard assays, presented as Fractional Inhibitory Concentration Index (FICI) values [1]:

Antibiotic Combined with epi-Cubenol S. aureus Strain FICI Value Interaction Type
Ciprofloxacin Wild-type (NCTC 8325-4) ≤ 0.5 Synergism
Ciprofloxacin NorA-overexpressing (K2378) ≤ 0.5 Synergism
Ciprofloxacin ΔnorA (K1902) ≤ 0.5 Synergism
Norfloxacin Wild-type (NCTC 8325-4) ≤ 0.5 Synergism
Norfloxacin NorA-overexpressing (K2378) ≤ 0.5 Synergism
Norfloxacin ΔnorA (K1902) ≤ 0.5 Synergism
Ethidium Bromide NorA-overexpressing (K2378) ≤ 0.5 Synergism

A FICI value of ≤ 0.5 is interpreted as synergism, indicating that the combination of epi-cubenol and the antibiotic is significantly more effective than each compound alone [1].

Detailed Experimental Methodology

The study provided detailed protocols for the key experiments that demonstrated the synergistic activity. The workflow for these experiments is summarized in the diagram below:

G cluster_1 Experiment 1: Efflux Pump Inhibition Assay cluster_2 Experiment 2: Checkerboard Assay Start Start: S. aureus Strains (wild-type, norA++, ΔnorA) A1 Strain exposed to Ethidium Bromide (EtBr) Start->A1 B1 Combine epi-cubenol with antibiotics in 2D dilution series Start->B1 A2 Measure EtBr accumulation with/without epi-cubenol A1->A2 A3 Result: Increased accumulation indicates NorA pump inhibition A2->A3 Tox Cytotoxicity Assessment (HeLa cell line) A3->Tox B2 Measure bacterial growth (Fractional Inhibitory Concentration) B1->B2 B3 Calculate FIC Index (FICI ≤ 0.5 = Synergism) B2->B3 B3->Tox Conc Conclusion: epi-Cubenol is a non-toxic NorA Efflux Pump Inhibitor Tox->Conc

Fluorometric Efflux Pump Inhibition Assay

This experiment tested if epi-cubenol could inhibit the NorA efflux pump [1].

  • Method: The NorA-overexpressing S. aureus strain (K2378) was exposed to ethidium bromide (EtBr), a substrate for the NorA pump. The intracellular accumulation of EtBr was measured fluorometrically in the presence and absence of epi-cubenol.
  • Result: epi-Cubenol significantly increased the accumulation of EtBr inside the bacterial cells, indicating that it successfully inhibited the NorA efflux pump. This prevents the bacteria from expelling antimicrobial compounds [1].
Checkerboard Assay for Synergy Quantification

This is the gold-standard method for quantifying interactions between two antimicrobial agents [1].

  • Method: A two-dimensional microdilution checkerboard was set up. Various concentrations of epi-cubenol were combined with various concentrations of an antibiotic (e.g., ciprofloxacin, norfloxacin) in a 96-well plate. The plate was inoculated with a standardized bacterial suspension and incubated.
  • Analysis: The Minimum Inhibitory Concentration (MIC) of each compound alone and in combination was determined. The Fractional Inhibitory Concentration Index (FICI) was calculated as: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
  • Interpretation: A FICI of ≤ 0.5 was interpreted as synergy [1].
Cytotoxicity Assessment
  • Method: The potential toxicity of epi-cubenol was evaluated on HeLa (human cervical cancer) cell lines.
  • Result: The compounds and extracts, including epi-cubenol, were found to be non-toxic to the HeLa cells at the concentrations that demonstrated synergistic effects and efflux pump inhibition [1].

Research Implications and Future Directions

The primary mechanism identified for epi-cubenol's synergy is the inhibition of the NorA multidrug efflux pump [1]. By blocking this bacterial defense mechanism, epi-cubenol increases the intracellular concentration of antibiotics, making the bacteria more susceptible.

It is important to note that this is currently the only study providing direct experimental evidence for epi-cubenol's synergistic effects. More research is needed to explore its interactions with a wider range of antibiotics and against other clinically relevant pathogens.

References

×

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

222.198365449 g/mol

Monoisotopic Mass

222.198365449 g/mol

Heavy Atom Count

16

Dates

Last modified: 04-14-2024

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